5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
Description
Properties
IUPAC Name |
(5-chloro-4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClFN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGTJISWGKBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClFN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149350 | |
| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685513-90-0 | |
| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685513-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole: A Key Intermediate in Modern Drug Discovery
CAS Number: 685513-90-0
Introduction
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," frequently incorporated into a multitude of biologically active compounds.[1][2] Its structural resemblance to purine has made it a particularly effective hinge-binding motif in the development of protein kinase inhibitors.[3] This guide provides a comprehensive technical overview of a key derivative, 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, a versatile intermediate for researchers, scientists, and professionals in drug development. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the protective triisopropylsilyl (TIPS) group on the pyrrole nitrogen, offers a unique combination of reactivity and stability, making it an invaluable tool in the synthesis of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 685513-90-0 | [4] |
| Molecular Formula | C₁₆H₂₄ClFN₂Si | [4] |
| Molecular Weight | 326.91 g/mol | [4] |
| Appearance | Inquire with supplier | |
| Purity | Typically ≥95% | |
| Storage | Store under an inert atmosphere, refrigerated (2-8°C). |
Synthesis and Molecular Architecture
The synthesis of this compound involves a multi-step process that begins with the construction of the core 5-chloro-7-azaindole ring system, followed by the introduction of the fluorine atom and subsequent protection of the pyrrole nitrogen.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Part 1: Synthesis of 5-Chloro-4-fluoro-7-azaindole
The initial step involves the synthesis of the halogenated 7-azaindole core. Various methods have been reported for the synthesis of substituted 7-azaindoles.[3][5] One common approach is the Chichibabin reaction, which involves the condensation of a substituted picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[3]
Exemplary Protocol for a Related Azaindole Synthesis:
-
To a solution of lithium diisopropylamide (2.1 equivalents) in tetrahydrofuran (THF) at -40°C, add 2-fluoro-3-picoline (1.0 equivalent) dropwise.
-
Stir the resulting mixture for 1 hour at -40°C.
-
Add benzonitrile (1.2 equivalents) and continue stirring for an additional 2 hours at -40°C.
-
Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the 2-phenyl-7-azaindole.[3]
Note: This is a generalized procedure for a related compound and would require significant adaptation and optimization for the synthesis of 5-chloro-4-fluoro-7-azaindole.
Part 2: N-Silylation
The protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group is a crucial step to modulate the reactivity of the azaindole core and facilitate subsequent synthetic transformations. The TIPS group is sterically demanding, which can direct reactions to other positions of the molecule and prevent unwanted side reactions at the nitrogen.[6]
General Protocol for N-Silylation:
-
Dissolve the 5-chloro-4-fluoro-7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH) or imidazole, to deprotonate the pyrrole nitrogen.
-
Slowly add triisopropylsilyl chloride (TIPS-Cl) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain this compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the azaindole core and the characteristic signals for the triisopropylsilyl group (a multiplet for the CH group and a doublet for the methyl groups).
-
¹³C NMR: The carbon NMR would display resonances for the aromatic carbons of the azaindole ring and the carbons of the TIPS group.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the pyridine ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (326.91 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Reactivity and Synthetic Applications
The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups.
The Role of the Triisopropylsilyl (TIPS) Protecting Group
The TIPS group serves several critical functions:
-
Protection: It prevents unwanted reactions at the pyrrole nitrogen, which is nucleophilic and can interfere with many synthetic transformations.
-
Solubility: The lipophilic nature of the TIPS group often enhances the solubility of the azaindole derivative in organic solvents, facilitating reactions and purification.
-
Directing Group: While sterically bulky, the silyl group can influence the regioselectivity of subsequent reactions on the aromatic core.
Deprotection of the TIPS Group:
The removal of the TIPS group is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or acidic conditions.[7]
Caption: General deprotection scheme for a 1-TIPS-7-azaindole.
Cross-Coupling Reactions
The chloro and fluoro substituents on the pyridine ring, along with other positions on the azaindole core, can serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki,[8][9][10] Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions are instrumental in building molecular complexity and introducing diverse substituents. The TIPS-protected nitrogen is generally stable under these conditions, allowing for selective functionalization of the aromatic rings.
Applications in Drug Discovery
The 7-azaindole moiety is a cornerstone in the design of kinase inhibitors.[11] These compounds often function by forming key hydrogen bonds with the hinge region of the kinase active site. This compound serves as a valuable building block for the synthesis of such inhibitors, where the chloro and fluoro groups can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. For instance, the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce larger, more complex side chains that can interact with other regions of the kinase active site.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place. Refrigeration is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically designed and highly valuable intermediate in the field of drug discovery and organic synthesis. Its unique combination of a privileged 7-azaindole core, versatile halogen substituents, and a robust protecting group makes it an ideal starting material for the construction of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in the development of novel therapeutics.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents [patents.google.com]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of the Triisopropylsilyl (TIPS) Protecting Group in the Synthesis of Functionalized 7-Azaindoles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds, including kinase inhibitors and antiviral agents. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, present distinct challenges and opportunities in synthetic chemistry. Direct functionalization of the 7-azaindole core is often complicated by issues of regioselectivity and the nucleophilic nature of the pyrrole nitrogen, which can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-coupling reactions and metalation-electrophilic trapping sequences.
To overcome these hurdles, the strategic use of protecting groups for the pyrrole nitrogen (N-1) is paramount. An ideal protecting group should be introduced in high yield, remain stable under a variety of reaction conditions, direct subsequent functionalizations to the desired position, and be removed cleanly and efficiently without affecting other functional groups. Among the arsenal of available N-protecting groups, the triisopropylsilyl (TIPS) group has emerged as a powerful tool in 7-azaindole synthesis, offering a unique combination of steric bulk, electronic neutrality, and predictable reactivity. This technical guide provides a comprehensive overview of the role of the TIPS protecting group in 7-azaindole synthesis, detailing its strategic advantages, experimental protocols, and applications in the construction of complex molecular architectures.
The Triisopropylsilyl (TIPS) Group: A Strategic Choice for 7-Azaindole Protection
The selection of a protecting group is a critical decision in any synthetic strategy. For the 7-azaindole nucleus, the TIPS group offers several distinct advantages over other common protecting groups such as sulfonyl (e.g., Ts), carbamate (e.g., Boc), or other silyl groups (e.g., TMS, TBS).
Key Advantages of the TIPS Group:
-
Steric Hindrance: The three bulky isopropyl substituents on the silicon atom provide significant steric shielding around the N-1 position. This bulk can influence the regioselectivity of subsequent reactions by sterically hindering approach to adjacent positions (C-2) and favoring reactions at more remote sites.
-
Electronic Neutrality: Unlike electron-withdrawing groups such as sulfonyl or Boc, the TIPS group has a minimal electronic effect on the aromatic system. This preserves the inherent reactivity of the 7-azaindole core, which can be advantageous for certain transformations.[1]
-
Facilitation of Directed ortho-Metalation (DoM): The silyl group, in concert with a Lewis basic site on the pyridine ring, can act as a powerful directed metalation group (DMG), enabling regioselective deprotonation at specific positions on the aromatic core.
-
Stability: The N-Si bond of the TIPS-protected 7-azaindole is significantly more stable to a wide range of non-acidic reaction conditions compared to smaller silyl groups like trimethylsilyl (TMS). It is generally stable to organometallic reagents (e.g., Grignard and organolithium reagents at low temperatures), mild basic conditions, and many transition metal-catalyzed cross-coupling conditions.
-
Mild and Selective Deprotection: The TIPS group can be reliably and selectively cleaved under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). This deprotection is orthogonal to many other protecting groups, allowing for sequential synthetic manipulations.[1]
The primary disadvantage of the TIPS group is the higher cost of the corresponding silyl chloride compared to other protecting group precursors.[1] However, for complex, multi-step syntheses where regiocontrol and reliability are paramount, the strategic benefits often outweigh the cost considerations.
Experimental Workflow: Protection and Deprotection of the 7-Azaindole Nitrogen
The introduction and removal of the TIPS group are robust and high-yielding processes. Below are detailed, field-proven protocols for these key transformations.
Protocol 1: N-Protection of 7-Azaindole with Triisopropylsilyl Chloride (TIPS-Cl)
This procedure describes the silylation of the 7-azaindole pyrrole nitrogen. The reaction is typically carried out by deprotonating the N-H with a strong base, followed by quenching with TIPS-Cl.
Reaction Scheme:
N-TIPS Protection Workflow
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| 7-Azaindole | >98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Triisopropylsilyl chloride (TIPS-Cl) | >98% | Oakwood Chemical |
| Diethyl ether | Anhydrous | Fisher Chemical |
| Saturated aq. NH₄Cl solution | ACS Grade | Fisher Chemical |
| Brine | ACS Grade | Fisher Chemical |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR |
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-azaindole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to 7-azaindole) and cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.
-
Silylation: Add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 1-TIPS-7-azaindole is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: N-Deprotection of 1-TIPS-7-Azaindole
The cleavage of the N-Si bond is most commonly achieved using a fluoride source, with TBAF in THF being the standard method.
Reaction Scheme:
Sources
The Strategic Synthesis and Application of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Modern Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of a key functionalized intermediate, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine . We will dissect its molecular structure, elucidate a robust synthetic strategy grounded in established chemical principles, and explore its versatile reactivity. The strategic incorporation of chloro, fluoro, and triisopropylsilyl (TIPS) groups endows this molecule with unique properties, making it an invaluable building block for the synthesis of targeted therapies, most notably kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for the creation of next-generation pharmaceuticals.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole framework is a bioisostere of indole, capable of mimicking its role in biological interactions while offering distinct advantages. The pyridine nitrogen introduces a hydrogen bond acceptor site, which is crucial for anchoring ligands into the hinge region of many protein kinases.[1][2] This unique binding capability has cemented the 7-azaindole scaffold as a cornerstone in the development of kinase inhibitors, including FDA-approved drugs like Vemurafenib and Pexidartinib.[3]
The subject of this guide, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is a highly strategic intermediate. Each substituent is deliberately chosen to facilitate multi-step synthetic campaigns:
-
The Triisopropylsilyl (TIPS) Group: This bulky silyl group serves as an effective protecting group for the pyrrole nitrogen. Its electron-withdrawing nature can reduce the reactivity of the pyrrole ring, preventing unwanted side reactions.[4] More importantly, it enhances solubility in organic solvents and can direct ortho-metalation if required, although its primary role in this context is protection during subsequent cross-coupling reactions.
-
The 5-Chloro Substituent: The chlorine atom offers a stable, yet reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, or amino moieties.[5][6]
-
The 4-Fluoro Substituent: Fluorine substitution in aromatic systems is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa.[7] The highly electronegative fluorine atom at the C4 position also activates this site for nucleophilic aromatic substitution (SNAr), providing an alternative pathway for functionalization.
Synthesis and Structural Elucidation
While a direct, one-pot synthesis for this specific molecule is not prominently documented, a logical and robust synthetic pathway can be constructed based on established methodologies for related halogenated 7-azaindoles. The synthesis hinges on the sequential, regioselective halogenation and protection of the 7-azaindole core.
A plausible synthetic precursor is the commercially available 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1040682-76-5).[8][9] The challenge then becomes the selective replacement of the iodo group with fluorine. However, a more practical approach involves starting from a precursor that allows for the introduction of fluorine prior to the installation of the chloro group.
A proposed synthetic workflow is detailed below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Chloro-4-fluoro-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite based on established procedures for the synthesis of similar 7-azaindole derivatives.[10][11]
Step 1: Synthesis of 5-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF, add imidazole (1.5 eq.).
-
Cool the mixture to 0 °C and slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the TIPS-protected intermediate.
Step 2: Regioselective Fluorination
This step is the most challenging and may require significant optimization. Direct C-H fluorination of heterocycles is an active area of research.
-
Dissolve the TIPS-protected 5-chloro-7-azaindole from Step 1 in a suitable anhydrous solvent (e.g., acetonitrile or DCM).
-
Add a fluorinating agent such as Selectfluor® (1.1 eq.).
-
The reaction may require heating or the use of a catalyst (e.g., a silver or palladium salt) to promote regioselective fluorination at the C4 position.
-
Stir the reaction at the determined optimal temperature for 4-24 hours, monitoring progress by LC-MS.
-
After completion, quench the reaction carefully, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final product, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine , by flash chromatography or preparative HPLC.
Rationale for Experimental Choices:
-
TIPS Protection: The TIPS group is chosen for its stability under a range of reaction conditions, including metal-catalyzed coupling and potentially harsh fluorination conditions.[4]
-
Solvent Choice: Anhydrous solvents are critical to prevent the hydrolysis of the TIPS group and to ensure the efficacy of the fluorinating agent.
-
Fluorinating Agent: Selectfluor® is a widely used electrophilic fluorinating agent known for its relative safety and effectiveness in fluorinating electron-rich aromatic and heterocyclic systems.
Reactivity and Strategic Application
The true value of this intermediate lies in its capacity for sequential, site-selective functionalization. The distinct reactivity of the chloro and fluoro substituents allows for a controlled, stepwise elaboration of the 7-azaindole core.
Reactivity Map
Sources
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 1040682-76-5 [sigmaaldrich.com]
- 9. 1040682-76-5|5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 10. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azaindole synthesis [organic-chemistry.org]
The Ascendancy of 7-Azaindole Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-azaindole scaffold has emerged as a privileged heterocyclic motif in contemporary drug discovery, transitioning from a niche bioisostere to a cornerstone of numerous clinical candidates and marketed drugs. This guide provides an in-depth technical exploration of 7-azaindole derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the strategic rationale for its use, focusing on the nuanced interplay of physicochemical properties, target engagement, and metabolic stability. This document will further provide detailed synthetic protocols for key transformations, analyze structure-activity relationships across various target classes, and culminate with a review of prominent 7-azaindole-based therapeutics, thereby offering a comprehensive resource for the informed design and development of next-generation pharmaceuticals.
The Strategic Imperative for 7-Azaindole: Beyond a Simple Bioisostere
The indole nucleus is a ubiquitous feature in a vast array of biologically active compounds. However, its inherent lipophilicity and susceptibility to oxidative metabolism can present significant challenges in drug development. The strategic incorporation of a nitrogen atom at the 7-position to form the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a powerful tactic to mitigate these liabilities and introduce advantageous properties.[1][2][3]
Physicochemical Properties: A Comparative Analysis
The introduction of the pyridine nitrogen atom profoundly influences the electronic distribution and intermolecular interactions of the bicyclic system.[1] This modification leads to several key advantages over the parent indole scaffold.
-
Enhanced Solubility and Polarity: The nitrogen atom acts as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the molecule. This is a critical parameter for improving the druggability of a compound. Studies have shown that replacing an indole with a 6- or 7-azaindole moiety can enhance aqueous solubility.[1]
-
Modulation of Lipophilicity and pKa: The position of the nitrogen atom in the azaindole ring system allows for fine-tuning of the molecule's lipophilicity (LogP) and basicity (pKa). 7-Azaindole, for instance, is a stronger base (pKa = 4.59) than indole, which can influence its interaction with biological targets and its pharmacokinetic profile.[4]
-
Dipole Moment and Target Interactions: The altered electronic landscape of the 7-azaindole ring can lead to more favorable dipole-dipole interactions with protein targets, potentially enhancing binding affinity.
| Property | Indole | 7-Azaindole | Rationale for Improved Drug-like Properties |
| pKa | ~ -2.4 (for protonation on C3) | 4.59 (for protonation of pyridine N)[4] | The basic nitrogen provides a handle for salt formation and can engage in specific interactions with acidic residues in a binding pocket. |
| Calculated LogP | ~ 2.1 | ~ 1.3 | Reduced lipophilicity can lead to improved ADME properties and a lower risk of off-target toxicity. |
| Aqueous Solubility | Low | Generally Higher[1] | The hydrogen bond accepting ability of the pyridine nitrogen improves interactions with water. |
| Hydrogen Bonding | N-H donor | N-H donor, N7 acceptor | The additional hydrogen bond acceptor provides another point of interaction with the biological target, potentially increasing affinity and selectivity. |
The 7-Azaindole Scaffold as a Hinge-Binding Motif in Kinase Inhibition
A significant driver of the prominence of 7-azaindole in medicinal chemistry is its exceptional ability to act as a hinge-binding motif in protein kinase inhibitors.[5] The ATP-binding site of kinases features a "hinge" region that forms key hydrogen bonds with the adenine core of ATP. The 7-azaindole scaffold effectively mimics this interaction by forming two crucial hydrogen bonds: the N1-H acts as a hydrogen bond donor, while the N7 nitrogen acts as a hydrogen bond acceptor.[6] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.
Synthetic Strategies for the Construction and Functionalization of the 7-Azaindole Core
The efficient synthesis and subsequent derivatization of the 7-azaindole nucleus are critical for its exploration in drug discovery programs. Several robust synthetic methodologies have been developed, with palladium-catalyzed cross-coupling reactions being particularly prominent.
Core Synthesis Methodologies
2.1.1. Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for constructing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This methodology has been successfully applied to the synthesis of 7-azaindoles from 2-substituted-3-nitropyridines. The reaction proceeds via a[6][6]-sigmatropic rearrangement, and the presence of a substituent ortho to the nitro group is often crucial for high yields.[2]
Experimental Protocol: Bartoli Synthesis of a 7-Substituted-6-azaindole
This protocol is adapted from a general method for the synthesis of azaindoles.
-
Materials: 2-Chloro-3-nitropyridine, vinylmagnesium bromide (1.0 M in THF), anhydrous THF, 20% aqueous NH₄Cl, ethyl acetate, anhydrous MgSO₄.
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add vinylmagnesium bromide (3.2 equiv) while maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of 20% aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-chloro-6-azaindole.
-
2.1.2. Sonogashira Coupling Followed by Cyclization
A versatile approach to the 7-azaindole core involves a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a copper- or base-mediated cyclization.[7] This strategy allows for the introduction of diversity at the 2-position of the 7-azaindole ring.
Key Functionalization Reactions
2.2.1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the 7-azaindole scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Halo-7-azaindole
This general protocol is based on established procedures for the Suzuki-Miyaura coupling of heteroaryl halides.
-
Materials: 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), 1,4-dioxane, water.
-
Procedure:
-
To a reaction vessel, add the 3-iodo-7-azaindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
2.2.2. Halogenation
Selective halogenation of the 7-azaindole ring provides key intermediates for further functionalization via cross-coupling reactions. The C3 position is generally the most nucleophilic and susceptible to electrophilic halogenation.
Experimental Protocol: C3-Iodination of 7-Azaindole
-
Materials: 7-Azaindole (1.0 equiv), N-iodosuccinimide (NIS) (1.1 equiv), anhydrous DMF.
-
Procedure:
-
Dissolve 7-azaindole in anhydrous DMF under a nitrogen atmosphere.
-
Add NIS in one portion and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 3-iodo-7-azaindole.
-
2.2.3. N-Alkylation
Alkylation of the pyrrole nitrogen (N1) can be used to block the hydrogen bond donating capability of the scaffold and to introduce groups that can probe specific regions of a binding pocket.
Experimental Protocol: N1-Alkylation of 7-Azaindole
-
Materials: 7-Azaindole (1.0 equiv), NaH (60% dispersion in mineral oil, 1.2 equiv), alkyl halide (e.g., methyl iodide, 1.2 equiv), anhydrous THF.
-
Procedure:
-
Suspend NaH in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of 7-azaindole in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Structure-Activity Relationships and Therapeutic Applications
The versatility of the 7-azaindole scaffold is evident in its application across a wide range of therapeutic targets.
Kinase Inhibitors
As previously discussed, 7-azaindole is a premier scaffold for the design of kinase inhibitors. The SAR of these compounds is often dictated by the substituents at the C3, C4, and C5 positions.
-
Vemurafenib (Zelboraf®): An inhibitor of BRAFV600E kinase for the treatment of metastatic melanoma. The 7-azaindole core provides the critical hinge-binding interactions.[5]
-
Erk5 Inhibitors: Novel 7-azaindole derivatives have been developed as Erk5 kinase inhibitors with potent anti-proliferative activity against human lung cancer cells. SAR studies have highlighted the importance of the N7 atom and a double bond on a piperidine substituent for activity.[8]
-
DYRK Kinase Inhibitors: 7-Azaindole derivatives have shown nanomolar potency against DYRK1B and DYRK2 kinases, which are implicated in the progression of glioblastoma.[1]
B-cell Lymphoma 2 (Bcl-2) Inhibitors
-
Venetoclax (Venclexta®): A first-in-class Bcl-2 inhibitor used for the treatment of chronic lymphocytic leukemia (CLL). The 7-azaindole moiety in venetoclax is crucial for its high-affinity binding to the BH3-binding groove of Bcl-2.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Recent studies have explored 7-azaindole derivatives as inhibitors of PARP, an enzyme involved in DNA repair. These compounds have shown promising anticancer activity, with some derivatives exhibiting GI50 values in the low micromolar range against breast cancer cell lines.[9] The 7-azaindole-1-carboxamide scaffold has been identified as a promising starting point for the development of novel PARP-1 inhibitors.[9]
Other Therapeutic Targets
The application of 7-azaindole derivatives extends to a variety of other targets, including:
-
HDAC6 Inhibitors: 7-Azaindole sulfonamides have demonstrated anti-proliferative activity through the inhibition of HDAC6.[1]
-
CCR2 Antagonists: 7-Azaindole piperidine derivatives have been developed as potent CCR2 antagonists with potential applications in inflammatory diseases.[10]
-
Antiviral Agents: The 7-azaindole scaffold has been incorporated into compounds with anti-HIV and anti-influenza activity.[11]
Pharmacokinetics, Metabolism, and Clinical Insights
The favorable physicochemical properties of 7-azaindole derivatives often translate to improved pharmacokinetic profiles compared to their indole counterparts.
Metabolic Stability
The replacement of a carbon atom with a more electron-deficient nitrogen atom can increase the metabolic stability of the aromatic ring system by making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. In vitro metabolic stability can be assessed using liver microsomal stability assays, which measure the rate of clearance of a compound by phase I metabolic enzymes.[12][13]
Case Study: Venetoclax
Venetoclax is primarily metabolized by CYP3A4/5. Co-administration with strong CYP3A inhibitors can significantly increase venetoclax exposure, necessitating dose adjustments. The majority of the drug is excreted in the feces.
In clinical trials for CLL, venetoclax in combination with obinutuzumab has demonstrated superior progression-free survival compared to standard chemoimmunotherapy.[4] Common adverse events include neutropenia, diarrhea, and fatigue.[4] A key risk associated with venetoclax is tumor lysis syndrome (TLS), which requires careful monitoring and a dose ramp-up schedule.[4]
Conclusion and Future Perspectives
The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties, versatile synthetic accessibility, and ability to engage in key interactions with a multitude of biological targets ensures its continued prominence in drug discovery. The strategic replacement of an indole with a 7-azaindole is a validated approach to enhance solubility, metabolic stability, and overall pharmacokinetic properties.[3] As our understanding of the subtleties of drug-target interactions continues to grow, the rational design of novel 7-azaindole derivatives will undoubtedly lead to the development of safer and more effective therapies for a wide range of diseases.
Visualizations
Diagrams
Figure 1: General Synthetic Workflow for 7-Azaindole Derivatives
Caption: A generalized workflow for the synthesis and functionalization of the 7-azaindole core.
Figure 2: Hinge-Binding Interaction of 7-Azaindole in a Kinase Active Site
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.
References
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Azaindole Therapeutic Agents. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2006). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 22, 2026, from [Link]
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Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
- A process for preparing halogenated azaindole compounds using pybrop. (2016). Google Patents.
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Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. Retrieved January 22, 2026, from [Link]
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Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). ACS Publications. Retrieved January 22, 2026, from [Link]
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Selective N7 Alkylation of 7-Azaindazoles. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
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Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved January 22, 2026, from [Link]
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Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. (2020). PubMed. Retrieved January 22, 2026, from [Link]
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Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. (2015). ACS Publications. Retrieved January 22, 2026, from [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). PubMed. Retrieved January 22, 2026, from [Link]
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metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. Retrieved January 22, 2026, from [Link]
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Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Microsomal Stability Assay. (n.d.). MTTlab. Retrieved January 22, 2026, from [Link]
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1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Real-World Safety and Efficacy of Venetoclax in Chronic Lymphocytic Leukemia: A Single-Center Comparative Analysis With Randomized Clinical Trials. (2024). NIH. Retrieved January 22, 2026, from [Link]
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Venclexta (venetoclax) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved January 22, 2026, from [Link]
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Navigating the Research Landscape of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 685513-90-0): A Technical Guide for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Heterocyclic Building Block.
Introduction
In the intricate world of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged heterocyclic core, frequently incorporated into a multitude of biologically active compounds. This guide focuses on a specific, functionalized derivative, 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS Number: 685513-90-0), a key building block for the synthesis of targeted therapies, particularly in the realm of oncology. Its unique substitution pattern offers medicinal chemists a versatile platform for structural elaboration and optimization of drug candidates. This document serves as a comprehensive technical resource, consolidating information on its commercial availability, physicochemical properties, synthetic routes, and its critical role in the development of next-generation therapeutics.
Physicochemical and Analytical Profile
The structural features of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, particularly the presence of halogen atoms and a bulky triisopropylsilyl (TIPS) protecting group, impart specific physicochemical properties that are crucial for its reactivity and handling.
| Property | Value | Source |
| CAS Number | 685513-90-0 | [1] |
| Molecular Formula | C₁₆H₂₄ClFN₂Si | [1] |
| Molecular Weight | 326.91 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [2] |
| SMILES | CC(C)(C(C)C)C(C)C | [1] |
Analytical Characterization: While specific spectra for this exact compound are not publicly available, researchers can anticipate characteristic signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses based on its structure and data from similar compounds.[3][4][5]
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the pyrrolopyridine core, along with the distinct septet and doublet signals corresponding to the isopropyl groups of the TIPS protecting moiety.
-
¹³C NMR: The carbon spectrum would reveal the resonances for the aromatic and aliphatic carbons, with the chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Commercial Availability and Suppliers
5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is available from several specialized chemical suppliers that cater to the research and development sector. The availability, pricing, and purity can vary, so it is advisable to contact the suppliers directly for the most current information.
| Supplier | Product Name/Synonym | Notes |
| BLDpharm | 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole | Offers various quantities for research purposes.[1] |
| Crysdot | This compound | Provides the compound with a purity of 95+%. |
| Benchchem | This compound | Lists the compound as a useful research chemical.[2] |
Safety Profile: Handling and Storage
Hazard Identification (Anticipated):
-
Acute Toxicity: May be harmful if swallowed.[6]
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] The triisopropylsilyl protecting group is sensitive to acidic conditions and fluoride ions, so storage away from such reagents is crucial.
The Strategic Role in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[9][10][11][12][13] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole core of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can act as a bioisostere for other heterocyclic systems, offering advantages in terms of physicochemical properties and intellectual property.
The specific substitution pattern of this compound provides a strategic advantage in the synthesis of complex drug candidates. The chloro and fluoro groups offer sites for further functionalization through various cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The TIPS protecting group on the pyrrole nitrogen prevents unwanted side reactions during synthesis and can be readily removed under specific conditions.
This compound and its derivatives have been instrumental in the development of inhibitors for a range of kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of FGFRs, which are implicated in various cancers.[9][11]
-
Phosphodiesterase 4B (PDE4B) inhibitors: Derivatives of this scaffold have shown promise as selective inhibitors of PDE4B, a target for inflammatory diseases.[14]
-
Cyclin-Dependent Kinase 8 (CDK8) inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been a key element in the discovery of potent inhibitors of CDK8, a transcriptional regulator involved in colorectal cancer.[15]
-
Traf2 and Nck-interacting kinase (TNIK) inhibitors: This scaffold has been the basis for the design of inhibitors targeting TNIK, another kinase implicated in colorectal cancer.
The following diagram illustrates the central role of the 1H-pyrrolo[2,3-b]pyridine scaffold in the development of kinase inhibitors.
Caption: The 1H-pyrrolo[2,3-b]pyridine scaffold as a versatile core for developing various kinase inhibitors.
Synthetic Pathways and Methodologies
The synthesis of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and its subsequent use in the preparation of more complex molecules involves a series of well-established organic reactions. A plausible synthetic approach would involve the initial construction of the substituted 1H-pyrrolo[2,3-b]pyridine core, followed by the introduction of the TIPS protecting group.
A general synthetic workflow for the elaboration of such scaffolds is depicted below:
Caption: A generalized synthetic workflow for the utilization of 685513-90-0 in drug synthesis.
Representative Experimental Protocol for Synthesis of a Substituted 1H-Pyrrolo[2,3-b]pyridine Derivative:
The following protocol is a representative example of how a substituted 1H-pyrrolo[2,3-b]pyridine can be synthesized, based on methodologies reported in the literature.[16]
-
Reaction Setup: To a solution of the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, in a suitable solvent such as acetonitrile, add the desired R-substituted aldehyde.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for the appropriate time (typically several hours) to facilitate the initial condensation reaction.
-
Reduction: After the initial reaction is complete, add a reducing agent such as triethylsilane and a catalytic amount of trifluoroacetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted 1H-pyrrolo[2,3-b]pyridine derivative.
Conclusion
References
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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DIETHYLENE GLYCOL Safety Data Sheet. [Link]
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie International Edition. [Link]
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This compound - Crysdot. [Link]
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5-Chloro-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine-4-boronic acid pinacol ester - Indagoo. [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
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Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. ResearchGate. [Link]
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Dipropylene Glycol Monoethyl Ether - Ataman Kimya. [Link]
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Diethylene Glycol Monoethyl Ether SAFETY DATA SHEET - Lab Alley. [Link]
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Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. European Journal of Medicinal Chemistry. [Link]
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HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules. [Link]
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Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Introduction: The Privileged Scaffold and the Critical Role of Halogens
An In-Depth Technical Guide to the Safe Handling of Halogenated Azaindole Intermediates
Azaindoles, bioisosteres of indoles, represent a "privileged structure" in medicinal chemistry.[1][2][3] Their unique scaffold, which incorporates a nitrogen atom into the benzene portion of an indole, can significantly modulate physicochemical properties, improve binding affinity to biological targets, and open new intellectual property avenues.[1] This has led to their extensive use in drug discovery, particularly as kinase inhibitors.[1][4] Two notable examples of drugs containing the 7-azaindole core are the cancer therapies vemurafenib and venetoclax.[1]
Halogenation of the azaindole core is a cornerstone of synthetic strategy. Halogens serve as versatile synthetic handles, enabling a wide array of subsequent modifications, most notably through transition metal-catalyzed cross-coupling reactions.[5][6] These reactions are fundamental to building the molecular complexity required for modern drug candidates.[7][8] However, the introduction of a halogen atom, while synthetically enabling, also introduces specific and significant safety challenges. The reactivity, potential for thermal instability, and unique toxicological profiles of halogenated intermediates demand a rigorous and informed approach to their handling.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of halogenated azaindole intermediates. Moving beyond a simple recitation of rules, we will explore the causality behind safe laboratory practices, grounding our recommendations in chemical principles and field-proven experience to ensure a self-validating system of safety.
Hazard Identification and Risk Assessment: Understanding the Molecule
The foundation of safe handling is a thorough understanding of the inherent hazards. These can be categorized into general risks associated with the azaindole scaffold and specific risks imparted by the nature and position of the halogen substituent.
The Azaindole Core: Baseline Hazards
The parent 7-azaindole, a crystalline powder, is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[9][10] Like many nitrogen-containing heterocycles, it can be combustible, and under fire conditions, it is expected to produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx).[9][11]
Key Baseline Hazards:
-
Irritant: Causes skin, eye, and respiratory tract irritation.[9][10][12]
-
Combustibility: Can burn, releasing toxic fumes.
-
Incompatibilities: Should be stored away from strong oxidizing agents and strong acids.[9][10]
The Halogen’s Influence: A Spectrum of Reactivity and Risk
The introduction of a halogen (F, Cl, Br, I) dramatically alters the electronic properties and reactivity of the azaindole ring. This directly impacts safety considerations, from thermal stability to the energy profile of subsequent reactions.
-
Thermal Stability: While many halogenated aromatics are thermally stable, highly functionalized or strained heterocyclic systems can pose risks.[13] For instance, related compounds like halogenated azidopyridines have been shown to have decomposition onsets between 119 and 135 °C with significant exothermic events.[14] A similar potential for energetic decomposition should be assumed for novel, highly substituted halogenated azaindoles, especially those with nitro groups or other energetic functionalities, pending formal thermal hazard assessment (e.g., by Differential Scanning Calorimetry - DSC).
-
Reactivity in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are the workhorses of modern synthesis but are inherently exothermic.[15] The choice of halogen is a critical parameter. The bond strength of C-X decreases from C-Cl to C-I, influencing the ease of oxidative addition to the palladium catalyst. This means that iodo- and bromo-azaindoles are generally more reactive and will often react under milder conditions than their chloro- counterparts.[6] While synthetically useful, this heightened reactivity can lead to more rapid and intense exotherms that must be controlled, especially on scale.[15]
-
Toxicity: Halogenated organic compounds as a class can present significant toxicological risks. While specific data for every intermediate is often unavailable, it is prudent to treat all halogenated azaindoles as potentially toxic and handle them with appropriate containment to minimize exposure.
The following table summarizes key handling considerations based on the halogen present.
| Halogen | C-X Bond Energy (approx. kJ/mol) | Reactivity in Cross-Coupling | Key Safety & Handling Considerations |
| Fluoro (F) | ~485 | Low (requires special conditions) | Generally more stable; primary concern is the potential toxicity of the compound itself. |
| Chloro (Cl) | ~340 | Moderate | Often requires more forcing reaction conditions (higher temperatures, stronger bases), increasing the risk of side reactions or thermal runaway.[15] |
| Bromo (Br) | ~285 | High | The "workhorse" for cross-coupling.[5] Reactions are often highly exothermic and require careful monitoring and control of reagent addition. |
| Iodo (I) | ~210 | Very High | Most reactive; reactions can be very rapid. Increased risk of uncontrolled exotherms. Light sensitivity can also be a concern for iodo-aromatics. |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: While the most effective control, eliminating a halogenated intermediate is often not feasible, as the halogen is the key to the desired synthetic transformation. However, one might substitute a highly reactive iodo-azaindole with a more manageable bromo-azaindole if the synthetic protocol allows.
-
Engineering Controls: These are physical installations that isolate the researcher from the hazard. All work with halogenated azaindole intermediates, especially weighing solids and preparing solutions, must be performed in a certified chemical fume hood. For highly potent or sensitizing materials, a glove box or other containment system may be required.
-
Administrative Controls: These are the procedures and practices that define how work is performed safely. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and implementing good laboratory hygiene (e.g., washing hands after handling materials).[9]
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier between the user and the chemical.
Safe Handling Protocols and Laboratory Operations
Personal Protective Equipment (PPE)
The correct selection and use of PPE are non-negotiable.
-
Eye Protection: Chemical splash goggles are mandatory when there is any risk of splashing.[16] Standard safety glasses may be insufficient. For large-volume operations, a face shield worn over goggles is recommended.[16]
-
Hand Protection: The choice of glove material is critical. Nitrile gloves offer good protection against many solvents, bases, and oils and are suitable for incidental contact.[16][17] However, for prolonged exposure or when working with aggressive solvents, consulting a glove compatibility chart is essential. Neoprene or other more resistant gloves may be necessary.[16] Always double-glove when handling these intermediates.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure clothing covers all exposed skin.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes and dusts from all angles. |
| Hand Protection | Nitrile Gloves (double-gloved) | Provides a primary barrier and a clean secondary glove for handling external items. Check for tears.[17] |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from splashes and provides a layer of fire resistance. |
| Footwear | Closed-toe shoes | Protects feet from spills.[18] |
Weighing and Transferring Solids
Dry, powdered halogenated azaindoles can easily become airborne, creating an inhalation hazard.
-
Preparation: Perform all operations inside a chemical fume hood. Place a weigh boat on an analytical balance.
-
Transfer: Carefully transfer the solid from the reagent bottle to the weigh boat using a spatula. Avoid creating dust clouds.
-
Dissolution: Add the solvent directly to the reaction flask inside the fume hood. Then, carefully add the weighed solid to the flask. A powder funnel can prevent material from clinging to the flask neck.
-
Cleaning: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning wipes as halogenated waste.
Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol illustrates a typical workflow for using a bromo-azaindole intermediate, highlighting the integrated safety steps. The reaction described is the coupling of an arylboronic acid with a generic bromo-azaindole.
Self-Validating System: Each step includes its scientific and safety rationale.
Caption: A typical workflow for a Suzuki coupling reaction with safety checkpoints.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (Nitrogen or Argon) to prevent moisture from interfering with the reaction.
-
Reagent Charging (in Fume Hood): To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-azaindole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Causality: The inert atmosphere is crucial as oxygen can deactivate the Pd(0) catalyst. The choice of base is critical for both reactivity and managing the reaction profile.
-
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, DME, or toluene) via syringe or cannula. The solvent should be degassed by sparging with an inert gas for 15-30 minutes prior to use.
-
Causality: Degassed solvents further minimize oxygen exposure.
-
-
Reaction Initiation and Monitoring: Begin stirring and slowly heat the mixture to the target temperature (typically 80-110 °C). Use an oil bath with a thermocouple to accurately control the temperature.
-
Trustworthiness & Safety: This is the most critical step for thermal safety.[15] Monitor the internal reaction temperature closely during the initial heating phase. A rapid increase in temperature beyond the setpoint (an exotherm) indicates the reaction is proceeding quickly. Be prepared to raise the flask from the heat source or use a cooling bath to moderate the reaction rate if necessary.
-
-
Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the flask to room temperature. Slowly and carefully add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Causality & Safety: The quench is often exothermic and may involve gas evolution, especially if a carbonate base was used. Add the quenching agent slowly with good stirring to maintain control.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Safety: When using a separatory funnel, vent frequently to release any pressure buildup.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization.
Waste Management and Disposal
Halogenated organic waste must be segregated from non-halogenated waste streams.[19][20] Mixing them increases disposal costs and complexity.[21]
-
Segregation: Maintain a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[20][21]
-
Containers: Use appropriate, sealed containers for liquid waste. Solid waste (e.g., contaminated silica gel, filter paper, gloves) should be collected in a separate, labeled solid waste bag or container.
-
Disposal: Follow your institution's specific hazardous waste disposal procedures. Halogenated waste is typically disposed of via high-temperature incineration at a licensed facility.[22] Never dispose of halogenated waste down the drain.
Emergency Procedures
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent (e.g., vermiculite or sand). Scoop the material into a sealed container for disposal as halogenated waste. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area. Alert colleagues and your institution's safety officer. Prevent the spill from entering drains.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[12] If breathing is difficult, seek medical attention.
-
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.[12] Be aware that hazardous combustion products (NOx, CO, HCl/HBr) will be generated.[11]
Conclusion
Halogenated azaindole intermediates are powerful tools in the synthesis of novel therapeutics. Their utility, however, is paired with significant handling considerations. By adopting a mindset grounded in the principles of chemical reactivity and the hierarchy of controls, researchers can confidently and safely leverage these valuable building blocks. A thorough understanding of the specific hazards, the implementation of robust engineering and administrative controls, and the diligent use of appropriate PPE form a self-validating system of safety that protects the researcher, the research, and the environment.
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health (NIH). Available at: [Link]
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Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Safety Data Sheet: 7-Azaindole. Carl ROTH. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]
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Liquid Nitrogen Handling. The University of Iowa Environmental Health & Safety. Available at: [Link]
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Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. National Institutes of Health (NIH) - PMC. Available at: [Link]
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Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. Available at: [Link]
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Hazardous Waste Segregation. Carleton College. Available at: [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]
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(PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. Available at: [Link]
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Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
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Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
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Safe Handling and Utilisation of Liquid Nitrogen (LN2) SOP 19. United Lincolnshire Hospitals NHS Trust. Available at: [Link]
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MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE. Alkali Metals Limited. Available at: [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
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How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Available at: [Link]
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Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]
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Section 6C: Protective Equipment. Princeton University EHS. Available at: [Link]
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Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. Available at: [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
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Nitrogen Safety in the Lab. Peak Scientific. Available at: [Link]
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Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed. Available at: [Link]
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Understanding Solvents and PPE for Chemical Safety. Creative Safety Supply. Available at: [Link]
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Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate. Available at: [Link]
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The 5-Chloro-4-fluoro-7-azaindole Scaffold: A Privileged Core for Modern Kinase Inhibitors
Abstract
In the landscape of contemporary drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of oncology and inflammation research. Within this highly competitive field, the strategic selection of a core scaffold is paramount to achieving desired therapeutic profiles. The 7-azaindole moiety has emerged as a "privileged" scaffold, prized for its ability to mimic the purine core of ATP and establish critical hydrogen bond interactions within the kinase hinge region. This technical guide delves into a specific, highly functionalized derivative: the 5-chloro-4-fluoro-7-azaindole scaffold. We will explore its synthesis, dissect the nuanced roles of its halogen substituents in modulating kinase affinity and selectivity, and present its application in the development of next-generation kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.
The Strategic Advantage of the 7-Azaindole Core in Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous kinase substrate, adenosine triphosphate (ATP).[1] This bioisosterism allows it to effectively compete with ATP for binding to the kinase active site. The defining feature of the 7-azaindole core is its capacity for bidentate hydrogen bonding with the kinase hinge region, a critical interaction for potent inhibition.[1] The pyrrole nitrogen (N1) typically acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor, mimicking the interactions of the adenine moiety of ATP.[1] This dual interaction anchors the inhibitor within the active site, providing a stable platform for further functionalization to achieve high potency and selectivity.
The introduction of halogen atoms, specifically chlorine and fluorine, at the 5- and 4-positions, respectively, of the 7-azaindole scaffold is a deliberate and strategic chemical modification. These substitutions offer several key advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine and fluorine can significantly influence the pKa of the pyrrole nitrogen and the overall electron density of the aromatic system. This can fine-tune the strength of hydrogen bonding interactions with the kinase hinge.
-
Enhanced Binding Affinity: Halogen atoms can participate in favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues within the ATP-binding pocket, thereby increasing the inhibitor's affinity for its target.
-
Improved Selectivity: The specific placement and nature of the halogens can create steric and electronic constraints that favor binding to the target kinase over off-target kinases, leading to improved selectivity and a better safety profile.
-
Metabolic Stability and Pharmacokinetic Properties: Halogenation can block sites of potential metabolism, leading to improved metabolic stability and a longer in vivo half-life. Furthermore, these substitutions can modulate lipophilicity, impacting cell permeability and overall pharmacokinetic properties.
Synthesis of the 5-Chloro-4-fluoro-7-azaindole Scaffold
While the 5-chloro-4-fluoro-7-azaindole core is a valuable building block, its synthesis requires a multi-step approach. Based on established methodologies for the synthesis of related halogenated 7-azaindoles, a plausible and efficient synthetic route is outlined below.[2][3] This proposed pathway leverages common and well-understood organic transformations, making it accessible to proficient medicinal chemists.
Caption: Proposed synthetic workflow for 5-chloro-4-fluoro-7-azaindole.
Proposed Synthetic Protocol:
Step 1: Sonogashira Coupling
-
To a solution of a suitable di-halogenated 2-aminopyridine (e.g., 2-amino-3-iodo-5-chloropyridine) in a suitable solvent such as a mixture of toluene and ethanol, add a functionalized alkyne (e.g., a protected acetylene derivative).
-
Add a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, such as CuI.
-
Add a base, typically an amine base like triethylamine or diisopropylethylamine.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkynylpyridine intermediate.
Step 2: Cyclization to the 7-Azaindole Core
-
Dissolve the alkynylpyridine intermediate in a suitable solvent, such as DMF or NMP.
-
Add a base, such as potassium tert-butoxide or sodium hydride, to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to promote the ring-closing reaction. The optimal temperature will depend on the specific substrate and base used.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 5-chloro-4-fluoro-7-azaindole scaffold.
Structure-Activity Relationship (SAR) and Application in Kinase Inhibitor Design
The 5-chloro-4-fluoro-7-azaindole scaffold serves as an excellent starting point for the development of potent and selective kinase inhibitors. The strategic placement of the halogen atoms provides a foundation for exploring the structure-activity relationship (SAR) and optimizing inhibitor properties.
General SAR Principles for 7-Azaindole Kinase Inhibitors:
| Position of Substitution | General Observations and Impact on Activity |
| N1 (Pyrrole) | Substitution at this position is generally detrimental to hinge-binding, as the N1-H is a crucial hydrogen bond donor. Maintaining an unsubstituted N1 is often key for high potency. |
| C2 | This position often points towards the solvent-exposed region. Substitution here can be used to modulate solubility and other pharmacokinetic properties. Bulky groups at C2 can also influence the binding orientation of the azaindole core. |
| C3 | This is a key vector for extending into the ATP binding pocket and achieving selectivity. A wide variety of substituents at C3 have been explored to target specific residues in different kinases. |
| C4 (Fluoro) | The fluorine atom at this position can engage in favorable interactions with the kinase active site and improve metabolic stability. Its small size is generally well-tolerated. |
| C5 (Chloro) | The larger chlorine atom at C5 can occupy hydrophobic pockets and contribute to van der Waals interactions, enhancing binding affinity. It can also serve as a handle for further chemical modification. |
| C6 | Substitution at C6 can also be used to fine-tune the inhibitor's properties, although it is often less explored than the C3 position. |
Case Study: 5-Chloro-4-fluoro-7-azaindole in Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target in oncology.[4] Overexpression of PLK4 is observed in several types of cancer.[4] The 5-chloro-4-fluoro-7-azaindole scaffold has been successfully employed in the development of potent PLK4 inhibitors.
A patent for novel PLK4 inhibitors describes compounds with a 5-chloro-4-fluoro-7-azaindole core. These inhibitors are designed to bind to the ATP pocket of PLK4, with the 7-azaindole moiety acting as the hinge-binding element. The chlorine and fluorine atoms are positioned to interact with specific residues within the active site, contributing to the high potency and selectivity of these compounds.
Caption: Key interactions of a 5-chloro-4-fluoro-7-azaindole-based PLK4 inhibitor.
Experimental Protocols for Inhibitor Evaluation
The evaluation of novel kinase inhibitors based on the 5-chloro-4-fluoro-7-azaindole scaffold involves a series of standardized biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Example: PLK4)
-
Reagents and Materials: Recombinant human PLK4 enzyme, a suitable peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the PLK4 enzyme, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
-
Cell Line: A cancer cell line known to be sensitive to the target kinase inhibition (e.g., a cell line with PLK4 overexpression).
-
Reagents and Materials: Cell culture medium, fetal bovine serum, penicillin/streptomycin, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add the cell viability reagent to the wells and measure the luminescence, which is proportional to the number of viable cells. d. Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value.
Conclusion
The 5-chloro-4-fluoro-7-azaindole scaffold represents a highly promising and versatile core for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the strategic placement of halogen atoms, provides a powerful platform for achieving high potency, selectivity, and favorable drug-like properties. The successful application of this scaffold in the design of PLK4 inhibitors underscores its potential in oncology drug discovery. As our understanding of kinase biology continues to expand, we anticipate that the 5-chloro-4-fluoro-7-azaindole scaffold will continue to be a valuable tool for medicinal chemists in the creation of next-generation targeted therapies.
References
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An In-depth Technical Guide to the Bioisosterism of 7-Azaindole and Purines
Foreword: The Art and Science of Molecular Mimicry
In the intricate world of drug discovery, the principle of bioisosterism stands as a cornerstone of rational drug design. It is the art of substituting one molecular fragment for another with similar physical or chemical properties to enhance a compound's biological activity, pharmacokinetic profile, or safety.[1][2] This guide delves into a particularly successful and elegant example of this principle: the bioisosteric relationship between the purine scaffold, a fundamental component of our genetic and metabolic machinery, and the 7-azaindole heterocycle. For researchers, medicinal chemists, and drug development professionals, understanding this relationship is not merely an academic exercise; it is a tactical tool for overcoming pervasive challenges in modern therapeutic development, from target affinity and selectivity to metabolic stability and intellectual property.[1] This document provides a comprehensive exploration of the core chemical principles, strategic applications, and experimental validation of 7-azaindole as a premier purine bioisostere.
The Foundation: Structural and Electronic Homology
The rationale for using 7-azaindole as a purine bioisostere is rooted in its striking structural and electronic resemblance to adenine, the core of adenosine triphosphate (ATP).[3][4] Kinases, one of the largest and most critical families of drug targets, utilize ATP as a phosphate donor. Consequently, a vast number of kinase inhibitors are designed to be ATP-competitive, binding to the same active site.[5]
The key to this mimicry lies in the hydrogen bonding pattern. The adenine ring of ATP forms two crucial hydrogen bonds with the "hinge" region of the kinase active site. 7-Azaindole masterfully replicates this interaction.[5]
-
The N1-H (pyrrole nitrogen) of 7-azaindole acts as a hydrogen bond donor , analogous to the N6-H of adenine.
-
The N7 (pyridine nitrogen) of 7-azaindole acts as a hydrogen bond acceptor , analogous to the N1 of adenine.
This preservation of the critical hinge-binding pharmacophore allows 7-azaindole-containing molecules to anchor themselves within the ATP binding pocket with high affinity, making it a "privileged scaffold" in kinase inhibitor design.[4][5]
This robust anchoring allows medicinal chemists to focus optimization efforts on other vectors of the molecule to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 7-azaindole scaffold has been successfully employed against a wide array of kinase targets, including PI3K, PIM, ATR, and DYRK kinases. [6]
Quantitative Comparison of 7-Azaindole-Based Kinase Inhibitors
The versatility of the 7-azaindole scaffold is evident in its application across diverse kinase families. The following table summarizes the activity of representative compounds, highlighting the scaffold's ability to serve as a foundation for potent inhibitors.
| Compound/Drug | Target Kinase | Activity (IC₅₀/Kᵢ) | Therapeutic Area |
| Vemurafenib | B-RAF (V600E) | ~31 nM (IC₅₀) | Melanoma |
| Pexidartinib [6] | CSF1R/KIT/FLT3 | ~10-30 nM (IC₅₀) | Tenosynovial Giant Cell Tumor |
| AZD6738 [6] | ATR | ~1 nM (Kᵢ) | Oncology (Clinical Candidate) |
| GSK1070916 | Aurora B/C | ~3.2 nM (IC₅₀) | Oncology |
| PLX647 | KIT/FMS | ~16 nM / ~28 nM (IC₅₀) | Inflammation/Oncology |
Experimental Validation: Protocols and Workflows
Synthesizing claims of bioisosterism requires rigorous experimental validation. The primary method for confirming the efficacy of a putative kinase inhibitor is a biochemical inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of a test compound (e.g., a 7-azaindole derivative) against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescence signal.
Principle: The assay quantifies kinase activity by measuring the depletion of ATP. The kinase reaction is allowed to proceed in the presence of the inhibitor. Afterwards, a luciferase-based reagent is added. The light produced by the luciferase reaction is directly proportional to the amount of ATP remaining in the well.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the specific kinase)
-
Test compound (7-azaindole derivative) serially diluted in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ATP detection reagent (e.g., Kinase-Glo®, Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO (e.g., 10-point, 3-fold dilution starting from 1 mM).
-
Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of the DMSO-diluted compounds into the wells of a 384-well plate.
-
Include "vehicle control" wells (DMSO only, 100% activity) and "positive control" wells (high concentration of a known inhibitor, 0% activity).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer.
-
Dispense 5 µL of this master mix into each well of the compound-containing plate.
-
Briefly centrifuge the plate to ensure contents are mixed.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
To start the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is now 10 µL.
-
Shake the plate gently for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.
-
Shake the plate for 2 minutes to ensure thorough mixing.
-
-
Data Acquisition:
-
Incubate the plate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer, recording the Relative Light Units (RLU) for each well.
-
-
Data Analysis:
-
Normalize the data using the vehicle (100% activity) and positive (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the resulting curve to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation and Causality: This protocol is self-validating through the inclusion of controls. The DMSO-only wells define the signal for an uninhibited reaction, while a pan-kinase inhibitor like staurosporine defines the background signal. The choice to use ATP at its Kₘ concentration ensures the assay is sensitive to competitive inhibitors. The luminescent readout is chosen for its high signal-to-noise ratio and sensitivity, allowing for accurate quantification of ATP levels.
General Drug Discovery Workflow
The biochemical assay is an early, critical step in a much larger workflow designed to identify and validate drug candidates.
Conclusion and Future Perspectives
The bioisosteric replacement of the purine ring with 7-azaindole is a powerful and field-proven strategy in medicinal chemistry. Its success is built on a foundation of mimicking the critical hydrogen-bonding interactions of adenine within the ATP binding sites of numerous enzymes, particularly protein kinases. This mimicry provides a robust anchor point for inhibitor design, while the unique electronic nature of the 7-azaindole scaffold offers opportunities to fine-tune physicochemical properties, leading to compounds with improved potency, selectivity, and drug-like characteristics. [4]As drug discovery continues to tackle increasingly complex targets, the intelligent application of such validated bioisosteric relationships will remain an indispensable tool in the arsenal of the modern medicinal chemist.
References
-
G, T.; C, P. Azaindole Therapeutic Agents. PubMed Central. Available at: [Link].
-
Irie, T.; Sawa, M. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. 2018;66(1):29-36. Available at: [Link].
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link].
-
X-Chem. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. X-Chem. Available at: [Link].
-
Negishi, T. et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. 1995;28(11):444-450. Available at: [Link].
-
Srivatsan, S. G.; Verma, S. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry Letters. 2001;11(4):541-544. Available at: [Link].
-
Guillon, R. et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(8):12596-12641. Available at: [Link].
-
Srivatsan, S. G.; Verma, S. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central. Available at: [Link].
-
Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996;96(8):3147-3176. Available at: [Link].
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- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions using 5-Chloro-4-fluoro-1-(triisopropylsilyl)-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize its pyridine ring is paramount for developing novel therapeutics.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent selection, and the critical parameters that govern reaction success. We present detailed, field-tested protocols for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings, complete with optimization data, mechanistic diagrams, and troubleshooting advice to ensure reliable and reproducible outcomes.
The Strategic Importance of the 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole Substrate
The targeted functionalization of heterocyclic cores is a cornerstone of modern drug discovery. The 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole is a highly valuable building block designed for strategic, late-stage diversification of molecular scaffolds. Each component of this substrate serves a distinct and critical purpose:
-
7-Azaindole Core: An isostere of indole, this core structure provides a unique combination of hydrogen bond donors and acceptors, enabling potent interactions with biological targets.[1] Its presence is noted in numerous biologically active molecules.
-
5-Chloro Position: The chlorine atom at the C5 position serves as the primary reactive handle for palladium-catalyzed cross-coupling. The C-Cl bond is readily activated by Pd(0) catalysts for oxidative addition, initiating the catalytic cycle. Its reactivity allows for selective functionalization, leaving other positions untouched.[1]
-
4-Fluoro Position: The electron-withdrawing fluorine atom electronically activates the C5 position. This inductive effect makes the C-Cl bond more susceptible to oxidative addition by the electron-rich Pd(0) center, often leading to milder reaction conditions and improved reaction kinetics.
-
1-(TIPS) Group: The N1-triisopropylsilyl (TIPS) protecting group is not merely a placeholder. Its large steric bulk prevents unwanted side reactions at the N-H position, which could otherwise coordinate to and deactivate the palladium catalyst.[2] Furthermore, it enhances the solubility of the azaindole core in common organic solvents used for cross-coupling reactions.
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable efficiency.[3] These reactions are driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this general mechanism is crucial for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., the C5-Cl bond of the azaindole) to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron reagent or an amine) delivers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the desired product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle.[4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[5][6] Its tolerance of a wide range of functional groups and the general stability of boronic acids make it a preferred method in pharmaceutical chemistry.
3.1. Causality and Key Parameters
The success of a Suzuki coupling hinges on a delicate balance between several factors:
-
Catalyst/Ligand System: While simple ligands like PPh₃ can be effective, couplings with electron-rich heterocyclic chlorides often require more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos).[4] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.
-
Base: The base is not merely a spectator. It plays a crucial role in activating the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact yield, and its strength must be tuned to the specific substrates to avoid side reactions like protodeboronation.[8]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is essential. Typically, mixtures of an organic solvent (like 1,4-dioxane or toluene) with water are used to facilitate the action of the inorganic base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.2. Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol describes a representative procedure for the coupling of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole with a common arylboronic acid.
Materials:
-
5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Pre-mixing: In a separate vial, suspend Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane (approx. 1 M concentration relative to the limiting reagent). Stir for 5 minutes at room temperature.
-
Reagent Addition: Add the catalyst slurry to the Schlenk tube containing the solids.
-
Degassing: Add deionized water (20% v/v of dioxane). Seal the tube and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
3.3. Optimization Data
The following table illustrates the effect of varying key parameters on the reaction outcome. This data serves as a guide for adapting the protocol to other coupling partners.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 35 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 94 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 75 |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[9][10] This reaction is critical for installing amine functionalities that are often key pharmacophores in drug candidates.
4.1. Causality and Key Parameters
-
Ligand Choice: This reaction is highly sensitive to the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are essential.[11] They facilitate the challenging reductive elimination step to form the C-N bond, which is often difficult with less hindered ligands.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile for coordination to the palladium center.[12] Common choices include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base must be compatible with other functional groups in the molecule.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hydrolyze the strong bases and interfere with the catalytic cycle. Therefore, the use of anhydrous solvents and inert atmosphere techniques is mandatory.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
4.2. Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general method for the amination of the 5-chloro-azaindole substrate.
Materials:
-
5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: All solid reagents should be weighed and handled inside a nitrogen-filled glovebox due to the air-sensitivity of the catalyst, ligand, and base.
-
Reaction Assembly: To a vial inside the glovebox, add NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (1.5 mol%), and BrettPhos (3.5 mol%).
-
Reagent Addition: Add 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole (1.0 equiv), anhydrous toluene (approx. 0.5 M), and morpholine (1.2 equiv).
-
Sealing and Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 105 °C. Stir for 16-24 hours.
-
Monitoring: After cooling, an aliquot can be taken and analyzed by LC-MS to check for completion.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient) to obtain the aminated product.
General Experimental Workflow and Safety
A disciplined and systematic workflow is essential for achieving consistent results in palladium catalysis. Adherence to safety protocols is non-negotiable.
Caption: A systematic workflow for palladium-catalyzed cross-coupling reactions.
Safety Precautions:
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric.[13] Handle in an inert atmosphere when dry. While Pd(OAc)₂ and Pd₂(dba)₃ are generally stable in air as solids, they should be handled in well-ventilated areas.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized, which deactivates the catalyst. Handle and store them under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle exclusively in a glovebox or under a strong flow of inert gas.
-
Solvents: Anhydrous solvents are often flammable. Always work in a fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized ligand/Pd).2. Insufficiently anhydrous conditions.3. Incorrect base or insufficient amount.4. Reaction temperature too low. | 1. Use fresh reagents. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvents.3. Screen alternative bases (e.g., K₃PO₄ for Suzuki, LHMDS for Buchwald).4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Protodeboronation (Suzuki): loss of boron group.2. Homocoupling of boronic acid (Suzuki).3. Dehalogenation of starting material. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Use a more hindered ligand.[8]2. Ensure thorough degassing to remove oxygen.3. Use a less active catalyst system or lower the reaction temperature. |
| Difficulty in Purification | 1. Product co-elutes with ligand/ligand oxide.2. Residual palladium in the product. | 1. Use a different solvent system for chromatography. Consider a catch-and-release purification strategy if applicable.2. Use a palladium scavenger resin or perform an activated carbon treatment post-reaction. |
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT DSpace. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Pennsylvania. [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Safety Data Sheet: Palladium. Carl ROTH. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
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Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]
-
Material Safety Data Sheet - Palladium on 1/8" Alumina Pellets (0.5% Pd). Cole-Parmer. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling of 1-(TIPS)-7-Azaindole Derivatives
Introduction: The Significance of the 7-Azaindole Scaffold and the Suzuki-Miyaura Coupling
The 7-azaindole scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged structure."[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring introduces unique hydrogen bonding capabilities and modulates physicochemical properties, often leading to enhanced solubility and improved bioavailability in drug candidates.[3][4] Consequently, this heterocyclic motif is embedded in a multitude of clinically significant molecules, including anticancer agents and kinase inhibitors.[2][5]
The functionalization of the 7-azaindole core is paramount for exploring structure-activity relationships (SAR). Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[6][7] This reaction's tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable technique in modern organic synthesis.[6]
However, the application of Suzuki-Miyaura coupling to N-heterocycles like 7-azaindole is not without its challenges. The presence of a free N-H group can impede or halt the catalytic cycle, and the inherent electronic properties of the azaindole ring system necessitate careful optimization of reaction parameters.[8] This guide provides a comprehensive protocol and technical insights for the successful Suzuki-Miyaura coupling of halogenated 7-azaindole derivatives, with a specific focus on the strategic use of the triisopropylsilyl (TIPS) protecting group at the N1 position.
The Strategic Role of the 1-(TIPS) Protecting Group
The protection of the indole nitrogen is often a prerequisite for successful cross-coupling reactions. While various protecting groups like Boc, Ts, and SEM have been employed, the triisopropylsilyl (TIPS) group offers distinct advantages in the context of Suzuki-Miyaura coupling:
-
Steric Influence: The bulky TIPS group can direct the regioselectivity of certain reactions and prevent undesirable side reactions at the nitrogen atom.
-
Electronic Neutrality: Unlike electron-withdrawing groups (e.g., acetyl or tosyl), the silyl group has a minimal electronic effect on the aromatic system, preserving the inherent reactivity of the azaindole core.
-
Enhanced Solubility: The lipophilic nature of the TIPS group often improves the solubility of the substrate in common organic solvents used for cross-coupling.
-
Stability and Facile Cleavage: The TIPS group is robust enough to withstand the basic conditions of the Suzuki-Miyaura reaction yet can be readily removed under mild conditions using fluoride sources (e.g., TBAF), ensuring orthogonality with many other protecting groups.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 1-(TIPS)-7-azaindole derivative. This is often the rate-determining step of the cycle.[9] The reactivity of the halide follows the order I > Br > Cl.[9]
-
Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid species.[9]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling of Halogenated 1-(TIPS)-7-Azaindole
This protocol is a generalized procedure that has shown high efficacy for the coupling of various aryl and heteroaryl boronic acids with halogenated 1-(TIPS)-7-azaindole substrates.
Materials and Reagents
-
Halogenated 1-(TIPS)-7-azaindole (e.g., 3-iodo-, 4-bromo-, 5-chloro-)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as toluene/ethanol)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Experimental Workflow
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- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Facile Fluoride-Mediated Deprotection of 1-(Triisopropylsilyl)-7-azaindole to Furnish the Bio-active NH-7-Azaindole Scaffold
Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Role of N-Protection
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, often leading to enhanced binding affinity and improved physicochemical properties of drug candidates.[3] Notably, the 7-azaindole motif is a key hinge-binding element in numerous kinase inhibitors, a critical class of therapeutics in oncology and immunology.[2][4]
The pyrrolic nitrogen (N-1) of the 7-azaindole core, however, presents a synthetic challenge. Its acidic proton can interfere with a wide range of synthetic transformations, such as metal-catalyzed cross-couplings and organometallic additions, which are frequently employed in the elaboration of the azaindole scaffold.[5] Consequently, the protection of this nitrogen is a crucial step in many synthetic routes. The triisopropylsilyl (TIPS) group is an excellent choice for this purpose, offering substantial steric bulk that imparts high stability across a broad spectrum of reaction conditions, yet allowing for selective removal under specific, mild conditions.[6]
This application note provides a comprehensive guide to the deprotection of 1-(triisopropylsilyl)-7-azaindole to yield the parent NH-azaindole. We will delve into the mechanistic underpinnings of the reaction, present a detailed and field-proven protocol, and discuss critical aspects of the procedure to ensure a high-yielding and reproducible outcome.
The Chemistry of N-Si Bond Cleavage: A Fluoride-Mediated Mechanism
The deprotection of silyl ethers and N-silyl compounds is most commonly and efficiently achieved using a fluoride source.[6][7] The exceptional strength of the silicon-fluorine (Si-F) bond, which is one of the strongest single bonds in chemistry, is the thermodynamic driving force for this transformation. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TIPS group. This attack leads to the formation of a transient, hypervalent pentacoordinate silicon intermediate. This intermediate is unstable and readily collapses, cleaving the relatively weaker silicon-nitrogen (Si-N) bond to release the deprotected azaindole anion and the stable triisopropylsilyl fluoride byproduct. A subsequent workup with a proton source quenches the azaindole anion to afford the desired NH-7-azaindole.
The choice of the fluoride source is critical. Tetrabutylammonium fluoride (TBAF) is the most widely used reagent for this purpose due to its excellent solubility in common organic solvents like tetrahydrofuran (THF), allowing the reaction to be performed in a homogeneous solution.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(Triisopropylsilyl)-7-azaindole | ≥95% | Various | Starting material. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Various | Ensure the solution is not too old, as its efficacy can decrease over time. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.8%, anhydrous | Various | Use a freshly opened bottle or dried over a suitable drying agent. |
| Ethyl acetate (EtOAc) | ACS grade or higher | Various | For extraction and chromatography. |
| Hexanes | ACS grade or higher | Various | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | For workup. | ||
| Brine (saturated aqueous NaCl) | For work-up. | ||
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying the organic phase. | ||
| Silica gel | 230-400 mesh | Various | For column chromatography. |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | |||
| Nitrogen or argon inlet | To maintain an inert atmosphere. | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring. |
Experimental Protocol: Deprotection of 1-(TIPS)-7-azaindole
This protocol is a robust and reliable method for the deprotection of 1-(TIPS)-7-azaindole on a laboratory scale.
1. Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(triisopropylsilyl)-7-azaindole (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M. The use of anhydrous THF is crucial to prevent premature quenching of the TBAF reagent and potential side reactions.
-
Begin stirring the solution at room temperature (20-25 °C).
2. Reagent Addition:
-
Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the stirred solution of the protected azaindole. A slight excess of TBAF ensures the complete conversion of the starting material.
-
The addition should be done dropwise over a few minutes.
3. Reaction Monitoring:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes).
-
The starting material, 1-(TIPS)-7-azaindole, is significantly less polar than the product, 7-azaindole. On a silica gel TLC plate, the product will have a much lower Rf value.
-
The reaction is typically complete within 1-2 hours at room temperature.
4. Work-up Procedure:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step neutralizes any residual acidic or basic species.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine. The aqueous washes are important for removing the bulk of the tetrabutylammonium salts and other water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity to 50-70% ethyl acetate in hexanes, is typically effective in separating the desired 7-azaindole from non-polar silyl byproducts and any residual starting material.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield NH-7-azaindole as a white to off-white solid.
Visualizing the Workflow
Sources
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- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets. The success of this approach hinges on the rational design of fragment libraries and the strategic evolution of initial low-affinity hits. This guide provides an in-depth technical overview and detailed protocols for utilizing 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole , a highly versatile and strategically functionalized fragment, in FBDD campaigns. We will explore the unique advantages conferred by the 7-azaindole scaffold, the strategic role of its specific substitutions, and a comprehensive workflow from primary screening to hit-to-lead optimization.
The Rationale: Why the 7-Azaindole Scaffold is a Privileged Fragment
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of both indole and the purine system, making it a "privileged structure" in medicinal chemistry.[1] Its prevalence in successful drug discovery programs, especially in oncology, is not coincidental.
1.1. The Kinase Hinge-Binding Motif Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[2] Most small-molecule kinase inhibitors are designed to be ATP-competitive, binding within the ATP pocket and interacting with a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase catalytic domain.[3] The 7-azaindole scaffold is an exceptional hinge-binding motif because its N7 nitrogen and the pyrrole N-H group can form two critical hydrogen bonds with the kinase hinge backbone, mimicking the interaction of the adenine core of ATP.[3][4] This bidentate hydrogen bonding provides a strong and specific anchor for the fragment, making it an ideal starting point for inhibitor design.[5]
1.2. Modulating Physicochemical Properties Replacing a carbon atom in an indole ring with a nitrogen atom to form an azaindole significantly alters the molecule's properties. This modification can fine-tune pKa, lipophilicity, solubility, and metabolic stability, often leading to improved drug-like characteristics compared to the parent indole.[1]
Deconstructing the Fragment: 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
The specified fragment is not a simple 7-azaindole; it has been intelligently designed for FBDD. Each substitution serves a distinct and critical purpose in the discovery workflow.
-
1-(TIPS) Protecting Group: The bulky triisopropylsilyl (TIPS) group on the N1 position serves two key functions. Firstly, it prevents the pyrrole N-H from participating in hydrogen bonding, forcing the fragment to declare its other binding modes. Secondly, it directs synthetic modifications to other positions on the ring system during the hit-to-lead stage.[6] This group can be readily removed in later stages to restore the N-H hydrogen bond donor if desired.
-
4-Fluoro Substitution: The fluorine at the C4 position is a key vector for chemical elaboration. It can modulate the basicity of the adjacent N7 pyridine nitrogen and provides a handle for late-stage functionalization. Its position is particularly relevant for growing the fragment into the solvent-exposed region of many kinase ATP-binding sites.
-
5-Chloro Substitution: The chlorine at the C5 position provides a robust and well-characterized handle for synthetic chemistry. It is an excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the "growing" or "linking" of the fragment to explore adjacent pockets on the target protein.[6][7]
Table 1: Physicochemical Properties of the Core Fragment
| Property | Value | Conformance to "Rule of Three"[8] |
| Molecular Weight (MW) | 340.9 g/mol | No (due to TIPS group) |
| cLogP | > 3 | No (due to TIPS group) |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 2 (N7, F) | Yes |
| Rotatable Bonds | 3 | Yes |
*Note: The bulky, lipophilic TIPS protecting group pushes the fragment's properties outside the typical "Rule of Three." However, this is a strategic choice for a library focused on synthetic elaboration. The core deprotected scaffold (5-Chloro-4-fluoro-7-azaindole) has a MW of 170.56 g/mol and a cLogP < 3, making it fully compliant.
The FBDD Workflow: From Fragment to Lead
A successful FBDD campaign is a multi-stage, iterative process that combines biophysics, structural biology, and medicinal chemistry.[9] The goal is to identify weak-binding but high-quality hits and evolve them into potent, selective lead compounds.
Figure 1: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for using 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole in an FBDD campaign.
Protocol 4.1: Fragment Stock Preparation and Quality Control
Rationale: Since fragments often bind with low affinity, screening is performed at high concentrations (typically 100 µM - 1 mM). Ensuring fragment solubility and purity is paramount to avoid false positives and negatives.
-
Solubility Assessment: Prepare a 10 mM primary stock of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole in 100% DMSO. Visually inspect for precipitation. Serially dilute this stock into the final aqueous assay buffer (e.g., HBS-EP+) to the highest intended screening concentration. Check for turbidity or precipitation both visually and by dynamic light scattering (DLS).
-
Purity Analysis: Confirm the identity and purity (>95%) of the fragment stock using LC-MS and ¹H NMR. This step is critical to ensure that any observed activity is due to the intended compound.
-
Plate Preparation: Using an acoustic liquid handler (e.g., ECHO), dispense the fragment from the DMSO stock into 384-well microplates to create a dose-response plate for screening and validation.
Protocol 4.2: Primary Screening via Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding of low-molecular-weight fragments.[10][11] It provides real-time data on binding association and dissociation.
-
Target Immobilization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects. A reference channel should be prepared by activating and deactivating the surface without protein.
-
Screening Run:
-
System: Biacore T200 or similar.
-
Running Buffer: HBS-EP+ (or other appropriate buffer) with 1-2% DMSO to match the final fragment solution.
-
Fragment Concentration: Inject a single high concentration of the fragment (e.g., 200 µM) over both the target and reference channels.
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds.
-
Dissociation Time: 120 seconds.
-
-
Data Analysis: Subtract the reference channel signal from the target channel signal. A positive binding response indicates a potential hit. Due to the high concentration, prioritize hits based on the shape of the sensorgram (indicating specific binding) rather than solely on the magnitude of the response.
Protocol 4.3: Hit Validation with NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method for hit validation.[12] Ligand-observe methods like saturation transfer difference (STD) NMR can confirm direct binding to the target protein in solution, effectively filtering out false positives from the primary screen.[13]
-
Sample Preparation:
-
Prepare a 200 µL sample containing 5-10 µM of the target protein in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).
-
Add the fragment to a final concentration of 100-200 µM.
-
-
NMR Experiment:
-
Acquire a ¹H reference spectrum.
-
Acquire an STD spectrum with on-resonance saturation of the protein (e.g., at 0.5 ppm) and off-resonance saturation as a control (e.g., at 30 ppm).
-
Use a saturation time of 2 seconds.
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The appearance of signals in the difference spectrum corresponding to the fragment's protons confirms that it binds to the protein.
Protocol 4.4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the fragment bound to the target is the most valuable outcome of the initial FBDD stages.[14] It reveals the precise binding mode, identifies key interactions, and provides a definitive blueprint for structure-guided optimization.[15]
-
Crystal Preparation: Grow high-quality crystals of the apo-protein under established conditions.
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment in a cryo-protectant-compatible buffer to a final concentration of 1-5 mM.
-
Transfer an apo-crystal into a drop of the soaking solution.
-
Incubate for a period ranging from 30 minutes to 24 hours. The optimal time must be determined empirically.
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement. Unambiguous electron density for the fragment in the difference map (Fo-Fc) confirms its binding location and orientation.
-
Protocol 4.5: Hit-to-Lead Optimization via Fragment Growing
Rationale: With structural information in hand, the fragment can be elaborated to increase affinity and selectivity.[16][17] The chloro- and fluoro-substituents on the 7-azaindole core are ideal handles for this process. The following is a representative synthetic protocol using a Suzuki coupling at the C5 position.
Figure 2: Synthetic workflow for fragment growing via Suzuki coupling.
-
Reaction Setup: To a solution of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a 4:1 mixture of dioxane and water, add sodium carbonate (2.5 equivalents).
-
Catalyst Addition: Degas the mixture by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture to 90°C for 12 hours, or until LC-MS analysis indicates consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the "grown" compound.
-
(Optional) Deprotection: The TIPS group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF to yield the N-H fragment for biological evaluation.
Data Interpretation: The Importance of Ligand Efficiency
As fragments are grown into larger molecules, it is crucial to track the efficiency of the optimization process. A simple increase in affinity (e.g., lower KD or IC₅₀) is not sufficient if it comes at the cost of a disproportionate increase in molecular weight.
Ligand Efficiency (LE): A key metric used to assess the quality of a fragment hit and guide its optimization.[10] It measures the binding energy per heavy atom (non-hydrogen atom).
-
Formula: LE = -RT * ln(KD) / N
-
Where R is the gas constant, T is the temperature in Kelvin, KD is the dissociation constant, and N is the number of heavy atoms.
-
A simplified formula is: LE ≈ 1.4 * (-logKD) / N
-
Table 2: Hypothetical Hit-to-Lead Optimization Data
| Compound | KD (μM) | Heavy Atoms (N) | Ligand Efficiency (LE) | Status |
| Fragment Hit (deprotected core) | 500 | 10 | 0.32 | Good starting point |
| Grown Cmpd 1 (Suzuki adduct) | 25 | 16 | 0.33 | Efficient optimization |
| Grown Cmpd 2 (bulky adduct) | 5 | 25 | 0.21 | Inefficient optimization |
In this hypothetical example, Grown Compound 1 shows a 20-fold improvement in affinity with a modest increase in size, maintaining excellent ligand efficiency. Grown Compound 2, while more potent, achieved this by adding significant bulk, resulting in poor efficiency. The focus should be on optimizing fragments like Compound 1.
Conclusion
5-Chloro-4-fluoro-1-(TIPS)-7-azaindole is a purpose-built fragment for modern drug discovery campaigns. Its privileged 7-azaindole core provides a strong anchor to many important target classes, particularly protein kinases. The strategically placed halogen and protecting groups offer medicinal chemists a clear and versatile roadmap for rapid, structure-guided hit-to-lead optimization. By integrating the robust biophysical and synthetic protocols outlined in this guide, research teams can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead candidates.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. [Link]
-
Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
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Workflow & Tools for Crystallographic Fragment Screening: Protocol Preview. (2022, May 31). YouTube. [Link]
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6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies. [Link]
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Fragment Screening by Surface Plasmon Resonance. (2010, February 4). PubMed Central. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 18). PubMed Central. [Link]
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Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021, October 14). ACS Publications. [Link]
-
Fragment-based lead discovery. (n.d.). Wikipedia. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. (n.d.). ResearchGate. [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). National Institutes of Health. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). J-STAGE. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Xtalpi. [Link]
-
Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. (n.d.). PubMed Central. [Link]
-
Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (n.d.). ResearchGate. [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024, December 16). PubMed. [Link]
-
Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. (n.d.). ACS Publications. [Link]
-
Making the right choices in hit identification. (n.d.). Sygnature Discovery. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Publications. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). ResearchGate. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). RSC Publishing. [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. [Link]
-
Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. (n.d.). ResearchGate. [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. [Link]
-
Hit Identification and Validation Services. (n.d.). Domainex. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato. [Link]
-
A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (n.d.). Publisher. [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. [Link]
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Functionalization at C3 position of 5-Chloro-4-fluoro-7-azaindole
An In-Depth Guide to the Strategic Functionalization at the C3 Position of 5-Chloro-4-fluoro-7-azaindole
Authored by: A Senior Application Scientist
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, particularly in the domain of kinase inhibition.[1][2][3] The specific derivative, 5-Chloro-4-fluoro-7-azaindole, represents a highly valuable building block in modern drug discovery due to the strategic placement of its halogen substituents, which allows for precise vector control in molecular design. Functionalization of this core, especially at the electron-rich C3 position of the pyrrole ring, is a critical step in the elaboration of this scaffold to modulate biological activity, improve pharmacokinetic properties, and conduct extensive Structure-Activity Relationship (SAR) studies.[4][5] This document provides a comprehensive guide with detailed protocols for the strategic chemical modification of the C3 position, grounded in established synthetic transformations and mechanistic principles.
Strategic Overview: The Chemistry of the 7-Azaindole Core
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is an isostere of indole where a carbon atom at the 7-position is replaced by nitrogen. This substitution significantly alters the electronic properties of the molecule, introducing a dipole moment and an additional hydrogen bond acceptor, which can be pivotal for target engagement.[6] The pyrrole moiety remains electron-rich, making the C3 position the most nucleophilic and thus highly susceptible to electrophilic substitution, a characteristic we will leverage in our synthetic strategies.[7]
Our focus, 5-Chloro-4-fluoro-7-azaindole, presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the pyridine nitrogen and the halogens on the pyridine ring modulates the reactivity of the pyrrole ring. Successful C3 functionalization requires carefully chosen conditions to achieve high regioselectivity and yield.
Figure 1: Strategic workflow for the C3-functionalization of 5-Chloro-4-fluoro-7-azaindole.
Protocol I: C3-Halogenation as a Gateway for Cross-Coupling
The introduction of a halogen, typically iodine or bromine, at the C3 position is arguably the most versatile strategy. This "handle" transforms the nucleophilic C3 position into an electrophilic site, paving the way for a vast array of palladium-catalyzed cross-coupling reactions.[8] Electrophilic iodination using N-Iodosuccinimide (NIS) is particularly effective, often proceeding with high yield and regioselectivity.[5][9]
Causality Behind Experimental Choices
-
Reagent: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) because it is a milder, more controllable source of electrophilic iodine (I⁺), minimizing side reactions and the formation of di-substituted products.
-
Solvent: Dichloromethane (DCM) or a similar non-polar aprotic solvent is ideal as it readily dissolves the azaindole substrate and does not interfere with the electrophilic substitution mechanism.
-
Base: A mild base like potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) is used catalytically to neutralize the succinimide byproduct and the proton released during the substitution, driving the reaction to completion.[9]
Detailed Protocol: C3-Iodination
Materials:
-
5-Chloro-4-fluoro-7-azaindole
-
N-Iodosuccinimide (NIS, 1.05 - 1.2 equivalents)
-
Potassium Hydroxide (KOH, 0.5 equivalents)[9]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-4-fluoro-7-azaindole (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Add solid KOH (0.5 eq) to the solution.
-
In a single portion, add NIS (1.1 eq) to the stirred suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted NIS.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
The crude 3-iodo-5-chloro-4-fluoro-7-azaindole can often be used directly in the next step or purified further by column chromatography on silica gel if necessary. A typical yield for this reaction is >90%.[5][9]
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
With the C3-iodo intermediate in hand, Suzuki-Miyaura coupling can be employed to forge a C(sp²)-C(sp²) bond, introducing a diverse range of aryl and heteroaryl moieties. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially with the potentially coordinating 7-azaindole nitrogen.[10][11]
Causality Behind Experimental Choices
-
Catalyst/Ligand System: A combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective.[4][9] The bulky SPhos ligand promotes the crucial reductive elimination step and prevents catalyst deactivation, leading to higher yields.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to facilitate the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of a non-polar solvent like toluene or dioxane and a polar protic solvent like ethanol or water is often used. The protic component can help solubilize the base and boronic acid, accelerating the reaction.[9]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: C3-Arylation via Suzuki Coupling
Materials:
-
3-Iodo-5-chloro-4-fluoro-7-azaindole (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 eq)
-
Pd₂(dba)₃ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 - 3.0 eq)
-
Toluene/Ethanol (e.g., 4:1 v/v) or Dioxane/Water mixture, degassed
-
Round-bottom flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
To a dry flask or microwave vial, add 3-Iodo-5-chloro-4-fluoro-7-azaindole (1.0 eq), the boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (e.g., 5 mol%) and SPhos (10 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol) to the solids, followed by the catalyst pre-mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and time depend on the specific substrates. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated product.
Data Summary: Representative Suzuki Couplings
| C3-Halide | Aryl Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C3-Iodo | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 88 | [9] |
| C3-Iodo | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 93 | [9] |
| C3-Iodo | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 79 | [9] |
| C3-Iodo | Naphthylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/EtOH | 110 | 92 | [9] |
Alternative Strategies for C3 Functionalization
While halogenation followed by coupling is a robust method, other direct functionalizations and alternative coupling preparations are highly valuable.
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group at the C3 position, creating a key intermediate for reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[12][13]
-
Protocol Insight: The reaction involves the electrophilic attack of the chloroiminium ion ([CH(Cl)=N(Me)₂]⁺) on the C3 position of the azaindole. Careful temperature control is crucial to prevent decomposition. The reaction is typically performed at low temperatures (0 °C) and then allowed to warm. A basic aqueous workup hydrolyzes the resulting iminium salt intermediate to the aldehyde.
C3-Aminomethylation via Mannich Reaction
The Mannich reaction provides direct access to C3-aminomethylated azaindoles, which are common structural motifs in bioactive molecules.[14][15] The reaction involves an aminoalkylation of the acidic proton at C3 with formaldehyde and a secondary amine (e.g., dimethylamine, morpholine).
-
Protocol Insight: The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine, which then acts as the electrophile. The reaction is typically carried out in a protic solvent like acetic acid or ethanol.
Advanced Strategy: C3-Lithiation and Borylation
An elegant alternative to C3-halogenation is direct C3-deprotonation followed by quenching with a boron electrophile. This "lithiation-borylation" sequence installs a boronic ester directly at the C3 position, which can then be used in Suzuki couplings.[16][17][18]
-
Protocol Insight: This method requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to selectively deprotonate the C3 position over other potentially acidic protons. The resulting lithiated species is then quenched with an electrophilic boron source, such as triisopropyl borate (B(OiPr)₃) or pinacolborane, to form the C3-borylated azaindole. This approach avoids the need for a halogenated intermediate and can be advantageous for certain substrates.
Conclusion
The functionalization of 5-Chloro-4-fluoro-7-azaindole at the C3 position is a cornerstone for the development of novel therapeutics based on this scaffold. The protocols outlined in this guide, from robust C3-iodination and subsequent high-efficiency Suzuki coupling to direct formylation and advanced lithiation-borylation techniques, provide researchers with a validated and mechanistically understood toolkit. By carefully selecting the appropriate synthetic strategy, drug development professionals can efficiently generate diverse libraries of C3-substituted azaindoles for biological evaluation, accelerating the path from lead identification to clinical candidates.
References
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Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Review. [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry. [Link]
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Aggarwal, V. K., & O'Brien, P. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research. [Link]
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Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]
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Campos, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
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Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PMC - NIH. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]
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Zou, L., et al. (2020). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PMC - PubMed Central. [Link]
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El-Sayed, N. N. E., et al. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. PMC - NIH. [Link]
-
Pordea, A. (2013). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. [Link]
-
Sharma, V., & Kumar, V. (2020). Recent advances in the global ring functionalization of 7-azaindoles. PubMed. [Link]
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Patil, S. A., et al. (2016). Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
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Application of 5-Chloro-4-fluoro-7-azaindole in Cdc7 inhibitor synthesis
An Application Guide to the Synthesis of Novel Cdc7 Kinase Inhibitors Utilizing 5-Chloro-4-fluoro-7-azaindole
Authored by: A Senior Application Scientist
Introduction: Targeting the Guardian of DNA Replication
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that, in partnership with its regulatory subunit Dbf4, serves as a master regulator of DNA replication.[1][2][3][4][5] Its primary role is to phosphorylate multiple sites on the minichromosome maintenance (MCM) protein complex, a crucial step for the initiation of DNA synthesis during the S phase of the cell cycle.[4][5][6] Notably, Cdc7 is frequently overexpressed in a wide array of human cancers, including colon, breast, and lung tumors, making it a high-value target for anticancer therapeutics.[4][6] Inhibition of Cdc7 exploits a key vulnerability of cancer cells; it induces p53-independent apoptosis in tumor cells while causing reversible cell cycle arrest in normal cells, presenting a promising therapeutic window.[5][6][7]
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binder in the ATP-binding pocket of various kinases.[6][8] This guide focuses on a specific, highly functionalized starting material, 5-Chloro-4-fluoro-7-azaindole , and its strategic application in the synthesis of potent and selective Cdc7 inhibitors. The chlorine and fluorine atoms on the azaindole core are not mere placeholders; they are critical for fine-tuning the inhibitor's interaction with key residues in the Cdc7 active site, such as the gatekeeper Met 134 and the pre-DFG residue Val 195, thereby modulating potency and selectivity.[6][8]
The Cdc7 Signaling Pathway: A Point of Intervention
The diagram below illustrates the critical role of the Cdc7/Dbf4 complex in the cell cycle. Its inhibition prevents the firing of replication origins, leading to stalled DNA synthesis and subsequent cell death in cancer cells that often have compromised S-phase checkpoints.
Caption: The role of Cdc7 in initiating DNA replication and the intervention point for inhibitors.
Synthetic Strategy: Building a Cdc7 Inhibitor
The synthesis of advanced Cdc7 inhibitors from 5-Chloro-4-fluoro-7-azaindole typically involves a multi-step sequence designed to build complexity around the core scaffold. A common and effective strategy involves an initial N-H protection, followed by a palladium-catalyzed cross-coupling reaction to install a key recognition moiety, and finally deprotection. The chloro group at the 5-position is an ideal handle for such transformations.
The following workflow outlines a representative synthetic pathway.
Caption: General synthetic workflow for Cdc7 inhibitors from the 5-chloro-7-azaindole scaffold.
Detailed Experimental Protocols
The protocols provided below are generalized methodologies based on established procedures for similar heterocyclic systems.[9][10] Researchers should optimize conditions for specific substrates.
Protocol 1: N-Protection of 5-Chloro-4-fluoro-7-azaindole
Rationale: Protection of the azaindole N-H is crucial to prevent undesired side reactions during the subsequent cross-coupling step, ensuring regioselectivity. The phenylsulfonyl group is a common choice, but others like SEM or BOC can also be employed.
| Reagent/Material | Grade/Purity | Supplier | Notes |
| 5-Chloro-4-fluoro-7-azaindole | ≥97% | Commercially Available | Starting Material |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercially Available | Handle with extreme care |
| Benzenesulfonyl Chloride | ≥99% | Commercially Available | Reagent |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv® or equivalent | Commercially Available | Solvent |
| Saturated NH₄Cl (aq) | N/A | In-house preparation | For quenching |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated NaCl(aq) | In-house preparation | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Commercially Available | For drying |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-Chloro-4-fluoro-7-azaindole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-protected intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a robust method for forming C-C bonds.[10] This step couples the N-protected azaindole with a suitable aryl or heteroaryl boronic acid, which will form a key part of the final inhibitor's structure, often interacting with residues outside the hinge region. The choice of a specialized palladium catalyst and ligand is critical for coupling with an electron-rich chloro-azaindole.[10]
| Reagent/Material | Grade/Purity | Supplier | Notes |
| N-Protected Azaindole | From Protocol 1 | N/A | Substrate |
| Arylboronic Acid | Varies | Commercially Available | Coupling Partner (1.5 equiv) |
| Pd₂(dba)₃ | ≥97% | Commercially Available | Palladium Catalyst (2-5 mol%) |
| SPhos or XPhos | ≥98% | Commercially Available | Ligand (4-10 mol%) |
| Potassium Phosphate (K₃PO₄) | Anhydrous Powder | Commercially Available | Base (3.0 equiv) |
| 1,4-Dioxane / Water | Anhydrous / Degassed | Commercially Available | Solvent (e.g., 4:1 mixture) |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup |
| Celite® | N/A | Commercially Available | For filtration |
Procedure:
-
To a dry Schlenk flask, add the N-protected 5-chloro-4-fluoro-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 3 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%). Add them to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the coupled product.
Structure-Activity Relationship (SAR) Insights
The substitutions on the azaindole core are critical for achieving high-potency inhibition of Cdc7. Studies on azaindole-based inhibitors have revealed key structural insights.[6][8]
-
The Azaindole Moiety: Confirmed as the hinge-binding motif through X-ray crystallography studies.[6][8]
-
The 5-Position Substituent: This position interacts with a hydrophobic pocket defined by residues including Met 134 and Val 195.[6][8]
-
A chloro group, as in our starting material, provides beneficial hydrophobic interactions.
-
Replacing the chloro group with smaller, less hydrophobic groups like hydrogen (H) or methyl (Me), or with a cyano (CN) group, leads to a significant loss of inhibitory activity.[6]
-
-
The 4-Position Substituent: The fluoro group can participate in hydrogen bonding interactions. In some analogues, enhanced hydrogen bonding to residues like Lys 90 can compensate for the loss of hydrophobic interactions at the 5-position, demonstrating a delicate interplay of forces within the active site.[6][8]
The following table summarizes representative data from literature on how substitutions at the 5-position of an azaindole core can impact Cdc7 inhibition.
| Compound Analogue | Substitution at 5-Position | Rationale for Activity Change | Relative Cdc7 Inhibition |
| Lead Scaffold | -Cl | Optimal hydrophobic interaction with Met 134 / Val 195.[6] | Potent |
| Analogue 1 | -H | Loss of key hydrophobic interaction.[6] | Deteriorated |
| Analogue 2 | -Me | Reduced hydrophobic interaction compared to chloro.[6] | Deteriorated |
| Analogue 3 | -CN | Reduced hydrophobic interaction.[6] | Deteriorated |
| Analogue 4 | -F | Loss of hydrophobic interaction may be offset by enhanced H-bonding.[6] | Activity Maintained/Recovered |
Conclusion
5-Chloro-4-fluoro-7-azaindole is a highly valuable and strategically designed starting material for the synthesis of potent Cdc7 kinase inhibitors. Its inherent functionalities—a nucleophilic N-H for protection, a reactive chloro group for cross-coupling, and electronically influential fluoro and chloro substituents—provide medicinal chemists with a versatile platform for inhibitor design. The protocols and insights provided herein offer a robust framework for researchers in drug development to leverage this key intermediate in the pursuit of novel cancer therapeutics targeting the DNA replication machinery.
References
-
Tong, Y. et al. (2013). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 4(2), 211–215. [Link]
- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Li, X. et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry, 14(7), 1333-1340. [Link]
-
Gu, H. et al. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 18(3), 421-426. [Link]
-
Abdel-Magid, A. F. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(9), 16596–16629. [Link]
-
Irie, T. et al. (2021). Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers. Journal of Medicinal Chemistry, 64(19), 14153–14164. [Link]
-
Characterization of the inhibitory effect and binding mode of 5-chloro-7-azaindole derivatives. ResearchGate. [Link]
-
Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers. ACS Publications. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
N-substituted azaindoles as potent inhibitors of Cdc7 kinase. ResearchGate. [Link]
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Discovery of AS-0141, a Potent and Selective Inhibitor of CDC7 Kinase for the Treatment of Solid Cancers. ResearchGate. [Link]
-
Small molecule CDC7 Inhibitors. Cancer Research Horizons. [Link]
-
Publication in Journal of Medicinal Chemistry Describing the Discovery of CDC7 Inhibitor AS-0141. IR Street. [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Publications. [Link]
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ResearchGate. [Link]
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Application Notes & Protocols for the Synthesis of 3,4,5-Substituted-7-Azaindole Derivatives
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor have led to its incorporation into a range of therapeutics, including several approved kinase inhibitors.[3][5][6] Specifically, multi-substituted derivatives, particularly those functionalized at the 3, 4, and 5-positions, are of significant interest for expanding the chemical space in drug discovery programs.[1] However, the synthesis of these complex analogues presents considerable challenges due to the electron-deficient nature of the pyridine ring, which often complicates traditional indole-forming reactions.[2] This document provides a robust and flexible synthetic strategy for the preparation of 3,4,5-substituted-7-azaindole derivatives, leveraging modern palladium-catalyzed cross-coupling reactions for sequential and regioselective functionalization.
Introduction: The Significance of the 7-Azaindole Core
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a cornerstone of modern drug design. Its structural similarity to the purine core of ATP makes it an ideal scaffold for kinase inhibitors, a highly successful class of therapeutics.[3][5] Marketed drugs such as Vemurafenib (a BRAF inhibitor) and Venetoclax (a BCL-2 inhibitor) feature the 7-azaindole core and exemplify its importance in oncology.[2][3] The nitrogen atom in the pyridine ring enhances solubility and bioavailability compared to the corresponding indole analogues and introduces a key hydrogen bond acceptor site, which can be exploited to achieve high binding affinity and selectivity for biological targets.[2]
The development of synthetic routes to novel, diversely substituted 7-azaindoles is therefore a critical endeavor for medicinal chemists. This guide details a validated, step-by-step approach to construct the challenging 3,4,5-trisubstituted pattern, providing researchers with a reliable methodology to generate libraries of compounds for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy: A Convergent Approach
Classical indole syntheses like the Fischer, Bischler, or Nenitzescu methods are often low-yielding or incompatible with the electron-deficient pyridine precursors required for azaindole synthesis.[2][7][8][9] To overcome these limitations, we present a modern, convergent strategy based on the sequential functionalization of a pre-halogenated 7-azaindole core. This approach offers superior control over regiochemistry and functional group tolerance.
The overall workflow begins with the construction of a 5-bromo-7-azaindole intermediate. This key building block is then sequentially halogenated and functionalized at the C3 and C4 positions using a series of palladium-catalyzed cross-coupling reactions. This strategy allows for the independent and controlled introduction of diverse substituents at each position.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Reagents like POCl₃ are highly corrosive and moisture-sensitive and require special handling.
Materials and Reagents
| Reagent | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 5-Bromo-7-azaindole | 197.04 | 183208-35-7 | Sigma-Aldrich | Starting Material |
| N-Iodosuccinimide (NIS) | 224.98 | 516-12-1 | Sigma-Aldrich | Iodinating Agent |
| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Sigma-Aldrich | Anhydrous, Sure/Seal™ |
| Arylboronic Acid | Variable | Variable | Combi-Blocks | Coupling Partner |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 95464-05-4 | Strem Chemicals | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 497-19-8 | Fisher Scientific | Base |
| 1,4-Dioxane | 88.11 | 123-91-1 | Sigma-Aldrich | Anhydrous, Sure/Seal™ |
| m-CPBA (≤77%) | 172.57 | 937-14-4 | Sigma-Aldrich | Oxidizing Agent |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | Sigma-Aldrich | Corrosive, handle with care |
| Arylamine | Variable | Variable | Oakwood Chemical | Coupling Partner |
| Xantphos | 578.68 | 161265-03-8 | Strem Chemicals | Ligand |
| Pd₂(dba)₃ | 915.72 | 51364-51-3 | Strem Chemicals | Palladium Pre-catalyst |
| Cs₂CO₃ | 325.82 | 534-17-8 | Sigma-Aldrich | Base |
| Terminal Alkyne | Variable | Variable | TCI Chemicals | Coupling Partner |
| CuI | 190.45 | 7681-65-4 | Sigma-Aldrich | Co-catalyst |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Sigma-Aldrich | Base, solvent |
Protocol 1: C3-Iodination of 5-Bromo-7-azaindole
Principle: The C3 position of the 7-azaindole core is electron-rich and susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and easy-to-handle source of electrophilic iodine for this regioselective transformation.[10][11]
-
Step 1.1: To a solution of 5-bromo-7-azaindole (1.0 eq) in anhydrous acetonitrile (0.1 M), add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Step 1.2: Stir the reaction mixture in the dark at 50 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Step 1.3: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Step 1.4: Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium thiosulfate solution (2x) to quench any remaining iodine, followed by brine (1x).
-
Step 1.5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Step 1.6: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford 5-bromo-3-iodo-7-azaindole as a solid.
Protocol 2: C3-Functionalization via Suzuki-Miyaura Coupling
Principle: The C-I bond formed in the previous step is an excellent handle for palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents from commercially available boronic acids.[10]
-
Step 2.1: In an oven-dried Schlenk flask, combine 5-bromo-3-iodo-7-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Step 2.2: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.05 eq).
-
Step 2.3: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Step 2.4: Add degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 ratio, 0.1 M).
-
Step 2.5: Heat the reaction mixture to 85-90 °C and stir until the starting material is consumed (monitor by LC-MS, typically 4-12 hours).
-
Step 2.6: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Step 2.7: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Step 2.8: Purify by flash column chromatography to yield the 3-aryl-5-bromo-7-azaindole derivative.
Protocol 3: C4-Functionalization via N-Oxidation and Chlorination
Principle: Direct functionalization at the C4 position is difficult. The established method involves activating the pyridine ring towards nucleophilic attack via N-oxidation. The resulting N-oxide can then be treated with POCl₃ to install a chlorine atom at the C4 position, which serves as a handle for subsequent cross-coupling.[12]
-
Step 3.1 (N-Oxidation): Dissolve the 3-aryl-5-bromo-7-azaindole (1.0 eq) in DCM (0.2 M). Add m-CPBA (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Step 3.2: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).
-
Step 3.3: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude N-oxide, which is often used directly in the next step.
-
Step 3.4 (Chlorination): CAUTION: POCl₃ is highly corrosive. In a fume hood, add the crude N-oxide to phosphorus oxychloride (POCl₃) (10-15 eq) at 0 °C.
-
Step 3.5: Slowly warm the mixture to 90-100 °C and stir for 2-3 hours.
-
Step 3.6: Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Step 3.7: Neutralize the solution by the slow addition of solid sodium bicarbonate or concentrated NaOH solution until pH 8-9 is reached.
-
Step 3.8: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Step 3.9: Purify by flash column chromatography to obtain the 3-aryl-5-bromo-4-chloro-7-azaindole .
Protocol 4: C4 and C5-Functionalization
Principle: With the key 3-aryl-5-bromo-4-chloro-7-azaindole intermediate in hand, the final substituents can be installed selectively. The C4-Cl bond is generally more reactive in Buchwald-Hartwig aminations, while the C5-Br bond is well-suited for Sonogashira or Suzuki couplings. The order can be chosen based on the desired final substituents and their compatibility with subsequent reaction conditions.
Example Protocol 4A: C4-Amination (Buchwald-Hartwig)
-
Step 4A.1: Combine the 3-aryl-5-bromo-4-chloro-7-azaindole (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.5 eq), and Xantphos (0.1 eq) in a Schlenk tube.
-
Step 4A.2: Add Pd₂(dba)₃ (0.05 eq). Evacuate and backfill with Argon (3x).
-
Step 4A.3: Add degassed, anhydrous toluene (0.1 M) and heat to 110 °C for 12-24 hours.
-
Step 4A.4: Cool, dilute with ethyl acetate, and filter through Celite®. Purify via standard workup and column chromatography.
Example Protocol 4B: C5-Alkynylation (Sonogashira)
-
Step 4B.1: To a solution of the C4-functionalized-5-bromo-7-azaindole (1.0 eq) and terminal alkyne (1.5 eq) in anhydrous triethylamine or THF/TEA (2:1), add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).
-
Step 4B.2: Degas the mixture with a stream of Argon for 15 minutes.
-
Step 4B.3: Stir at room temperature or heat to 50 °C until completion (monitor by LC-MS).
-
Step 4B.4: Concentrate the mixture, redissolve in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Purify via standard workup and column chromatography to yield the final 3,4,5-substituted-7-azaindole .
Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | C3-Iodination | NIS | Acetonitrile | 50 | 2-4 | 85-95% |
| 2 | C3-Suzuki | Aryl-B(OH)₂, PdCl₂(dppf) | Dioxane/H₂O | 90 | 4-12 | 70-90% |
| 3a | N-Oxidation | m-CPBA | DCM | RT | 12-16 | >90% (crude) |
| 3b | C4-Chlorination | POCl₃ | POCl₃ | 100 | 2-3 | 50-70% |
| 4a | C4-Amination | Amine, Pd₂(dba)₃, Xantphos | Toluene | 110 | 12-24 | 60-85% |
| 4b | C5-Sonogashira | Alkyne, PdCl₂(PPh₃)₂, CuI | TEA | RT-50 | 2-8 | 75-95% |
Troubleshooting and Field-Proven Insights
-
Low Yield in C4-Chlorination: The N-oxide intermediate can be sensitive. Ensure complete dryness of the starting material before adding POCl₃. The quench step is highly exothermic; performing it slowly at 0 °C is critical to prevent degradation.
-
Poor Regioselectivity: While the described sequence generally provides good regiochemical control, side reactions can occur. For Suzuki couplings (Step 2), using a catalyst like PdCl₂(dppf) is crucial as it is less reactive towards C-Br bonds at lower temperatures compared to C-I bonds.
-
Catalyst Deactivation: Palladium-catalyzed reactions are sensitive to impurities. Using high-purity, degassed solvents and ensuring a strictly inert atmosphere are paramount for reproducibility and high yields. If a reaction stalls, adding a fresh portion of catalyst and ligand can sometimes restart it.
-
Protecting Groups: For substrates with sensitive functional groups (e.g., free amines or alcohols), protection may be necessary. A tosyl (Ts) or benzenesulfonyl (Bs) group on the azaindole nitrogen can be used to modulate reactivity and is easily removed under basic conditions.
Conclusion
The synthetic pathway detailed in this application note provides a versatile and robust platform for accessing complex 3,4,5-substituted-7-azaindole derivatives. By employing a sequence of regioselective halogenations and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of these high-value compounds. This methodology empowers drug discovery teams to systematically explore the structure-activity relationships of this privileged scaffold, accelerating the development of next-generation therapeutics.
References
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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Desai, P., Khedkar, V., & Coutinho, E. (2014). Azaindole Therapeutic Agents. RSC Advances. Available at: [Link]
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Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. Available at: [Link]
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Witsell, A. K., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
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Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
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Motati, D. R., Amaradhi, R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
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European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]
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Hegedűs, D., et al. (2025). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Chemical Record. Available at: [Link]
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Mushtaq, N., et al. (2013). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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ACS Publications. (1998). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]
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Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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American Chemical Society. (1976). Mechanism of the Nenitzescu indole synthesis and its utilization for the preparation of carbazoles. Journal of the American Chemical Society. Available at: [Link]
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ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
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Gribble, G. (2016). Bischler Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. Available at: [Link]
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PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. Available at: [Link]
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REVISTA DE CHIMIE. (2020). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available at: [Link]
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ResearchGate. (n.d.). Hegedus indole synthesis. Retrieved from [Link]
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MDPI. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules. Available at: [Link]
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Application Notes and Protocols for Buchwald-Hartwig Amination on a 5-Chloro-4-fluoro-7-azaindole Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination on the 5-chloro-4-fluoro-7-azaindole scaffold. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure successful execution and optimization of this critical C-N bond-forming reaction.
Introduction: The Strategic Importance of the 7-Azaindole Core and the Buchwald-Hartwig Amination
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to indole, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique electronic properties and hydrogen bonding capabilities. This makes it a valuable component in the design of kinase inhibitors, antivirals, and other therapeutic agents.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This reaction has largely superseded harsher, more traditional methods for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[1] For the functionalization of the 7-azaindole core, particularly at the pyridine ring, the Buchwald-Hartwig amination offers a powerful and versatile tool.
Navigating the Challenges of Buchwald-Hartwig Amination on Azaindole Scaffolds
The application of palladium-catalyzed cross-coupling reactions to heteroaromatic systems like 7-azaindole is not without its challenges. A clear understanding of these potential pitfalls is crucial for successful reaction design and execution.
-
Chelation and Catalyst Deactivation: The adjacent nitrogen atoms of the pyrrolo[2,3-b]pyridine system can act as a bidentate ligand, chelating to the palladium center and potentially deactivating the catalyst.[3][4] This can hinder the catalytic cycle and lead to low yields or failed reactions. The use of pre-catalyst systems, where the active monoligated Pd(0) species is generated in situ, can mitigate this issue by minimizing the opportunity for the azaindole substrate to coordinate to the palladium before the catalytic cycle begins.[3]
-
N-H Reactivity and Homocoupling: The presence of an unprotected N-H group on the pyrrole ring introduces the possibility of side reactions, including N-arylation or homocoupling between the halo-azaindole and the N-H of another azaindole molecule.[3][4] While N-protection can circumvent this, it adds extra steps to the synthetic route. Fortunately, specific catalyst and base systems have been developed that show high selectivity for C-N coupling over N-H functionalization, even with unprotected azaindoles.[3][5]
-
Regioselectivity in Polyhalogenated Systems: The 5-chloro-4-fluoro-7-azaindole scaffold presents two potential sites for oxidative addition. The general reactivity trend for aryl halides in the Buchwald-Hartwig amination is I > Br > Cl >> F.[6] Therefore, the oxidative addition of the palladium catalyst is expected to occur selectively at the C-Cl bond at the 5-position, leaving the more inert C-F bond at the 4-position intact. This inherent difference in reactivity provides a basis for achieving high regioselectivity.
Recommended Protocol for the Buchwald-Hartwig Amination of 5-Chloro-4-fluoro-7-azaindole
This protocol is based on established methodologies for the amination of halo-7-azaindoles and is designed to provide a robust starting point for your investigations.[3]
Reagents and Equipment
| Reagent | Purpose | Recommended Grade |
| 5-Chloro-4-fluoro-7-azaindole | Starting Material | >98% purity |
| Amine | Coupling Partner | >98% purity |
| Palladium Pre-catalyst (e.g., RuPhos Pd G3) | Catalyst | As specified by manufacturer |
| Biarylphosphine Ligand (e.g., RuPhos) | Ligand | As specified by manufacturer |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Base | 1.0 M solution in THF |
| Anhydrous Toluene or Dioxane | Solvent | Anhydrous, <50 ppm H₂O |
| Standard Glassware | Reaction Vessel | Oven-dried |
| Magnetic Stirrer and Stir Bar | Agitation | |
| Heating Mantle or Oil Bath | Temperature Control | |
| Inert Gas Supply (Nitrogen or Argon) | Atmosphere | High purity |
| Thin Layer Chromatography (TLC) Plates | Reaction Monitoring | |
| Silica Gel | Purification | For column chromatography |
| Standard Solvents for Chromatography | Eluent | HPLC grade |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-chloro-4-fluoro-7-azaindole (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the biarylphosphine ligand (e.g., RuPhos, 1-2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of inert gas (nitrogen or argon) for 5-10 minutes.
-
Addition of Amine and Solvent: Under the inert atmosphere, add the amine (1.2 equiv) followed by the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the azaindole).
-
Addition of Base: Add the LiHMDS solution (1.0 M in THF, 2.4 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination often lies in the careful optimization of several key parameters.
| Parameter | Recommendation & Rationale | Troubleshooting |
| Catalyst/Ligand | The combination of a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, XPhos, SPhos) is often crucial for high reactivity and selectivity, especially with challenging substrates like azaindoles.[3][7] | If the reaction is sluggish, screen different generations of Buchwald ligands. Consider ligands specifically designed for C-Cl activation. |
| Base | Strong, non-nucleophilic bases are required. LiHMDS is often effective for unprotected azaindoles as it can deprotonate both the amine and the azaindole N-H.[3] Other common bases include NaOtBu and K₃PO₄. | If side reactions or degradation are observed, a weaker base like K₂CO₃ or Cs₂CO₃ may be beneficial, though this may require higher temperatures. |
| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The choice of solvent can influence reaction rates and solubility. | If solubility is an issue, consider a more polar aprotic solvent like DMF or DMA, but be mindful of potential side reactions at high temperatures. |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C) to facilitate the catalytic cycle. | For sensitive substrates, lower temperatures may be necessary. This may require a more active catalyst system or longer reaction times. |
| Amine Stoichiometry | A slight excess of the amine (1.1-1.5 equiv) is generally used to drive the reaction to completion. | If significant starting material remains, increasing the stoichiometry of the amine may improve conversion. |
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving several key steps.[1][6][8]
-
Activation of the Pre-catalyst: The palladium(II) pre-catalyst is reduced to the active palladium(0) species in the presence of the amine and base.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the 5-chloro-4-fluoro-7-azaindole, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the aminated azaindole product.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like LiHMDS and NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are often flammable. Avoid open flames and ensure proper grounding of equipment.
-
Amines: Many amines are volatile, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the functionalization of the 5-chloro-4-fluoro-7-azaindole scaffold. By understanding the inherent challenges and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity in the synthesis of novel amino-azaindole derivatives. The protocols and insights provided in these application notes serve as a robust foundation for the successful implementation and optimization of this important transformation in both academic and industrial research settings.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Chemistry Lecture. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddy, V. R., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 1856-1863. [Link]
-
Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(12), 3465-3481. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic letters, 12(20), 4438-4441. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
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Use of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole as a pharmaceutical intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, hereafter referred to as 1 , as a critical pharmaceutical intermediate. We delve into its physicochemical properties, core synthetic applications with a focus on palladium-catalyzed cross-coupling reactions, and subsequent deprotection strategies. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot effectively.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry.[1][2] Its structure is bioisosteric to indole, a common motif in biologically active molecules, but the inclusion of a nitrogen atom in the six-membered ring significantly modulates its physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity.[1][2] This unique profile has led to the incorporation of 7-azaindole into numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1][3][4] The pyridine nitrogen and pyrrole N-H group can form a bidentate hydrogen bond pattern with the hinge region of many kinases, making it an excellent "hinge-binder".[3][5]
The subject of this guide, intermediate 1 , is a highly functionalized 7-azaindole derivative designed for advanced synthetic applications. Its key features are:
-
C5-Chloro and C4-Fluoro Substituents: These halogens provide two distinct, orthogonally reactive handles for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.[6] The fluorine atom can also modulate the pKa of the scaffold and participate in favorable drug-target interactions.
-
N1-TIPS Protecting Group: The bulky triisopropylsilyl (TIPS) group serves a crucial dual function. It protects the pyrrolic nitrogen from undesired side reactions, such as deprotonation by strong bases, and enhances the solubility of the intermediate in organic solvents.[7] Its steric hindrance can also direct metallation to other positions on the ring system if required.[7]
This guide will focus on the practical application of intermediate 1 in key synthetic transformations that are foundational in drug discovery campaigns.
Physicochemical & Handling Information
Proper handling and storage are paramount for ensuring the integrity and reactivity of the intermediate.
| Property | Value | Source / Notes |
| IUPAC Name | 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | --- |
| Synonyms | 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole | --- |
| Molecular Formula | C₁₆H₂₄ClFN₂Si | Calculated |
| Molecular Weight | 326.91 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in THF, Dioxane, DMF, DCM, Ethyl Acetate. Insoluble in water. | General solubility for silylated organics. |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Keep away from moisture. | Recommended for silyl-protected compounds. |
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
One of the most powerful and widely used applications of intermediate 1 is the Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction facilitates the formation of a carbon-carbon bond between the C5-chloro position of the azaindole and a variety of boronic acids or esters, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Rationale and Mechanistic Insight
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[9][10] The C5-chloro substituent on intermediate 1 is more reactive towards oxidative addition to a Palladium(0) catalyst compared to the C4-fluoro substituent, allowing for regioselective functionalization at the C5 position.
The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. A typical workflow involves the careful selection of these components to ensure efficient catalytic turnover.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the coupling of intermediate 1 with a generic arylboronic acid.
Materials:
-
5-Chloro-4-fluoro-1-(TIPS)-7-azaindole (1 )
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole (1 ) (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). Scientist's Note: The bright yellow color of Pd(PPh₃)₄ is a good visual indicator. Its sensitivity to air requires careful handling.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of 1 ). The mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Exemplary Suzuki Coupling Reactions
The following table summarizes expected outcomes for the coupling of 1 with various boronic acids, demonstrating the versatility of the protocol.
| Entry | Boronic Acid | Product | Typical Yield |
| 1 | Phenylboronic acid | 4-Fluoro-5-phenyl-1-(TIPS)-7-azaindole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-5-(4-methoxyphenyl)-1-(TIPS)-7-azaindole | 80-90% |
| 3 | Pyridine-3-boronic acid | 4-Fluoro-5-(pyridin-3-yl)-1-(TIPS)-7-azaindole | 70-85% |
| 4 | Thiophene-2-boronic acid | 4-Fluoro-5-(thiophen-2-yl)-1-(TIPS)-7-azaindole | 75-90% |
Subsequent Transformation: N1-TIPS Deprotection
Following the introduction of desired functionality at C5, the subsequent step is often the removal of the N1-TIPS protecting group to reveal the free N-H, which is crucial for biological activity, particularly for kinase hinge binding.[3][5]
Rationale for Deprotection Conditions
The silicon-nitrogen bond is labile under acidic conditions or in the presence of a fluoride source.[11] The choice of deprotection reagent depends on the functional group tolerance of the rest of the molecule. Tetrabutylammonium fluoride (TBAF) is the most common and generally mildest reagent for this transformation.
Caption: Standard workflow for TBAF-mediated TIPS deprotection.
Detailed Experimental Protocol: TIPS Deprotection
Materials:
-
N1-TIPS protected 7-azaindole derivative (from Section 3)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolution: Dissolve the TIPS-protected azaindole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.2 - 1.5 eq) dropwise via syringe. Scientist's Note: The reaction is often rapid. Monitoring by TLC should begin immediately after addition. A new, more polar spot corresponding to the N-H product should appear.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting deprotected 7-azaindole can be purified by flash column chromatography or, if crystalline, by recrystallization to yield the final product.
Conclusion
5-Chloro-4-fluoro-1-(TIPS)-7-azaindole (1 ) is a meticulously designed and highly versatile intermediate for pharmaceutical synthesis. Its orthogonal halogen handles and robust protecting group strategy allow for the selective and efficient construction of complex molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling and subsequent TIPS deprotection provide a reliable foundation for chemists engaged in the synthesis of novel 7-azaindole-based therapeutics, particularly in the competitive field of kinase inhibitor development.
References
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.[Link]
- A kind of synthetic method of 5 chlorine 7 azaindoles.
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Azaindole Therapeutic Agents. PubMed Central (PMC).[Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central (PMC).[Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock.[Link]
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Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PubMed Central (PMC).[Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central (PMC).[Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.[Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.[Link]
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Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate.[Link]
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5-Chloro-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine-4-boronic acid pinacol ester. Indagoo.[Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.[Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.[Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México.[Link]
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.[Link]
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Bioactive pyrrole-based compounds with target selectivity. PubMed Central (PMC).[Link]
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Deprotection of Silyl Ethers. Gelest Technical Library.[Link]
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Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate.[Link]
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Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed.[Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Jaypee University of Information Technology.[Link]
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Application Note: Strategic Derivatization of 5-Chloro-4-fluoro-7-azaindole for Compound Library Synthesis
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] 5-Chloro-4-fluoro-7-azaindole is a particularly valuable starting material, offering two distinct and orthogonally reactive sites for molecular elaboration. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic construction of diverse compound libraries from this versatile building block. We present a systematic approach that leverages the differential reactivity of the C4-fluoro and C5-chloro substituents to enable sequential, site-selective modifications. Detailed protocols for nucleophilic aromatic substitution (SNAr) at the C4 position, followed by palladium-catalyzed cross-coupling reactions at the C5 position, are provided, along with insights into experimental design, reaction optimization, and product characterization.
Introduction: The Strategic Value of the 5-Chloro-4-fluoro-7-azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine, capable of engaging in critical hydrogen bonding interactions with biological targets.[3] Its derivatives have found widespread application, most notably as inhibitors of protein kinases, exemplified by the BRAF inhibitor vemurafenib.[3][4] The power of 5-Chloro-4-fluoro-7-azaindole lies in its pre-functionalized framework, which allows for the controlled and sequential introduction of diverse chemical moieties.
The key to its utility is the differential reactivity of the two halogen atoms:
-
C4-Fluoro Position: The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. SNAr reactions on halo-azaindoles are a common strategy for introducing amine substituents.[5][6]
-
C5-Chloro Position: The chlorine atom at the C5 position is less reactive towards SNAr but is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This enables the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, alkyl, and amino groups.
This disparity in reactivity forms the basis of a powerful and modular library synthesis strategy.
Overall Workflow for Compound Library Generation
The proposed strategy involves a two-stage diversification approach. First, a library of C4-substituted intermediates is generated via SNAr. Each of these intermediates can then be further diversified at the C5 position using a suite of palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid generation of a large and structurally diverse matrix of final compounds from a manageable set of starting materials.
Figure 1: General workflow for the sequential diversification of 5-Chloro-4-fluoro-7-azaindole.
Experimental Protocols: Stage 1 - C4 Diversification via SNAr
The selective substitution of the C4-fluoro group is the critical first step. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-deficient nature of the pyridine ring. Synthesis of 4-amino-7-azaindoles from the corresponding halide via SNAr displacement is a well-established method, though it can require elevated temperatures.[5]
Protocol 1: General Procedure for SNAr with Amines
This protocol describes a general method for the reaction of 5-Chloro-4-fluoro-7-azaindole with a representative primary or secondary amine.
Materials:
-
5-Chloro-4-fluoro-7-azaindole
-
Amine nucleophile (e.g., aniline, morpholine, benzylamine) (1.2 - 2.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a reaction vessel, add 5-Chloro-4-fluoro-7-azaindole (1.0 eq.).
-
Add the desired amine nucleophile (1.2 eq.).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.2 M.
-
Add DIPEA (2.5 eq.).
-
Seal the vessel and heat the reaction mixture to 120-140 °C. Monitor the reaction progress by LC-MS or TLC. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Causality and Optimization:
-
Solvent: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which stabilizes the charged Meisenheimer intermediate.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HF generated during the reaction. Other bases like K₂CO₃ or Cs₂CO₃ can also be employed.
-
Temperature: High temperatures are often necessary to overcome the activation energy of the reaction. Microwave irradiation can often accelerate the reaction and improve yields.
-
Nucleophile Scope: This reaction is amenable to a wide range of primary and secondary aliphatic and aromatic amines. Sterically hindered or electron-poor amines may require more forcing conditions (higher temperature, longer reaction time).
Figure 2: Simplified mechanism of the SNAr reaction at the C4 position.
Experimental Protocols: Stage 2 - C5 Diversification via Cross-Coupling
Once the C4 position is functionalized, the C5-chloro group serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, vinyl, and substituted amine moieties.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the C5 position and various boronic acids or esters.[7]
Materials:
-
4-Substituted-5-chloro-7-azaindole intermediate (from Stage 1)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene/Water mixture)
Procedure:
-
In a reaction vessel, combine the 4-substituted-5-chloro-7-azaindole (1.0 eq.), boronic acid (1.5 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed, as monitored by LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product via flash column chromatography or preparative HPLC.
Causality and Optimization:
-
Catalyst/Ligand: The choice of catalyst and ligand is crucial. For heteroaromatic chlorides, ligands like dppf or bulky biaryl phosphines (e.g., XPhos, SPhos) are often effective.[8] Pre-catalysts can offer improved activity and reproducibility.
-
Base: The base is required to activate the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome and should be screened for optimal results.
-
Solvent: A mixture of an organic solvent and water is common, as it aids in dissolving both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) active species.
Protocol 3: Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, allowing the introduction of a second, different amine at the C5 position.[10]
Materials:
-
4-Substituted-5-chloro-7-azaindole intermediate
-
Primary or secondary amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, tBuXPhos Pd G3) (2-5 mol%)
-
Bulky biarylphosphine ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 4-substituted-5-chloro-7-azaindole (1.0 eq.), the palladium pre-catalyst (3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Add the anhydrous solvent (e.g., Toluene).
-
Add the amine (1.2 eq.) and seal the vessel.
-
Heat the reaction to 90-110 °C and monitor by LC-MS.
-
Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, filtering through Celite and purifying by chromatography.
Causality and Optimization:
-
Base Selection: Strong bases are required for the Buchwald-Hartwig amination. Sodium tert-butoxide is common, but other bases may be necessary depending on the substrate.
-
Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands are essential for promoting the reductive elimination step and are a hallmark of modern Buchwald-Hartwig amination.[5][6] Using pre-formed catalysts containing these ligands simplifies the reaction setup.
Figure 3: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions at the C5 position.
Data Presentation and Characterization
Systematic library generation requires robust analytical methods to confirm the identity and purity of each compound.
Table 1: Example Diversification Matrix
| Intermediate (from Stage 1) | R¹ Group | C5 Building Block | R² Group (from Stage 2) | Final Product |
| I-1 | 4-Morpholinyl | Phenylboronic acid | Phenyl | FP-1 |
| I-1 | 4-Morpholinyl | 3-Pyridylboronic acid | 3-Pyridyl | FP-2 |
| I-1 | 4-Morpholinyl | Piperidine | Piperidin-1-yl | FP-3 |
| I-2 | 4-(Phenylamino) | Phenylboronic acid | Phenyl | FP-4 |
| I-2 | 4-(Phenylamino) | 3-Pyridylboronic acid | 3-Pyridyl | FP-5 |
| I-2 | 4-(Phenylamino) | Piperidine | Piperidin-1-yl | FP-6 |
Characterization Protocols:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for monitoring reaction progress and assessing the purity of library members. A quick gradient method can be used for high-throughput analysis.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation of key intermediates and final products.
-
Preparative HPLC (High-Performance Liquid Chromatography): Often required for the final purification of library compounds to achieve high purity (>95%) suitable for biological screening.[11]
Conclusion
5-Chloro-4-fluoro-7-azaindole is a superb scaffold for the efficient construction of diverse chemical libraries. By exploiting the inherent and differential reactivity of the C4-fluoro and C5-chloro positions, researchers can employ a robust and modular two-stage synthetic strategy. The initial SNAr reaction at C4 followed by palladium-catalyzed cross-coupling at C5 provides a powerful platform for generating novel molecules for drug discovery and chemical biology. The protocols and strategic insights provided herein serve as a comprehensive guide for harnessing the full potential of this valuable building block.
References
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Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2014). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 18(4), 523-527. [Link]
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Xu, X., Ou, M., Wang, Y. E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2735-2740. [Link]
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Langer, T., et al. (2018). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Scientific Reports, 8(1), 14757. [Link]
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Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1104. [Link]
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Stadler, A., & Kappe, C. O. (2001). Combinatorial synthesis of libraries of indole derivatives. Journal of Combinatorial Chemistry, 3(6), 624-630. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8698. [Link]
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Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1356-1364. [Link]
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Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(64), 39211-39233. [Link]
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Sravanthi, G., & Reddy, T. S. (2019). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 6(12), 1934-1965. [Link]
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Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
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Ferreira, R. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
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Wang, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7863-7880. [Link]
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Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Anderson, K. W., et al. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(26), 5947-5950. [Link]
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Henriques, B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry, 81(14), 6052-6059. [Link]
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Ferreira, R. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 17(9), 1161. [Link]
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Trofimov, A. I., et al. (2013). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 49(5), 775-780. [Link]
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Ferreira, R. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. [Link]
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Subota, A., et al. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Chemistry & Chemical Technology, 15(4), 517-525. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Zhang, L., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 96(1), e29342. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Majumdar, S., & Panda, G. (2019). Regioselective C–H functionalization of 7-azaindoles. Tetrahedron Letters, 60(3), 261-265. [Link]
-
Li, Y., et al. (2021). Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles: Access to Novel Fluoro‐7‐Azaindole Derivatives. Asian Journal of Organic Chemistry, 10(11), 3020-3024. [Link]
-
Han, C., et al. (2014). Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4- Chloro-3-Nitro-7-azaindole. ACS Publications. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Combinatorial synthesis of libraries of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 7-Azaindoles
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise to diagnose and resolve synthetic hurdles, leading to more efficient and successful outcomes in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of substituted 7-azaindoles, offering explanations for the underlying causes and providing actionable protocols to mitigate them.
Q1: Why am I observing low yields in the Fischer indole synthesis of my 7-azaindole derivative?
A1: The electron-deficient nature of the pyridine ring is the primary culprit for low yields in the Fischer indole synthesis of 7-azaindoles. This inherent electronic property destabilizes the key[1][1]-sigmatropic rearrangement intermediate, leading to a higher activation energy for this step compared to the synthesis of traditional indoles.[1][2] Furthermore, protonation of the pyridine nitrogen under acidic conditions can exacerbate this issue by further withdrawing electron density.[2]
Troubleshooting Strategies:
-
Employ Electron-Donating Groups: If your synthetic design allows, introducing electron-donating groups onto the pyridine ring can significantly improve yields by making the ring more electron-rich and facilitating the[1][1]-sigmatropic rearrangement.[1]
-
Optimize Acid Catalyst and Reaction Conditions: While acidic conditions are necessary, excessively strong acids can lead to extensive protonation of the pyridine nitrogen. A careful screening of both Brønsted and Lewis acid catalysts is recommended. Polyphosphoric acid (PPA) is a commonly used catalyst that can give good results.[3] Microwave-assisted heating can sometimes improve yields and reduce reaction times.
-
Consider Alternative Synthetic Routes: For substrates that are particularly challenging for the Fischer indole synthesis, alternative methods such as the Madelung synthesis or palladium-catalyzed cross-coupling strategies may be more suitable.[4][5]
Experimental Protocol: Optimized Fischer Indole Synthesis of a Model 2-Substituted 7-Azaindole
-
Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting materials.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone.
-
Cyclization: Add polyphosphoric acid (PPA) (10 eq by weight) to the crude hydrazone.
-
Heat the mixture to 140-160 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis of 7-azaindoles.
Q2: I am observing significant amounts of an azaindoline-azaindole derivative and an aminoalcohol impurity in my Madelung-type synthesis. How can I minimize these side products?
A2: The formation of an azaindoline-azaindole derivative and an aminoalcohol are known side reactions in certain Madelung-type syntheses of 7-azaindoles. The aminoalcohol impurity typically arises from an aldol-type condensation between two molecules of an intermediate aldehyde.[4] The azaindoline-azaindole byproduct can also form under the reaction conditions.
Troubleshooting Strategies:
-
Protecting Group Strategy: The use of a suitable protecting group on the nitrogen of the starting 2-amino-3-methylpyridine derivative, such as a tert-butoxycarbonyl (Boc) group, can significantly improve the outcome of the reaction by preventing side reactions at the amino group.[4]
-
Careful Control of Reaction Conditions: The choice of base and reaction temperature is crucial. The use of a strong, non-nucleophilic base like s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi) at low temperatures (e.g., -40 °C to 0 °C) for the initial lithiation step can help to minimize side reactions.[4]
-
Efficient Dehydration: The intermediate alcohol formed after the addition of an electrophile (like DMF) needs to be efficiently dehydrated to the desired 7-azaindole. Using a mild and efficient dehydration agent like mesyl chloride in the presence of triethylamine can be effective.[4]
DOT Script for Madelung Synthesis Side Reactions
Caption: Formation of side products in Madelung-type synthesis.
Q3: My palladium-catalyzed cross-coupling reaction on a halo-7-azaindole is giving a mixture of the desired product and a dehalogenated starting material. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic systems like 7-azaindoles. This side reaction can be promoted by several factors, including the nature of the palladium catalyst, the phosphine ligand, the base, and the presence of impurities that can act as hydrogen donors.[6][7][8]
Troubleshooting Strategies:
-
Choice of Catalyst and Ligand: The selection of the palladium precursor and the phosphine ligand is critical. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ can be effective.[9] For more challenging couplings, using bulky, electron-rich phosphine ligands such as XPhos or SPhos can promote the desired cross-coupling over dehalogenation.
-
Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium tert-butoxide (NaOtBu), which can sometimes promote dehalogenation.
-
Solvent and Temperature: The reaction solvent and temperature should be carefully optimized. Anhydrous and degassed solvents are essential to minimize side reactions. Running the reaction at the lowest effective temperature can also help to suppress dehalogenation.
-
Purity of Reagents: Ensure that all reagents, especially the boronic acid or ester, are of high purity. Impurities can sometimes contribute to catalyst deactivation and promote side reactions.
Table 1: Troubleshooting Dehalogenation in Cross-Coupling Reactions
| Parameter | Potential Cause of Dehalogenation | Recommended Action |
| Catalyst/Ligand | Inefficient oxidative addition or reductive elimination | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Consider using pre-formed palladium catalysts. |
| Base | Strong bases promoting protonolysis | Use milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent | Presence of water or other protic impurities | Use anhydrous, degassed solvents. |
| Temperature | High temperatures favoring decomposition pathways | Optimize the reaction temperature, aiming for the lowest effective temperature. |
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and handling of substituted 7-azaindoles.
Q4: How can I control the regioselectivity of electrophilic substitution on the 7-azaindole ring?
A4: The regioselectivity of electrophilic substitution on the 7-azaindole ring is influenced by the electronic properties of both the pyrrole and pyridine rings. Generally, the pyrrole ring is more electron-rich and therefore more susceptible to electrophilic attack than the pyridine ring. Within the pyrrole ring, the C3 position is the most common site of electrophilic substitution.[10] However, the pyridine nitrogen can be activated towards substitution at the C4 and C6 positions through the formation of an N-oxide.[4]
Strategies for Controlling Regioselectivity:
-
Direct Electrophilic Substitution: For substitution on the pyrrole ring, direct reaction with an electrophile will typically favor the C3 position.
-
N-Oxide Formation: To achieve substitution on the pyridine ring, especially at the C4 position, a two-step sequence involving N-oxidation followed by reaction with an electrophile is a common strategy.[4] The N-oxide can then be deoxygenated to afford the substituted 7-azaindole.
-
Directed Ortho-Metalation (DoM): The use of a directing group, often a protecting group on the pyrrole nitrogen, can direct lithiation to the C2 position, allowing for subsequent functionalization with an electrophile.
Q5: I am observing dimerization of my 7-azaindole starting material in a Sonogashira coupling reaction. What is the likely cause and how can I avoid it?
A5: The dimerization of terminal alkynes, known as Glaser coupling, is a common side reaction in copper-catalyzed Sonogashira reactions. This oxidative homocoupling is promoted by the copper(I) catalyst in the presence of oxygen.[11]
Mitigation Strategies:
-
Copper-Free Sonogashira Conditions: The most effective way to avoid Glaser coupling is to employ a copper-free Sonogashira protocol. These conditions typically use a palladium catalyst and a suitable phosphine ligand in the presence of an amine base.[11]
-
Rigorous Degassing: If a copper co-catalyst is used, it is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., under argon or nitrogen) throughout the reaction to minimize the presence of oxygen.[11]
-
Use of an Amine Base: The amine base not only acts as a base but also helps to keep the copper in its active Cu(I) oxidation state, which can help to suppress oxidative homocoupling.[11]
Q6: What are some suitable protecting groups for the 7-azaindole nitrogen to prevent unwanted side reactions?
A6: The choice of a protecting group for the 7-azaindole nitrogen is crucial for directing reactivity and preventing unwanted side reactions. The ideal protecting group should be stable to the reaction conditions and readily cleavable without affecting other functional groups in the molecule.
Commonly Used Protecting Groups:
-
Benzenesulfonyl (Bs): This is a robust protecting group that is stable to a wide range of reaction conditions. It can be removed under basic conditions.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used and can be removed under acidic conditions (e.g., with trifluoroacetic acid).[4]
-
2-(Trimethylsilyl)ethoxymethyl (SEM): This protecting group is stable to many conditions and can be cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[4]
-
Silyl Groups (e.g., TBDPS): Hindered silyl groups like tert-butyldiphenylsilyl can be used to protect the nitrogen and are generally stable to a variety of reaction conditions.[12]
Q7: I have a cyano-substituted 7-azaindole, and I am concerned about hydrolysis of the nitrile group during subsequent reaction steps. What conditions should I avoid?
A7: Nitrile groups are susceptible to hydrolysis to either an amide or a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures. [13][14][15]
Conditions to Avoid:
-
Strong Aqueous Acid: Heating with strong aqueous acids like hydrochloric acid or sulfuric acid will lead to hydrolysis of the nitrile to a carboxylic acid.[14]
-
Strong Aqueous Base: Refluxing with strong aqueous bases such as sodium hydroxide will hydrolyze the nitrile to a carboxylate salt.[14]
Strategies for Preserving the Nitrile Group:
-
Anhydrous Conditions: Whenever possible, perform subsequent reactions under anhydrous conditions to prevent hydrolysis.
-
Mild Reaction Conditions: Use mild reaction conditions and avoid prolonged heating.
-
Protecting Group Strategy: If harsh conditions are unavoidable, consider if the synthesis can be re-routed to introduce the cyano group at a later stage.
References
- Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
- Sharma, V., & Kumar, V. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions, 51(16), 6447-6456.
- Li, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers, 9(8), 2135-2141.
- Morales, F. E. R. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Universität Rostock.
- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 543-548.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Jorgensen, M., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 8(12), 8196-8204.
- Lecour, M., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 26(16), 4945.
- Krasavin, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1591-1603.
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Hughes, D. L. (2005). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Organic Process Research & Development, 9(1), 65-70.
- de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
- Macor, J. E., & Newman, M. E. (2003). Synthesis of 7-cyano- and 7-acetamido-indoles via cyanocarbonation/hydrogenation of 7-formyl indole. Tetrahedron Letters, 44(23), 4325-4327.
-
LibreTexts Chemistry. (2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Daugulis, O., et al. (2011). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 13(16), 4172-4175.
- Gemoets, H. P. L., et al. (2020). Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions. Reaction Chemistry & Engineering, 5(10), 1957-1963.
- Richard, D. J., & Thomson, R. J. (2015). Understanding and Interrupting the Fischer Azaindolization Reaction. Organic Letters, 17(16), 4054-4057.
- Son, N. T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598.
- Ly, H. Q., & Vedejs, E. (2005). N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes. The Journal of Organic Chemistry, 70(17), 6724-6731.
-
Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
- Krasavin, M. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1591-1603.
- Li, B., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(8), 2135-2141.
- Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Letters, 6(14), 2265-2268.
- Kumar, A., et al. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 15(10), 4475-4481.
- Daugulis, O., et al. (2010). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes.
- Hansen, E. K. (2019). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Science and Technology.
- Zabarjad-Shiraz, N., et al. (2013). Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. Acta Chimica Slovenica, 60(1), 166-173.
-
Wikipedia. (n.d.). Madelung synthesis. Retrieved from [Link]
- Lebedev, A. V., et al. (2005). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 41(5), 624-627.
- Lenagh-Snow, G. M., & Le-Phan, T. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 874.
-
Organic Chemistry with Victor. (2023, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]
- Ketcha, D. M., & Carpenter, K. P. (1998). A New Protecting-Group Strategy for Indoles. The Journal of Organic Chemistry, 63(21), 7342-7343.
- Yao, B. B., et al. (2019).
- Sharma, P., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(14), 5393.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
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Challenges in the deprotection of triisopropylsilyl from 7-azaindole
Navigating the Challenges of N-TIPS Deprotection on the 7-Azaindole Scaffold
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the deprotection of the triisopropylsilyl (TIPS) group from the N1 position of the 7-azaindole nucleus. The unique electronic nature of the 7-azaindole ring system, a prevalent scaffold in pharmaceutical development, presents specific hurdles that are not always encountered with simpler indole systems.
This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to explain the "why" behind the experimental choices, empowering you to move beyond protocol-following to rational problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is my standard TBAF deprotection of N-TIPS 7-azaindole sluggish or incomplete?
Answer: This is a common issue stemming from the inherent properties of both the TIPS group and the 7-azaindole core. The triisopropylsilyl group is significantly more sterically hindered and thus more stable to fluoride-mediated cleavage than smaller silyl groups like TBS or TES.[1][2] The reaction's success is highly dependent on factors that can be easily overlooked:
-
TBAF Quality: Commercial solutions of tetrabutylammonium fluoride (TBAF) in THF contain varying amounts of water, which can affect its reactivity.[3] For a stubborn TIPS group, the presence of water can hinder the reaction. Conversely, completely anhydrous fluoride sources can be overly reactive and lead to side reactions.
-
Solvent Choice: While THF is the conventional solvent, its polarity and ability to solvate the fluoride ion are critical. Ensure the THF is anhydrous and consider co-solvents if solubility of your substrate is an issue.
-
Temperature: Unlike TBS deprotections which often proceed smoothly at room temperature, TIPS removal frequently requires elevated temperatures (e.g., 40-60 °C) to overcome the higher activation energy.[4]
Q2: I'm observing significant byproduct formation and low yields. What are the likely side reactions?
Answer: The basicity of TBAF is a primary culprit for byproduct formation with sensitive substrates like 7-azaindole.[5] The 7-azaindole nucleus has a pyridine ring, which can participate in or be degraded by strong bases. Potential side reactions include:
-
Elimination Reactions: If your molecule contains leaving groups on adjacent carbons, the basic nature of TBAF can induce elimination.
-
Hydrolysis of other functional groups: Esters, amides, or other labile functional groups elsewhere in the molecule may not be stable to the reaction conditions, especially with prolonged heating.
-
Ring Opening/Degradation: Although less common under typical deprotection conditions, the heterocyclic core can be susceptible to degradation with excessive heat and strong base over long reaction times.
A key observation reported in the literature is that low yields in TBAF-mediated deprotections can be caused by the decomposition of the substrate due to the reagent's basicity.[5]
Troubleshooting Guide: A Deeper Dive
This section provides structured troubleshooting workflows for common failure modes.
Scenario 1: Incomplete Reaction - The TIPS Group Persists
Your TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
Caption: Troubleshooting workflow for low yield and byproduct formation.
This workflow focuses on mitigating the side reactions, primarily caused by the basicity of TBAF.
-
Temperature Reduction: Lowering the temperature reduces the rate of undesired side reactions, which often have a higher activation energy than the desired deprotection.
-
Buffered TBAF: Adding a mild acid like acetic acid to the TBAF solution neutralizes the basic tetrabutylammonium hydroxide that can form from trace water, thereby reducing base-mediated decomposition. [5]This is a highly effective trick for base-sensitive substrates.
-
Acidic Deprotection: Shifting to an entirely different pH regime is a powerful strategy. The N-Si bond on the electron-rich pyrrole ring of 7-azaindole can be susceptible to acid-catalyzed cleavage. [1][6]Common conditions include:
-
p-Toluenesulfonic acid (TsOH) or Camphorsulfonic acid (CSA) in methanol.
-
HCl in an alcohol or THF. The relative stability of silyl ethers to acidic hydrolysis is generally TMS < TES < TBS < TBDPS < TIPS, meaning forcing conditions may still be necessary. [1]4. Fluoride-Free Methods: While less common for the robust TIPS group, methods like reductive cleavage using Wilkinson's catalyst and catecholborane have been reported for certain silyl ethers and offer excellent chemoselectivity. [7]
-
Experimental Protocols
Protocol 1: Buffered TBAF Deprotection
This protocol is a good starting point for base-sensitive 7-azaindole substrates.
-
Dissolve the N-TIPS-7-azaindole (1.0 eq.) in anhydrous THF (0.1 M).
-
In a separate flask, add glacial acetic acid (1.1 eq.) to a 1.0 M solution of TBAF in THF (1.2 eq.). Stir for 5 minutes.
-
Add the buffered TBAF solution to the substrate solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. If no reaction occurs after several hours, gently warm the mixture to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection with HCl
This protocol is an alternative for substrates that are tolerant of acid but sensitive to base.
-
Dissolve the N-TIPS-7-azaindole (1.0 eq.) in a mixture of THF and methanol (e.g., 4:1 v/v, 0.1 M).
-
Add a solution of HCl (e.g., 2 M in diethyl ether, 2.0-4.0 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or warm to 40 °C, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Extract the product with an organic solvent, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Comparative Data Summary
| Method | Reagent | Typical Conditions | Pros | Cons |
| Standard Fluoride | TBAF | 1.1-2.0 eq, THF, RT to 60 °C | Widely used, effective | Basic, can cause side reactions [5] |
| Buffered Fluoride | TBAF / Acetic Acid | 1.2 eq / 1.3 eq, THF, RT to 50 °C | Mitigates basicity, cleaner reactions | May be slower |
| Acidic Fluoride | HF-Pyridine | 1.5-3.0 eq, THF/Pyridine, 0 °C to RT | Less basic, good for sensitive substrates | Highly toxic, requires plasticware [2] |
| Protic Acid | HCl, TsOH, CSA | Catalytic to stoichiometric, MeOH/THF | Inexpensive, avoids fluoride | May cleave other acid-labile groups |
Final Recommendations from the Senior Scientist
The deprotection of a robust protecting group like TIPS from a nuanced heterocyclic core like 7-azaindole is a classic example of where "standard conditions" may fail. The key to success lies in understanding the potential failure modes—namely, the steric resilience of the TIPS group and the base/acid sensitivity of your specific molecule.
Always begin your optimization on a small scale. My primary recommendation is to first try a buffered TBAF system . It often provides the right balance of reactivity and gentleness. If that fails, and your molecule can withstand it, an acid-catalyzed method is the most orthogonal and cost-effective alternative. By systematically applying the troubleshooting logic and protocols outlined here, you will be well-equipped to overcome this common synthetic challenge.
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
- Guérin, D. J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 467-486.
- Reddy, B. V. S., et al. (2007). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
- Gatlik, M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(11), 3154–3166.
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Wang, X., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114774.
- Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(33), 6479-6483.
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The Organic Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Retrieved from [Link]
- Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages, SP132. DOI: 10.1039/SP132.
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Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. r/chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
- Kirk, K. L. (2000). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 105(2), 207-214.
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ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?. Retrieved from [Link]
- Kumar, V., et al. (2008). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 49(29-30), 4654-4656.
- Zhang, Y., et al. (2008). Synthesis of Indole Analogues of the Natural Schweinfurthins. The Journal of organic chemistry, 73(15), 5947–5954.
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2345.
- Falck, J. R., et al. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Organic letters, 2(11), 1605–1606.
- Ingham, R. J., et al. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(22), 4428–4430.
- Varma, R. S., & Kumar, D. (1999). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters, 40(42), 7665-7669.
- Kim, D. S., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic letters, 9(9), 1705–1708.
- Negrie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 1-24.
- Larsen, J., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2636.
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ResearchGate. (2021). Deprotection of silyl ether by TBAF. Retrieved from [Link]
- Romagnoli, R., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Current topics in medicinal chemistry, 15(18), 1789–1814.
- Al-Zaydi, K. M. (2009). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Molecules, 14(1), 395-407.
- Chambers, R. D., & Sargent, C. R. (1981). Polyfluoro-aromatic, -heterocyclic and -aliphatic compounds. In Fluorine in Organic Chemistry (pp. 235-296). American Chemical Society.
- Wang, D., et al. (2023).
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ResearchGate. (n.d.). Deprotection of N-Ts indole substrates. Retrieved from [Link]
- Crouch, R. D., et al. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating.
- El-Sayed, N. N. E. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
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Technical Support Center: Optimizing Regioselectivity in 7-Azaindole Functionalization
Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the 7-azaindole scaffold. Here, we address common challenges and provide practical, field-proven solutions to achieve desired regioselectivity in your experiments.
Introduction to the 7-Azaindole Scaffold
The 7-azaindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, present both opportunities and challenges for selective functionalization. Understanding the inherent reactivity of the different positions on the bicyclic system is paramount to controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the 7-azaindole ring for electrophilic substitution?
The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. This is due to the electron-donating nature of the pyrrole nitrogen. Consequently, many standard electrophilic substitution reactions, such as halogenation and sulfenylation, will preferentially occur at C3.[4][5]
Q2: How can I achieve functionalization on the pyridine ring (C4, C5, C6)?
Directing groups are often necessary to overcome the intrinsic reactivity of the C3 position and achieve functionalization on the pyridine ring. These groups can coordinate to a metal catalyst and direct the reaction to a specific C-H bond. For instance, a carbamoyl group at the N7 position can direct metalation to the C6 position.[6]
Q3: What is the role of N-protection in controlling regioselectivity?
Protection of the N1-H of the pyrrole ring can significantly influence regioselectivity. N-protection can prevent unwanted side reactions at the nitrogen atom and can also electronically modify the ring system, thereby altering the preferred site of attack. For example, N-protection has been shown to be effective in cycloaddition reactions.[7]
Troubleshooting Guide: C-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying the 7-azaindole core. However, controlling regioselectivity between the various C-H bonds can be challenging.
Problem 1: My C-H activation reaction is not selective and I'm getting a mixture of isomers.
Causality: The lack of a suitable directing group or the use of inappropriate reaction conditions can lead to poor regioselectivity. The inherent electronic differences between the C-H bonds may not be sufficient to favor one position over another under the given conditions.
Solution Workflow:
Caption: Workflow for troubleshooting poor regioselectivity in C-H functionalization.
Step-by-Step Guidance:
-
Select an appropriate directing group: The choice of directing group is crucial for targeting a specific position. For C6 functionalization, an N7-carbamoyl group has been shown to be effective.[6] For targeting the C4 or C5 positions, a directing group on the C3 position may be necessary.
-
Optimize the catalytic system: The combination of the metal catalyst and ligand plays a pivotal role. Screen different palladium or rhodium catalysts and a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
-
Solvent and Temperature Screening: The polarity of the solvent and the reaction temperature can significantly impact the reaction outcome. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
Problem 2: I am trying to functionalize the C4 position, but the reaction is sluggish or gives no product.
Causality: The C4 position is sterically hindered and electronically deactivated, making it a challenging site for functionalization. The directing group might not be able to effectively bring the catalyst into proximity with the C4-H bond.
Solution:
-
Use a more reactive catalytic system: Consider using a more active catalyst, such as an iridium-based system, which has shown efficacy in challenging C-H activations.
-
Increase reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for potential side reactions or decomposition.
-
Consider a two-step approach: An alternative strategy is to first introduce a halogen at the C4 position and then use a cross-coupling reaction to introduce the desired functional group.
Troubleshooting Guide: Halogenation
Halogenated 7-azaindoles are versatile intermediates for further functionalization via cross-coupling reactions. Achieving regioselective halogenation is a key step in many synthetic routes.
Problem: My bromination reaction is giving me a mixture of 3-bromo and 3,X-dibromo-7-azaindole.
Causality: The C3 position is highly activated, and over-bromination can occur, especially with reactive brominating agents like NBS.
Solution:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a milder brominating agent such as Br₂ in a non-polar solvent. | Reduces the reactivity and allows for better control over the extent of bromination. |
| Stoichiometry | Use one equivalent or slightly less of the brominating agent. | Limits the amount of bromine available for the second substitution. |
| Temperature | Perform the reaction at low temperatures (e.g., 0 °C to room temperature). | Decreases the reaction rate and improves selectivity. |
| N-Protection | Consider protecting the N1-H with a suitable group (e.g., Boc, PMB). | N-protection can modulate the electronics of the pyrrole ring and influence reactivity.[7] |
Detailed Protocol for Regioselective C3-Bromination:
-
Dissolve 7-azaindole in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of one equivalent of bromine in the same solvent dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Troubleshooting Guide: Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl, heteroaryl, and other groups onto the 7-azaindole scaffold.
Problem: My Suzuki-Miyaura coupling of a halo-7-azaindole is not proceeding to completion.
Causality: Several factors can contribute to a sluggish or failed Suzuki coupling, including catalyst deactivation, poor solubility of the starting materials, or issues with the base.
Solution Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: For challenging couplings, consider using a more robust catalyst system. A combination of Pd₂(dba)₃ and a biarylphosphine ligand like SPhos has been shown to be effective for the synthesis of C3,C6-diaryl-7-azaindoles.[8]
-
Base and Solvent Optimization: The choice of base is critical. K₂CO₃ is a common choice, but for less reactive substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure that the chosen solvent (e.g., dioxane, DMF, toluene) provides good solubility for all reactants at the reaction temperature.
-
N-Protection: If the N1-H is unprotected, it can interfere with the catalytic cycle. Protecting the nitrogen with a group like p-methoxybenzyl (PMB) can improve yields and prevent side reactions.[8]
-
Boronic Acid Quality: Ensure that the boronic acid or ester is of high purity and has not degraded.
Experimental Protocol: One-Pot C3, C6-Diarylation of 6-chloro-3-iodo-N-protected 7-azaindole:
This protocol is adapted from a reported procedure for the synthesis of 3,6-diaryl 7-azaindoles.[8]
-
To a solution of 6-chloro-3-iodo-N-protected 7-azaindole in a suitable solvent, add the C3-aryl boronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., SPhos).
-
Add a base such as K₂CO₃.
-
Heat the reaction mixture under an inert atmosphere until the C3-arylation is complete (monitor by TLC or LC-MS).
-
To the same reaction vessel, add the C6-aryl boronic acid and continue heating until the second coupling is complete.
-
Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Directing Group Strategies for Regiocontrol
The strategic use of directing groups is a cornerstone of achieving regioselectivity in 7-azaindole functionalization.
Caption: Overview of directing group strategies for regioselective functionalization.
Comparison of Directing Groups:
| Directing Group | Position of Attachment | Directed Position | Removability | Reference |
| Carbamoyl | N7 | C6 | Yes | [6] |
| 7-Azaindoline | Amide linkage | Varies | Yes | [9] |
| Pivaloyl | C3 | C4/C5 | Yes |
References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. Available at: [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Available at: [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. Available at: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. PubMed. Available at: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Overcoming low solubility of 7-azaindole intermediates in organic solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet significant challenge in organic synthesis: the low solubility of 7-azaindole intermediates in common organic solvents. As a privileged scaffold in medicinal chemistry, understanding and overcoming the solubility issues of 7-azaindole derivatives is crucial for efficient reaction setup, purification, and overall project success.
This resource is structured to provide immediate, actionable insights through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide: My 7-Azaindole Intermediate Won't Dissolve!
Encountering an intermediate that refuses to dissolve can bring an experiment to a halt. This guide provides a systematic approach to diagnose and solve solubility issues in real-time.
Q1: I'm setting up a reaction, and my substituted 7-azaindole intermediate has poor solubility in my chosen solvent (e.g., THF, Dichloromethane). What is my first step?
Answer:
Your first step is to assess the polarity mismatch between your solute (the 7-azaindole intermediate) and your solvent. The 7-azaindole core, with its pyrrole and pyridine rings, possesses both hydrogen bond donating (N-H) and accepting (pyridine N) sites, making it significantly more polar than a simple indole. This inherent polarity is often the root cause of poor solubility in nonpolar or moderately polar aprotic solvents.
Immediate Actions:
-
Introduce a High-Polarity Co-Solvent: This is the most common and effective initial strategy. High-boiling point, polar aprotic solvents are excellent at dissolving polar, heterocyclic compounds.
-
Recommended Co-solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).
-
Protocol: Start by adding the co-solvent dropwise to the suspension at room temperature. Often, only a small percentage (e.g., 5-10% v/v) is needed to achieve full dissolution. For particularly stubborn solutes, a higher proportion may be necessary. For instance, Suzuki couplings are often run in solvent systems like dioxane with a small amount of water or DMF to solubilize the reactants.[1][2]
-
-
Apply Gentle Heating: Increasing the temperature enhances the kinetic energy of the system, helping to overcome the lattice energy of the solid intermediate.
-
Protocol: Warm the mixture gently (e.g., to 40-60 °C) while stirring. Always check the thermal stability of your intermediate before applying heat. Many reactions are performed at elevated temperatures, which conveniently solves the solubility issue from the outset.
-
-
Consider Sonication: Ultrasonic baths can provide the energy needed to break apart solute agglomerates and facilitate dissolution without excessive heating.
The following workflow diagram illustrates this initial decision-making process.
Caption: Initial steps for addressing poor solubility.
Q2: I've tried adding DMF and gentle heat, but my 7-azaindole boronic acid pinacol ester is still not dissolving for my Suzuki coupling. What's next?
Answer:
This indicates a more significant solubility challenge, likely due to strong intermolecular forces (e.g., hydrogen bonding) in the solid state. Boronic acids and their esters can have complex solubility profiles. While 7-azaindole-5-boronic acid pinacol ester is reported to be soluble in methanol, ethanol, and THF, heavily substituted analogs may behave differently. Phenylboronic acid itself, for instance, shows high solubility in ethers and ketones but very low solubility in hydrocarbons.[3]
Advanced Strategies:
-
Solvent System Optimization:
-
Ethereal Solvents: For boronic esters, ethereal solvents are often a good starting point. If THF alone is insufficient, consider 1,4-dioxane or 1,2-dimethoxyethane (DME). These are often used in Suzuki reactions at higher temperatures (e.g., 80-100 °C), which will aid dissolution.
-
Protic Co-solvents: A small amount of an alcohol like isopropanol or ethanol can disrupt hydrogen bonding networks and improve solubility. However, be cautious, as alcohols can sometimes interfere with catalytic cycles or lead to side reactions (e.g., transesterification of your pinacol ester).
-
-
Chemical Modification (Temporary):
-
Use of a Volatile Acid/Base: If your intermediate has a basic site (like the pyridine nitrogen), adding a volatile acid such as acetic acid can form a more soluble salt in situ. This technique increases solubility by creating an ionized species.[4] The acid is typically removed during aqueous workup. Conversely, if your intermediate has an acidic proton (like the pyrrole N-H), a volatile base could be used, but this is less common and requires careful consideration of reaction compatibility.
-
Protecting Groups: The N-H of the pyrrole ring is a primary site for hydrogen bonding. If this position is protected (e.g., with a Boc, SEM, or tosyl group), the intermolecular forces are significantly altered.[5] This often leads to a dramatic increase in solubility in less polar organic solvents like dichloromethane (DCM) or toluene. This is a synthetic strategy decision rather than a quick fix, but it is a powerful tool for overcoming persistent solubility issues.
-
Q3: My reaction is complete, but now I'm struggling to find a suitable solvent system for recrystallization due to the intermediate's poor solubility. How do I approach this?
Answer:
Recrystallization is fundamentally a solubility problem. The ideal solvent system is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Systematic Approach to Finding a Recrystallization Solvent:
-
Screening Single Solvents: Test the solubility of a small amount (a few milligrams) of your crude product in ~0.5 mL of various solvents across the polarity spectrum.
-
Good Candidates: Solvents that do not dissolve the compound in the cold but dissolve it completely upon heating (e.g., ethyl acetate, isopropanol, acetonitrile).
-
Poor Candidates: Solvents that dissolve the compound completely at room temperature (you won't get crystals back) or those that fail to dissolve it even when hot.
-
-
Developing a Two-Solvent System: This is often the most effective method for polar compounds.
-
Principle: You need a "solvent" in which the compound is soluble and a "co-solvent" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
-
Common Pairs for 7-Azaindoles:
-
DCM / Hexanes
-
Ethyl Acetate / Hexanes[6]
-
Methanol / Water
-
Acetone / Water
-
DMF / Water (Use with caution, as DMF is high-boiling and hard to remove).
-
-
Protocol:
-
Dissolve your compound in the minimum amount of the hot "solvent".
-
Slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "solvent" to redissolve the solid and clarify the solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal formation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are 7-azaindole intermediates often less soluble than their indole counterparts?
The primary reason is the introduction of the nitrogen atom at the 7-position of the ring system. This nitrogen atom has two significant effects:
-
Increased Polarity and Hydrogen Bonding: The pyridine nitrogen acts as a strong hydrogen bond acceptor. In the solid state, this leads to the formation of strong intermolecular N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N of another, creating a stable, and often less soluble, crystal lattice.[7]
-
Dipole Moment: The electron-withdrawing nature of the pyridine ring alters the overall dipole moment of the molecule, making it more polar than indole. This increased polarity makes it less compatible with nonpolar organic solvents.
Q2: How do different substituents on the 7-azaindole core affect solubility?
Substituents can dramatically alter solubility based on their own polarity and ability to form hydrogen bonds.
-
Halogens (e.g., 5-Bromo-7-azaindole): Generally, these maintain reasonable solubility in common polar aprotic solvents like acetone and ethanol.[1]
-
Polar, Hydrogen-Bonding Groups (-OH, -NH2, -COOH): These groups significantly decrease solubility in nonpolar solvents like hexanes or toluene but can increase solubility in polar protic solvents like methanol or water.
-
Bulky, Nonpolar Groups (e.g., Phenyl, tert-Butyl): These can disrupt the crystal packing of the 7-azaindole core, sometimes leading to better solubility in less polar solvents like DCM or THF.
-
Boronic Acids/Esters: These intermediates can self-condense to form less soluble trimeric boroxines, a common issue with boronic acids.[8] Using them as pinacol esters generally improves solubility and stability.
Q3: Is there a "go-to" solvent for reactions with 7-azaindole intermediates?
While there's no single universal solvent, a good starting point for exploring reaction conditions is often a polar aprotic solvent.
-
For General Reactivity: DMF and DMSO are excellent choices for ensuring solubility, especially for reactions that require heating.[2][9] They are particularly useful in cross-coupling, nucleophilic substitution, and condensation reactions.
-
For Organometallic Chemistry (e.g., Lithiation): Anhydrous THF is the standard choice. Solubility can be low at the required cold temperatures (e.g., -78 °C), so reactions are often run as slurries, which is generally acceptable as the portion of the material in solution reacts and more dissolves according to Le Châtelier's principle.
-
For Cross-Coupling (e.g., Suzuki, Heck): 1,4-Dioxane , often with water or another co-solvent, is very common.[1] Its higher boiling point is advantageous for reactions that require heat.
The decision tree below provides a guide for solvent selection based on reaction type.
Caption: A guide for initial solvent selection based on common reaction classes.
Data Summary: Solubility of 7-Azaindole
Understanding the baseline solubility of the parent 7-azaindole scaffold is crucial for predicting the behavior of its derivatives. The following table summarizes the mole fraction solubility (x₁) of 7-azaindole in various pure organic solvents at different temperatures.
| Temperature (K) | Acetonitrile | Ethyl Acetate | Acetone | THF | Methanol | Ethanol | Isopropanol | n-Propanol | n-Hexane |
| 278.15 | 0.0217 | 0.0263 | 0.0811 | 0.0844 | 0.0763 | 0.0461 | 0.0337 | 0.0381 | 0.00018 |
| 283.15 | 0.0259 | 0.0318 | 0.0932 | 0.0989 | 0.0849 | 0.0523 | 0.0385 | 0.0436 | 0.00022 |
| 288.15 | 0.0308 | 0.0382 | 0.1069 | 0.1156 | 0.0943 | 0.0593 | 0.0441 | 0.0498 | 0.00026 |
| 293.15 | 0.0365 | 0.0457 | 0.1224 | 0.1347 | 0.1046 | 0.0671 | 0.0503 | 0.0569 | 0.00031 |
| 298.15 | 0.0431 | 0.0544 | 0.1399 | 0.1566 | 0.1158 | 0.0759 | 0.0574 | 0.0649 | 0.00037 |
| 303.15 | 0.0508 | 0.0645 | 0.1597 | 0.1816 | 0.1281 | 0.0858 | 0.0654 | 0.0739 | 0.00044 |
| 308.15 | 0.0596 | 0.0762 | 0.1821 | 0.2102 | 0.1415 | 0.0969 | 0.0744 | 0.0841 | 0.00052 |
| 313.15 | 0.0699 | 0.0897 | 0.2073 | 0.2428 | 0.1561 | 0.1093 | 0.0845 | 0.0956 | 0.00062 |
| 318.15 | 0.0818 | 0.1054 | 0.2358 | 0.2801 | 0.1721 | 0.1233 | 0.0959 | 0.1085 | 0.00074 |
| 323.15 | 0.0955 | 0.1235 | 0.2678 | 0.3228 | 0.1896 | 0.1389 | 0.1087 | 0.1231 | 0.00088 |
Data adapted from Deng, Z., et al. (2020). Journal of Chemical & Engineering Data.
Key Insights from Data:
-
Best Solvents: At higher temperatures, the solubility of 7-azaindole is highest in THF , followed by acetone .
-
Poorest Solvent: Solubility in n-hexane is extremely low, highlighting the significant polarity of the 7-azaindole core.
-
Temperature Effect: Solubility increases significantly with temperature across all solvents, validating heating as a primary strategy to improve dissolution.
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. gchemglobal.com [gchemglobal.com]
Preventing decomposition of 7-azaindole derivatives during purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the purification of these valuable but often sensitive compounds. The inherent chemical nature of the 7-azaindole scaffold, particularly the basicity of the pyridine nitrogen and the electron-rich pyrrole ring, makes it susceptible to degradation under certain purification conditions. This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, ensuring the integrity and purity of your compounds.
Troubleshooting Guide: Overcoming Decomposition During Purification
This section addresses specific issues you may encounter during the purification of 7-azaindole derivatives, providing explanations for the underlying causes and actionable protocols to prevent decomposition.
Issue 1: Compound Streaking, Tailing, or Complete Loss on a Standard Silica Gel Column
Q: I'm trying to purify my 7-azaindole derivative using standard silica gel flash chromatography, but I'm observing severe streaking, broad peaks, or in the worst case, I'm not recovering my compound at all. What is happening and how can I fix this?
A: This is a very common issue rooted in the fundamental chemical properties of both your compound and the stationary phase.
Root Cause Analysis:
The primary culprit is the acidic nature of standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The pyridine nitrogen in the 7-azaindole ring is basic and can undergo a strong acid-base interaction with these silanol groups.[1][2] This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The strong binding can cause your compound to remain permanently adsorbed to the silica gel, leading to low or no recovery.
-
Peak Tailing/Streaking: If the interaction is reversible but slow on the chromatographic timescale, it results in significant peak tailing, making it difficult to achieve good separation from impurities.[2]
-
Catalyzed Decomposition: The acidic surface of the silica gel can act as a catalyst for the degradation of sensitive 7-azaindole derivatives.[3] Potential degradation pathways include acid-catalyzed dimerization or rearrangement reactions.
Solutions & Experimental Protocols:
To circumvent these issues, you need to either neutralize the acidity of the silica gel or use an alternative, more inert stationary phase.
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)
This method involves neutralizing the acidic silanol groups by pre-treating the silica gel with a basic modifier like triethylamine.[1][4][5][6]
Step-by-Step Methodology:
-
Solvent System Selection: First, determine an appropriate solvent system for your compound using Thin Layer Chromatography (TLC).
-
Modifier Addition: Prepare your chosen mobile phase and add a small amount of triethylamine, typically 0.1-1% by volume.
-
Column Packing: Pack your chromatography column with silica gel using this TEA-containing mobile phase.
-
Equilibration: Flush the packed column with at least two column volumes of the mobile phase to ensure all the acidic sites are neutralized.
-
Sample Loading and Elution: Load your sample and proceed with the chromatography as usual, using the TEA-containing mobile phase.
Protocol 2: Utilizing Alternative Stationary Phases
If deactivation is insufficient or you suspect your compound is still degrading, switching to a different stationary phase is the recommended approach.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds like 7-azaindoles.[1][2][7] It is available in acidic, neutral, and basic grades; for this application, neutral or basic alumina should be used.
Typical Mobile Phases for Alumina Chromatography:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
Pro-Tip: The activity of alumina can be adjusted by adding a small percentage of water. Start with Brockmann Grade II or III for most applications.
-
-
Reversed-Phase Chromatography (C18): For more polar 7-azaindole derivatives, reversed-phase chromatography is an excellent option. Here, the stationary phase is nonpolar (C18-functionalized silica), and a polar mobile phase is used. This mode of chromatography is generally less prone to issues with basic compounds.[1][2][8]
Logical Workflow for Troubleshooting Column Chromatography Issues
Caption: Troubleshooting workflow for purification issues.
Issue 2: Compound Decomposition in HPLC, Especially with Acidic Modifiers
Q: I am using reversed-phase HPLC for final purification, but I'm seeing new impurity peaks, or my recovery is low, particularly when using trifluoroacetic acid (TFA) in the mobile phase. What's causing this and what are my options?
A: Similar to silica gel, acidic conditions in your HPLC mobile phase can lead to the degradation of your 7-azaindole derivative.
Root Cause Analysis:
Trifluoroacetic acid (TFA) is a common mobile phase additive used to improve peak shape by protonating basic analytes and residual silanols on the C18 stationary phase. However, the low pH environment created by TFA can be detrimental to acid-sensitive compounds. The pyridine nitrogen of the 7-azaindole can be protonated, which can increase the compound's susceptibility to nucleophilic attack or other acid-catalyzed degradation pathways.[9]
Solutions & Experimental Protocols:
The key is to find a mobile phase composition that provides good chromatography while maintaining a pH at which your compound is stable.
Protocol 3: Optimizing Mobile Phase pH for HPLC
-
Assess Compound Stability: Before purification, test the stability of your compound in solutions of varying pH (e.g., pH 3, 5, and 7) and analyze by LC-MS to check for degradation.
-
Use Alternative Acidic Modifiers: If your compound is stable at a moderately acidic pH, consider using a weaker acid than TFA, such as:
-
Formic Acid (0.1%): Typically provides a pH of around 2.7.
-
Acetic Acid (0.1%): Typically provides a pH of around 3.2.
-
-
Operate at a Higher pH: Many 7-azaindole derivatives are more stable at neutral or slightly basic pH. Modern hybrid-particle HPLC columns are stable over a wide pH range (e.g., pH 1-12).[10][11]
-
Ammonium Bicarbonate or Ammonium Formate Buffers (10 mM): These are volatile buffers and are excellent for mass spectrometry-directed purification. They can be used to buffer the mobile phase in the pH 6-8 range.
-
Ammonium Hydroxide: Can be used to adjust the mobile phase to a basic pH (e.g., pH 8-10).
-
Data Summary: Mobile Phase Modifiers and their Properties
| Modifier | Typical Concentration | Approximate pH | Volatility (for MS) | Comments |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2 | Volatile | Strong acid, can cause degradation. |
| Formic Acid | 0.1% | ~2.7 | Volatile | A good alternative to TFA. |
| Acetic Acid | 0.1% | ~3.2 | Volatile | Weaker acid, gentler on compounds. |
| Ammonium Formate | 10 mM | pH dependent | Volatile | Excellent buffer for near-neutral pH. |
| Ammonium Bicarbonate | 10 mM | pH dependent | Volatile | Good for neutral to slightly basic pH. |
| Ammonium Hydroxide | 0.1% | ~10 | Volatile | For purification under basic conditions. |
Frequently Asked Questions (FAQs)
Q1: My 7-azaindole derivative seems to be sensitive to light. What precautions should I take during purification?
A: Photodegradation is a valid concern for many heterocyclic compounds.[12][13] To minimize this risk, take the following precautions:
-
Wrap your chromatography column and collection vessels in aluminum foil.
-
Use amber glass vials for sample preparation and fraction collection.
-
Work in a fume hood with the sash lowered to reduce exposure to overhead lighting.
Q2: Can oxidation be a problem during the purification of 7-azaindole derivatives? Should I use an antioxidant?
A: Yes, the electron-rich pyrrole ring of the 7-azaindole nucleus can be susceptible to oxidation, especially if your molecule has other electron-donating groups. While not a universally required step, if you suspect oxidative degradation (often indicated by the formation of colored impurities), you can add a radical scavenger to your solvents.
-
Butylated Hydroxytoluene (BHT): A common and effective antioxidant.[14][15][16] A small amount (e.g., 0.01%) can be added to your solvents before purification. It is generally non-polar and can be easily removed from most fractions.
Q3: How can I confirm that my compound is degrading during purification?
A: The best way to confirm degradation is through analytical monitoring.
-
LC-MS Analysis: Analyze your crude sample before purification and compare it to the fractions collected from your column. The appearance of new peaks, especially those with different mass-to-charge ratios, is a strong indicator of degradation.
-
NMR Spectroscopy: Acquire a proton NMR spectrum of your crude material. If, after purification, the NMR of your "pure" compound shows unexpected signals, or if the integration values are incorrect, degradation may have occurred.[17][18][19]
Q4: Are there any specific protecting groups for the 7-azaindole nitrogen that can improve stability during purification?
A: Yes, protecting the pyrrole nitrogen can enhance the stability of the 7-azaindole ring system. The choice of protecting group will depend on the overall synthetic route and the conditions you need it to withstand. Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Can increase stability towards oxidation but is acid-labile.
-
Tos(Tosyl) or SEM (2-(trimethylsilyl)ethoxymethyl): These are more robust protecting groups that can protect the nitrogen during various synthetic and purification steps.[20]
Diagram of Key Stability Concerns for 7-Azaindole
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ijpba.in [ijpba.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teledyneisco.com [teledyneisco.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review - UM Research Repository [eprints.um.edu.my]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Halogenated 7-Azaindoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated 7-azaindole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this specific yet crucial transformation. The unique electronic properties of the 7-azaindole ring system, particularly the pyridine-like nitrogen at the 7-position, present a distinct set of challenges compared to standard aryl halides. This resource provides in-depth, experience-based answers to common problems, explaining the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
General Troubleshooting
Question 1: My Suzuki reaction with a halogenated 7-azaindole is giving very low to no yield. What is the most likely cause?
The most common culprit in these reactions is the inhibition of the palladium catalyst by the 7-azaindole substrate or product. The lone pair of electrons on the pyridine-like nitrogen (N7) can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, preventing it from participating in the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), thereby shutting down the reaction.[1]
Several factors can exacerbate this issue:
-
Catalyst Choice: Less sterically hindered palladium/ligand complexes are more susceptible to coordination by the N7 nitrogen.
-
Reaction Conditions: Suboptimal choice of base or solvent can fail to create the necessary conditions for the catalytic cycle to proceed efficiently.
-
Substrate Acidity: If the N-H of the pyrrole ring is unprotected, its acidity can play a role. Under basic conditions, the resulting azaindole anion can also interact with the catalyst.[1]
Question 2: I'm observing significant amounts of dehalogenated 7-azaindole as a byproduct. What causes this and how can I prevent it?
Dehalogenation is a common side reaction in many cross-coupling protocols. It occurs when the aryl halide, after oxidative addition to the Pd(0) center, undergoes a reaction that replaces the halogen with a hydrogen atom instead of the desired coupling partner. A potential mechanism involves the palladium complex abstracting a hydride from another molecule in the reaction mixture (like a solvent or amine base), followed by reductive elimination of the dehalogenated product.
To minimize dehalogenation:
-
Ensure Rigorous Anhydrous and Anaerobic Conditions: Moisture and oxygen can promote side reactions. Use properly dried solvents and glassware, and thoroughly degas your reaction mixture.
-
Re-evaluate Your Base/Solvent System: Some solvent/base combinations are more prone to providing a hydride source. For instance, using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can sometimes be beneficial compared to aqueous carbonate bases if protodeboronation is also an issue.[2]
-
Increase Transmetalation Rate: If transmetalation is slow, the intermediate Pd(II)-aryl complex has more time to undergo side reactions. Using a more reactive boronic acid derivative (e.g., a trifluoroborate salt or a pinacol ester) or a more effective base can help the desired coupling outcompete the dehalogenation pathway.
Component-Specific Troubleshooting
Question 3: Which palladium catalyst and ligand system is best for coupling with 7-azaindoles?
There is no single "best" system, as the optimal choice depends on the specific halogen (I, Br, Cl) and the electronic properties of both coupling partners. However, a guiding principle is to use electron-rich, sterically bulky phosphine ligands .[3]
-
Why Bulky and Electron-Rich?
-
Steric Hindrance: The bulkiness of the ligand (e.g., with tert-butyl or cyclohexyl groups) creates a crowded environment around the palladium center. This sterically discourages the coordination of the 7-azaindole's N7 nitrogen.[4]
-
Electron-Richness: Electron-donating ligands make the palladium center more electron-rich, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[3]
-
A highly effective and commonly used ligand for this chemistry is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). In a study on the synthesis of C3,C6-diaryl 7-azaindoles, a combination of Pd₂(dba)₃ and SPhos proved to be highly efficient.[5] Changing to a less bulky, more electron-deficient ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) resulted in a significantly lower yield in the same reaction system.[5]
Here is a summary of commonly recommended catalyst systems for challenging Suzuki couplings:
| Catalyst/Ligand System | Halide Reactivity | Key Advantages & Considerations |
| Pd₂(dba)₃ / SPhos | Cl, Br, I | Excellent for electron-rich and heteroaromatic chlorides. The ligand's bulk minimizes catalyst inhibition.[2][5] |
| Pd(OAc)₂ / XPhos | Cl, Br, I | Another highly active Buchwald-type ligand, known for its broad applicability and high turnover numbers.[2] |
| Pd(dppf)Cl₂ | Br, I | A reliable choice for many couplings, but can be less effective than Buchwald ligands for challenging substrates like 7-azaindoles due to lower steric bulk.[5] |
| Pd(PPh₃)₄ | I, Triflates | A classic catalyst, but often requires higher temperatures and can be inefficient for less reactive halides or substrates prone to catalyst inhibition.[4] |
Question 4: What is the best base for my 7-azaindole Suzuki coupling? My reaction is stalling.
Base selection is critical. The base has multiple roles in the Suzuki-Miyaura reaction: it activates the boronic acid for transmetalation and neutralizes the halide salt formed during the reaction.[6] For 7-azaindoles, a moderately strong, non-nucleophilic base is often required.
-
Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are frequently the bases of choice.
-
Cs₂CO₃: Often used in a solvent mixture like toluene/ethanol, it has proven effective in couplings of halogenated 7-azaindoles.[5] Its high solubility in organic solvents can be advantageous.
-
K₃PO₄: This is a strong base that is particularly useful in anhydrous conditions, which can be beneficial for minimizing protodeboronation (hydrolysis of the boronic acid).[2] Its use is well-established for coupling challenging heterocyclic substrates.[4]
-
Weaker bases like sodium bicarbonate (NaHCO₃) are generally not effective enough for these systems unless the substrate is highly activated. Stronger bases like hydroxides (NaOH, KOH) can promote side reactions, including hydrolysis of sensitive functional groups.
Visualizing the Problem and Solution
The Challenge: Catalyst Inhibition
The core issue with 7-azaindoles is the catalyst falling into an inactive state. The following diagram illustrates how the N7 atom can sequester the active palladium catalyst, preventing it from entering the productive catalytic cycle.
Caption: Catalyst inhibition by 7-azaindole.
Troubleshooting Workflow
If your reaction fails, follow this logical progression to diagnose the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocol
General Protocol for Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Halogenated 7-azaindole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos (5-10 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene (approx. 0.1 M concentration relative to the limiting reagent)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halogenated 7-azaindole, arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, sparge the reaction mixture with a gentle stream of argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Biscoe, M. R., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Jadhav, S. A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Alternative Protecting Groups for 7-Azaindole Nitrogen
Welcome to the technical support guide for navigating the complexities of 7-azaindole N-protection. The unique electronic nature of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a prevalent scaffold in medicinal chemistry, presents distinct challenges compared to its indole counterpart.[1] The electron-deficient pyridine ring significantly influences the reactivity of the pyrrole nitrogen (N7), making the selection of an appropriate protecting group a critical decision that dictates the success of subsequent synthetic transformations.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address common failures and provide robust, field-proven alternative strategies.
Troubleshooting Guide & FAQs
Scenario 1: Decomposition or Low Yields During Lithiation/Metallation
Question: I am attempting a lithiation at the C2 position of my N-Boc protected 7-azaindole using n-BuLi, but I'm observing significant decomposition and poor yields. What is causing this, and what should I use instead?
Answer: This is a classic and frequently encountered issue. The primary cause of failure is the inherent instability of the tert-butoxycarbonyl (Boc) group under strongly basic conditions required for lithiation. While Boc is an excellent protecting group for many applications due to its stability and ease of removal, it is not robust enough for direct metallation protocols.[2][3] The strong base can attack the carbonyl of the Boc group, leading to its cleavage and a cascade of side reactions.
The key is to switch to a protecting group that is stable to strong organolithium bases but can be removed under conditions that won't destroy your final product.
Recommended Alternatives for Lithiation:
-
Sulfonyl Groups (e.g., Ts, SES): Aryl and alkyl sulfonyl groups are exceptionally robust and are a go-to choice for reactions involving strong bases.[4][5] The strong electron-withdrawing nature of the sulfonyl group also increases the acidity of the C2-proton, facilitating metallation.
-
Causality: The sulfur(VI) center is not susceptible to nucleophilic attack by organolithiums, and the N-S bond is stable.
-
Caveat: Deprotection can be challenging, often requiring harsh conditions such as strong acid, base, or reducing agents (e.g., Mg/MeOH, Na/naphthalene), which may not be compatible with other functional groups.[5] However, methods using TBAF for deprotection have been reported.[4]
-
-
Trialkylsilyl Groups (e.g., TIPS, TBDPS): Bulky silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) offer excellent stability to organolithium reagents.
-
Causality: The steric bulk around the silicon atom prevents nucleophilic attack, and the Si-N bond is resilient to the basic conditions.
-
Advantage: Deprotection is typically achieved under very mild, orthogonal conditions using a fluoride source like tetrabutylammonium fluoride (TBAF), which offers excellent chemoselectivity.[5]
-
-
Pivaloyl (Piv): This sterically hindered acyl group can serve as a robust protecting group that also directs metallation.[6][7] Due to its bulk, it can shield both the N7 and C2 positions.[6][7]
-
Causality: The bulky tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon.
-
Deprotection: Removal is notoriously difficult and often requires strong bases like LDA or alkoxides at elevated temperatures.[7]
-
Scenario 2: Protecting Group Cleavage During Palladium Cross-Coupling
Question: My Suzuki coupling reaction on a 3-bromo-7-azaindole derivative is failing. I'm using a SEM-protected substrate, and I suspect the protecting group is not stable to the reaction conditions (Pd(PPh₃)₄, K₂CO₃, 100 °C). What are my options?
Answer: Your suspicion is likely correct. While the 2-(trimethylsilyl)ethoxymethyl (SEM) group is versatile, it can be labile under certain palladium-catalyzed cross-coupling conditions, especially at elevated temperatures.[8] Studies have shown that standard Boc protection can also lead to significant decomposition during Pd-catalyzed cross-coupling reactions.[8] The choice of protecting group is critical for the success of these transformations.[9]
Recommended Alternatives for Palladium Cross-Coupling:
-
No Protecting Group: Surprisingly, for certain Buchwald-Hartwig aminations and other cross-couplings on halo-7-azaindoles, it is possible to proceed without any N-protection.[10][11] This is highly atom-economical but may require careful optimization of the catalyst system and base to prevent side reactions at the N7-H position.
-
Causality: Modern palladium precatalysts can exhibit high selectivity for the C-X bond over the N-H bond, making protection unnecessary in some cases.[11]
-
-
Sulfonyl Groups (e.g., Ts): As with lithiation, sulfonyl groups provide excellent stability in high-temperature, basic conditions common to many cross-coupling protocols. The nature of the protecting group has been shown to have little influence on the yield in some Stille reactions.[9]
-
Silyl Groups (e.g., TBDMS, TIPS): Silyl groups are generally stable to palladium catalysis and the associated bases, making them a reliable choice.[9] Their fluoride-mediated deprotection ensures orthogonality with many functionalities sensitive to acid or base.
Scenario 3: Need for Orthogonal Deprotection
Question: I need to deprotect the N7 position of my 7-azaindole, but my molecule also contains an acid-labile tert-butyl ester and a nitro group that is sensitive to hydrogenation. What protecting group offers the most selective removal?
Answer: This is a classic challenge of chemoselectivity that requires an orthogonal protection strategy.[12] You need a protecting group that can be removed under conditions that are neither strongly acidic, basic, nor reductive.
Recommended Orthogonal Protecting Groups:
-
Silyl Ethers (e.g., SEM, TIPS): These are prime candidates for your situation.
-
Deprotection Mechanism: Cleavage is achieved with fluoride ions (e.g., TBAF, HF-Pyridine).[13] This process is highly specific to the Si-N bond and will not affect your t-butyl ester (which requires acid), your nitro group (which is sensitive to reduction), or other common functional groups. The deprotection of SEM with fluoride proceeds via a beta-elimination, releasing neutral molecules like TMSF, ethylene, and formaldehyde.[13] However, be aware that the release of formaldehyde during SEM deprotection can sometimes lead to side products.[14]
-
-
Allyl or Allyloxycarbonyl (Alloc): These groups offer orthogonality through transition-metal-catalyzed deprotection.
-
Deprotection Mechanism: Cleavage is performed using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a nucleophilic scavenger like dimedone or morpholine. These conditions are exceptionally mild and highly selective.
-
Comparative Data of Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, THF/DCM | TFA, HCl in Dioxane | Unstable to strong bases (n-BuLi, LDA).[2] Can decompose in high-temp Pd-coupling.[8] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | TBAF; or TFA, HCl | Generally stable, but can be labile in some Pd-coupling reactions.[8][14] Deprotection can release formaldehyde.[14] |
| p-Toluenesulfonyl | Ts | Ts-Cl, NaH, DMF | Mg/MeOH; Na/naphthalene; HBr/AcOH; TBAF[4][5] | Excellent stability to strong bases and Pd-catalysis.[4][5] Deprotection can be harsh.[5] |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Cl, Et₃N, DCM | TBAF, MeCN, reflux | Strong and robust like Ts, but offers milder fluoride-based deprotection. |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; or HF-Py | Excellent stability to strong bases and Pd-catalysis. Mild, orthogonal deprotection.[5] |
| Pivaloyl | Piv | Piv-Cl, Pyridine | LDA, THF; or NaOMe, MeOH, reflux | Very robust due to steric hindrance.[6][7] Can direct metallation.[6] Removal is very harsh.[7] |
Experimental Protocols
Protocol 1: TIPS Protection of 7-Azaindole
This protocol provides a robustly protected intermediate suitable for subsequent lithiation or cross-coupling reactions.
Materials:
-
7-Azaindole (1.0 eq)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq)
-
Imidazole (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 7-azaindole in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add imidazole.
-
Stir the mixture until the imidazole has completely dissolved.
-
Add TIPS-Cl dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-TIPS-7-azaindole.
Protocol 2: Orthogonal Deprotection of N-TIPS-7-Azaindole
This protocol demonstrates the mild and selective removal of the TIPS group.
Materials:
-
N-TIPS-7-azaindole derivative (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-TIPS-7-azaindole derivative in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC.
-
Once the reaction is complete (typically 1-3 hours), quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the deprotected 7-azaindole.
Visual Workflow and Decision Making
Decision Tree for Protecting Group Selection
This diagram outlines a logical pathway for choosing the most appropriate N7 protecting group based on the planned downstream chemistry.
Caption: Decision tree for selecting a 7-azaindole N7 protecting group.
General Synthetic Workflow
This diagram illustrates a typical synthetic sequence involving protection, functionalization, and deprotection.
Caption: General workflow for 7-azaindole synthesis.
References
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Guillaumet, G. et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Li, J. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances. [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Various Authors. (2018). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Lübbers, T. et al. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health (NIH). [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. Protecting group. [Link]
-
Tjell, A. et al. (2018). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]
-
Schneider, C. et al. (2012). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Synfacts. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Cami-Kobeci, G. & Lush, E. (2002). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
Various Authors. (2019). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Cami-Kobeci, G. & Lush, E. (2002). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Arkivoc. [Link]
-
Karmakar, S. et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
de Mattos, M. C. et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Dalziel, M. E. et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link]
-
Singh, A. & Singh, M. S. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
-
Reddy, G. S. et al. (2014). A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline. ResearchGate. [Link]
-
Singh, A. & Singh, M. S. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Various Authors. (2020). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. [Link]
-
Fors, B. P. & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. PubMed. [Link]
-
Bentabed-Ababsa, G. et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]
-
Alonso, D. A. & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. Semantic Scholar. [Link]
-
Fors, B. P. & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Link]
-
Nair, R. N. et al. (2016). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
de Oliveira, P. F. et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Kumar, A. et al. (2021). Azaindole Therapeutic Agents. PMC. [Link]
-
Schirok, H. (2006). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Synfacts. [Link]
-
Various Authors. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?. ResearchGate. [Link]
-
Nakanishi, M. et al. (2017). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Journal of the American Chemical Society. [Link]
-
Various Authors. (2023). Selective deprotection of 7‐AW 93 a and synthesis of dipeptides 100 and 101. ResearchGate. [Link]
-
Schneider, C. et al. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Chloro-4-fluoro-7-azaindole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Chloro-4-fluoro-7-azaindole. The information herein is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the purification of 5-Chloro-4-fluoro-7-azaindole.
Recrystallization Issues
Question 1: My 5-Chloro-4-fluoro-7-azaindole product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of the solute, rapid cooling, or the presence of impurities that depress the melting point of your product.
Causality and Solution Pathway:
The primary goal is to achieve a state of supersaturation that allows for controlled crystal nucleation and growth. When a solution cools too quickly, the kinetic barrier for crystal lattice formation may not be overcome, leading to the separation of a supercooled liquid (the oil).
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the overall concentration. This will lower the supersaturation point upon cooling, favoring slower crystal growth.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a glass wool pad. Once at room temperature, you can gradually lower the temperature by placing it in a refrigerator and then a freezer. Avoid transferring a hot flask directly to an ice bath.
-
Solvent System Modification: If slow cooling and dilution are ineffective, the solvent system may be suboptimal.
-
For polar compounds like azaindoles, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Common choices for azaindoles include ethyl acetate/hexanes or methanol/water.[1] Start by dissolving your compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly turbid. A slight addition of the "good" solvent should clarify the solution, which can then be cooled slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of pure 5-Chloro-4-fluoro-7-azaindole, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Question 2: I've performed a recrystallization, but my 5-Chloro-4-fluoro-7-azaindole is still impure. What are the likely reasons and next steps?
Answer: Co-crystallization of impurities or inefficient removal of soluble impurities can lead to a product with unsatisfactory purity. The structural similarity of byproducts to the target molecule often facilitates their incorporation into the crystal lattice.
Causality and Solution Pathway:
Impurities with similar polarity and shape to 5-Chloro-4-fluoro-7-azaindole can be entrapped in the growing crystal lattice. In other cases, a high concentration of impurities in the mother liquor can contaminate the surface of the crystals upon filtration.
Troubleshooting Steps:
-
Identify Potential Impurities: Understanding the synthetic route is key to predicting potential impurities.
-
Regioisomers: If a Fischer indole synthesis was employed with an unsymmetrical ketone, regioisomeric azaindole byproducts could be present.[2]
-
Incomplete Halogenation: Starting materials or partially halogenated intermediates may persist.
-
Side-Reaction Products: A review on the synthesis of 7-azaindole highlights the formation of an aminoalcohol and an azaindoline-azaindole derivative as major impurities in one synthetic route.[3]
-
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.
-
Pre-Purification before Recrystallization: If the crude product is highly impure, a preliminary purification by column chromatography can remove the bulk of the impurities, making the subsequent recrystallization more effective.
-
Washing the Crystals: Ensure that the filtered crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains dissolved impurities.
Column Chromatography Challenges
Question 3: I'm trying to purify 5-Chloro-4-fluoro-7-azaindole by column chromatography, but I'm getting poor separation of my product from an impurity. How can I optimize my separation?
Answer: Poor separation in column chromatography is typically due to an inappropriate choice of mobile phase, stationary phase, or improper column packing. For closely related compounds like isomers, achieving good resolution can be particularly challenging.
Causality and Solution Pathway:
The principle of column chromatography relies on the differential partitioning of components between the stationary and mobile phases.[4] Achieving good separation requires maximizing the differences in these interactions between your product and the impurities.
Optimization Strategy:
-
Systematic TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Aim for an Rf value of approximately 0.2-0.4 for your target compound. This generally provides a good balance between retention and elution time on the column.
-
Test a range of solvent systems with varying polarities. For azaindoles, common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
-
Stationary Phase Selection:
-
Silica Gel: This is the most common stationary phase. However, the acidic nature of silica can sometimes cause tailing with basic compounds like azaindoles. This can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
-
Alumina (Neutral or Basic): For particularly basic compounds, alumina can be a better choice than silica gel.
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with a wide range of polarities.
-
Column Packing: A poorly packed column with air bubbles or channels will lead to broad peaks and poor separation. Ensure the column is packed uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Using a solvent that is more polar than the mobile phase to dissolve the sample can lead to band broadening.
Table 1: Suggested Starting Solvent Systems for TLC/Column Chromatography of Azaindole Derivatives
| Solvent System (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds. |
| Hexane / Acetone | Medium | Can offer different selectivity compared to ethyl acetate. |
Residual Palladium Catalyst Removal
Question 4: My final product is contaminated with residual palladium from a cross-coupling reaction. How can I effectively remove it?
Answer: Palladium catalysts are common contaminants in products synthesized via cross-coupling reactions. Their removal is crucial, especially for pharmaceutical applications. Several methods can be employed, ranging from simple filtration to the use of specialized scavengers.
Causality and Solution Pathway:
Palladium can exist in the reaction mixture in various forms, including soluble complexes and insoluble particles. The chosen removal method should target the specific form of palladium present.
Palladium Removal Techniques:
-
Filtration through Celite®: If the palladium has crashed out as a solid (Pd(0)), a simple filtration of the reaction mixture through a pad of Celite® can be effective.[5]
-
Aqueous Washes:
-
An aqueous wash with a solution of a chelating agent can help remove soluble palladium species. Common solutions include:
-
Saturated aqueous ammonium chloride
-
Dilute aqueous solutions of ethylenediaminetetraacetic acid (EDTA)
-
Aqueous solutions of thiourea or N-acetylcysteine
-
-
-
Palladium Scavengers: For more stubborn palladium contamination, solid-supported scavengers are highly effective. These are typically silica-based materials functionalized with groups that have a high affinity for palladium, such as thiols or amines. The product solution is stirred with the scavenger, which is then filtered off.
-
Activated Carbon: Stirring the product solution with activated carbon can also effectively adsorb palladium residues. However, be aware that your product may also be adsorbed, so a preliminary test on a small scale is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude 5-Chloro-4-fluoro-7-azaindole?
A1: A multi-step approach is often the most effective. Start with an aqueous workup to remove inorganic salts and highly polar impurities. This is typically followed by column chromatography to separate the target compound from closely related organic impurities. Finally, recrystallization from a suitable solvent system can be used to obtain a highly pure, crystalline product.
Q2: How can I monitor the progress of my column chromatography?
A2: The most common method is to collect fractions and analyze them by TLC. Spot a small amount from each fraction onto a TLC plate, elute with the column's mobile phase, and visualize the spots under UV light or with a suitable stain. Combine the fractions that contain your pure product.
Q3: What are some common TLC stains for visualizing azaindole derivatives?
A3: Azaindoles are typically UV-active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light. If further visualization is needed, a p-anisaldehyde stain followed by gentle heating can be effective for a wide range of functional groups.[6] For acidic compounds, a bromocresol green stain can be useful.[6]
Q4: Is preparative HPLC a good option for purifying 5-Chloro-4-fluoro-7-azaindole?
A4: Preparative High-Performance Liquid Chromatography (prep HPLC) is an excellent technique for achieving very high purity, especially for challenging separations of closely related isomers or for obtaining a small amount of highly pure material for analytical purposes.[7] It is generally a more resource-intensive technique than column chromatography. For fluorinated compounds, reversed-phase columns (like C8 or C18) with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid or formic acid) are commonly used.[6]
Visualizations
Diagram 1: Decision Workflow for Purification Strategy
A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Troubleshooting Recrystallization "Oiling Out"
A workflow for addressing the common issue of a product "oiling out" during recrystallization.
References
-
TLC Visualization Methods. (n.d.). Retrieved January 22, 2026, from [Link]
- Guillon, J., Grellier, P., Labaeï, M., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-494.
-
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved January 22, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved January 22, 2026, from [Link]
-
Synthesis of All Regioisomers of 2-Aryl Azaindole-3-acetic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google Patents. (n.d.).
- WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents. (n.d.).
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
4. Crystallization. (n.d.). University of Wisconsin-Madison. Retrieved January 22, 2026, from [Link]
- US7084287B2 - Method of removing palladium - Google Patents. (n.d.).
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. Retrieved January 22, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
How do I make a crystal of highly polar compounds?. (2015, March 24). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved January 22, 2026, from [Link]
-
Your trick to remove residual palladium : r/Chempros. (n.d.). Reddit. Retrieved January 22, 2026, from [Link]
Sources
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating Steric Hindrance from TIPS-Protected Substrates in Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into managing the significant steric challenges posed by the triisopropylsilyl (TIPS) protecting group in palladium- and nickel-catalyzed cross-coupling reactions. The bulky nature of the TIPS group, while offering excellent stability, often necessitates careful optimization of reaction conditions to achieve successful C-C and C-N bond formation.[1] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established mechanistic principles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a detailed remedy.
Question 1: My Suzuki-Miyaura coupling between a TIPS-protected aryl halide and a boronic acid is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Failure in a Suzuki-Miyaura coupling involving a sterically demanding substrate, such as one bearing a TIPS group ortho to the halide, is a common challenge. The issue typically stems from one or more steps in the catalytic cycle being kinetically hindered.
Causality Analysis:
The primary bottleneck is often the oxidative addition of the aryl halide to the Pd(0) center or the subsequent reductive elimination from the Pd(II) intermediate. The three bulky isopropyl groups on the silicon atom create a "molecular shield" around the reaction center, impeding the approach of the palladium catalyst.[2][3]
Troubleshooting Workflow:
Here is a systematic approach to address this issue:
-
Catalyst and Ligand Selection (The First Line of Defense): Standard ligands like PPh₃ are often ineffective. The key is to use a ligand that is both bulky and electron-rich.[2][4]
-
Rationale: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (L-Pd(0)), which is crucial for accelerating the oxidative addition step.[2] Electron-donating ligands increase the electron density on the palladium center, further facilitating oxidative addition.
-
Recommended Ligands:
-
Buchwald Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for sterically hindered substrates.[5] They have demonstrated high efficacy in promoting challenging couplings.[2]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are also highly effective due to their strong σ-donating properties and steric bulk.[4]
-
-
-
Optimizing the Base and Solvent System:
-
Base: A stronger, non-nucleophilic base is often required to facilitate the transmetalation step, which can also be sluggish. Switch from weaker bases like Na₂CO₃ to stronger ones such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5]
-
Solvent: Ensure your solvent is rigorously degassed to prevent catalyst deactivation through oxidation.[5] Common solvent systems include toluene/water, dioxane/water, or THF/water.
-
-
Increasing Reaction Temperature:
-
Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[5] Reactions can be run at temperatures ranging from 80 °C to 110 °C. Monitor for potential substrate or product decomposition at elevated temperatures.
-
-
Palladium Precatalyst:
Visualizing the Problem: Steric Hindrance in the Catalytic Cycle
Caption: Steric hindrance from the TIPS group primarily impacts the oxidative addition and reductive elimination steps.
Question 2: My Sonogashira coupling of a TIPS-protected terminal alkyne is sluggish and gives significant amounts of alkyne homocoupling (Glaser coupling). What's going wrong?
Answer:
This is a classic issue in Sonogashira reactions. While the TIPS group is often used to protect one end of a symmetrical diyne, its steric bulk can also influence the desired cross-coupling.[7][8] The primary cause of failure is often a mismatch between the rates of the desired cross-coupling and the undesired homocoupling pathway.
Causality Analysis:
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[10] Homocoupling occurs when the copper acetylide is oxidized, a process often promoted by the presence of oxygen.
Troubleshooting Workflow:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Homocoupling is an oxidative process.
-
Action: Degas your solvent thoroughly using methods like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for an extended period.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.
-
Rationale: These methods bypass the copper acetylide intermediate, eliminating the primary pathway for homocoupling.
-
Conditions: These reactions typically require a palladium catalyst, a phosphine ligand, and an amine base (e.g., pyrrolidine, piperidine, or diisopropylamine) at elevated temperatures.
-
-
Choice of Base and Amine:
-
The amine base is crucial.[11] For standard Sonogashira couplings, bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. Ensure they are freshly distilled and dry.
-
In some cases, a less coordinating base can be beneficial.
-
-
Catalyst System:
-
Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) source (typically CuI) are of high purity.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered TIPS-Protected Aryl Bromide
Materials:
-
TIPS-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos (4 mol %)
-
Pd(OAc)₂ (2 mol %) or a suitable precatalyst
-
K₃PO₄ (3.0 equiv), finely ground
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the TIPS-protected aryl bromide, arylboronic acid, K₃PO₄, SPhos, and Pd(OAc)₂.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).[6]
-
Add the degassed toluene and water via syringe under a positive inert gas pressure.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why use a TIPS group if it causes so many problems with steric hindrance?
A: The TIPS group is chosen for its exceptional stability. It is significantly more robust than smaller silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl) and is resistant to a wide range of conditions, including mildly acidic or basic media and many organometallic reagents.[1] This stability is crucial in multi-step syntheses where protecting groups must survive numerous transformations before their intended removal. The relative stability to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[12]
Q2: I'm considering using a different silyl protecting group. What are the trade-offs?
A: The choice of a silyl ether is a balance between stability and ease of removal.
| Protecting Group | Relative Steric Bulk | Key Features & Trade-offs |
| TMS (Trimethylsilyl) | Small | Very labile; easily cleaved by mild acid or even silica gel.[12] Not suitable for multi-step synthesis. |
| TES (Triethylsilyl) | Small-Medium | More stable than TMS, but still relatively easy to remove.[12] A good compromise for moderate stability needs. |
| TBS/TBDMS (tert-Butyldimethylsilyl) | Medium | A widely used group with good stability to many reagents, but generally removable with fluoride sources or strong acid.[13] |
| TIPS (Triisopropylsilyl) | Large | Very stable due to its steric bulk.[1] Requires more forcing conditions for removal (e.g., TBAF, HF-Pyridine). Ideal for protecting a key hydroxyl group through a long synthetic sequence. |
| TBDPS (tert-Butyldiphenylsilyl) | Very Large | Offers high stability, similar to or greater than TIPS, particularly towards acidic conditions.[12] Its aromatic rings can sometimes participate in unwanted side reactions. |
Q3: My reaction still fails even after optimizing the ligand, base, and temperature. What else can I try?
A: If extensive optimization fails, it may be time to reconsider the synthetic strategy:
-
Change the Coupling Partner: Can you swap the functionalities? For example, in a Suzuki coupling, try using a TIPS-protected arylboronic acid and a less hindered aryl halide.
-
Switch the Coupling Reaction: For some transformations, a Negishi (organozinc) or Stille (organotin) coupling might be more effective, as these can sometimes be less sensitive to steric effects than Suzuki couplings.
-
Protecting Group Strategy: It may be necessary to switch to a less bulky protecting group if the steric hindrance is insurmountable. Alternatively, consider carrying the alcohol unprotected if it doesn't interfere with the reaction chemistry, or protecting it at a later stage in the synthesis.
Q4: What are the best methods for deprotecting a TIPS ether once my coupling reaction is successful?
A: The robustness of the TIPS group means its removal requires specific, potent reagents.[1]
-
Fluoride-Based Reagents:
-
Acidic Conditions: While more stable to acid than many other silyl ethers, TIPS groups can be cleaved under strongly acidic conditions, though this is less common due to the potential for side reactions with other functional groups.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting difficult coupling reactions involving TIPS-protected substrates.
References
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Cross-Coupling Chemistry. University of Rochester.
- Silyl ether. Wikipedia.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Sonogashira coupling. Wikipedia.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel C
- Heck Reaction. Organic Chemistry Portal.
- An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.
- Deprotection of Silyl Ethers. Gelest Technical Library.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Silyl Groups. Gelest Technical Library.
- Heck Reaction. Chemistry LibreTexts.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC - PubMed Central.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Heck Reaction—St
- Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. Benchchem.
- Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Which silyl or other 'common' protecting groups are stable to HI acidic media?
- Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.
- The Effect of High Pressure on the Heck Reaction − A Contribution to a Deeper Understanding of the Mechanism.
- Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry.
- Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25).
- Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters.
- Sonogashira Coupling. Organic Chemistry Portal.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Preparation and Characterization of Carboxymethyl Hydroxypropyl Cellulose. MDPI.
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Suzuki Coupling. Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated and protected 7-azaindole scaffolds are of paramount importance.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of kinase inhibitors, antivirals, and other therapeutic agents. Among these, 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole stands out as a highly functionalized building block, offering multiple points for diversification. A precise understanding of its structure is critical, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its characterization.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole. As a direct experimental spectrum is not publicly available, we present a detailed predictive analysis based on the established principles of NMR spectroscopy and comparative data from structurally related analogs. This guide will equip researchers with the expertise to interpret and predict the ¹H NMR spectra of similarly complex heterocyclic systems.
Predicted ¹H NMR Spectrum of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
The structure of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole presents a unique set of electronic and steric influences that govern the chemical shifts and coupling constants of its aromatic protons. The triisopropylsilyl (TIPS) group at the N1 position serves as a bulky protecting group, while the chloro and fluoro substituents at C5 and C4, respectively, exert strong electronic effects.
Here, we predict the ¹H NMR spectrum by considering the additive effects of these substituents on the parent 7-azaindole core.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H-2 | 7.50 - 7.60 | Doublet | ³J(H2-H3) = 3.5 - 4.0 | The TIPS group at N1 is expected to cause a slight downfield shift compared to the unprotected 7-azaindole. |
| H-3 | 6.60 - 6.70 | Doublet | ³J(H3-H2) = 3.5 - 4.0 | Similar to H-2, influenced by the N1-TIPS group. |
| H-6 | 8.30 - 8.40 | Singlet | - | The adjacent C5-chloro and C4-fluoro groups, along with the pyridine nitrogen, will strongly deshield this proton, resulting in a significant downfield shift. The coupling to H-5 is absent due to substitution. |
Key Influencing Factors:
-
Triisopropylsilyl (TIPS) Group: This bulky protecting group at N1 can influence the chemical shifts of the pyrrole protons (H-2 and H-3) through steric and electronic effects. Generally, N-alkylation or N-silylation of 7-azaindoles leads to a downfield shift of the pyrrole protons.
-
Chloro and Fluoro Substituents: The electron-withdrawing nature of the halogens at C5 and C4 will significantly deshield the adjacent proton (H-6). Fluorine, being highly electronegative, will also introduce through-space coupling with nearby protons, although this is often not resolved in standard ¹H NMR.
-
Pyridine Nitrogen: The nitrogen at position 7 strongly deshields the adjacent H-6 proton.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of parent 7-azaindole and its halogenated derivatives.
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| 7-Azaindole | 7.43 | 6.49 | 7.07 | 8.28 | CDCl₃ |
| 5-Bromo-7-azaindole | 7.55 | 6.55 | - | 8.38 | DMSO-d₆ |
| 4-Chloro-7-azaindole | 7.48 | 6.63 | 7.15 | - | CDCl₃ |
| Predicted: 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole | 7.50-7.60 | 6.60-6.70 | - | 8.30-8.40 | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Analysis of Comparative Data:
-
Effect of Halogenation at C5: As seen in 5-bromo-7-azaindole, the presence of a halogen at C5 causes a downfield shift of the H-6 proton compared to the parent 7-azaindole. A similar, if not slightly more pronounced, effect is expected for the C5-chloro substituent in our target molecule.
-
Effect of Halogenation at C4: In 4-chloro-7-azaindole, the H-5 proton is shifted downfield. In our target molecule, this position is substituted with a fluorine atom. The combined electron-withdrawing effects of the C4-fluoro and C5-chloro groups are expected to have a significant deshielding effect on the H-6 proton.
-
Effect of N1-Protection: The N1-TIPS group is expected to cause a general downfield shift for all ring protons compared to the unprotected analogs, due to changes in the electronic distribution of the pyrrole ring.
Experimental Protocol for ¹H NMR Characterization
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standard protocol for the characterization of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good first choice for many organic molecules.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
4. Advanced NMR Experiments (Optional):
-
COSY (Correlation Spectroscopy): To confirm the coupling between H-2 and H-3.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the protons to their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations, for example, from the TIPS protons to the azaindole core, confirming the site of substitution.
Visualizing the Molecular Structure and Experimental Workflow
Molecular Structure of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole
Caption: Molecular structure of 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for obtaining and analyzing the ¹H NMR spectrum.
Conclusion
The ¹H NMR characterization of complex heterocyclic molecules like 5-Chloro-4-fluoro-1-(TIPS)-7-azaindole is a nuanced task that relies on a solid understanding of fundamental NMR principles and the careful analysis of substituent effects. This guide provides a framework for predicting and interpreting the ¹H NMR spectrum of this important building block by leveraging comparative data from simpler analogs. The detailed experimental protocol and workflows presented herein offer a standardized approach to ensure the acquisition of high-quality data, which is the bedrock of accurate structural elucidation in chemical research and drug development.
References
-
Guillon, G. et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University of Calgary. Shielding in H-NMR. [Link]
-
Han, C. et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629-632. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-7-Azaindole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of 7-Azaindole in Modern Drug Discovery
The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] As a bioisostere of indole, the strategic placement of a nitrogen atom in the six-membered ring can significantly modulate a compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for optimizing drug candidates.[2] Functionalization of the 7-azaindole core, particularly at the C5 position, is a common strategy for elaborating molecular complexity and fine-tuning pharmacological activity. This guide provides an in-depth comparison of the reactivity of two key intermediates, 5-bromo-7-azaindole and 5-chloro-7-azaindole, in palladium-catalyzed cross-coupling reactions, offering field-proven insights to inform synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 5-bromo- and 5-chloro-7-azaindole lies in the inherent strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker and more easily broken than the C-Cl bond. Average bond energies illustrate this principle, with the C-Br bond having an approximate energy of 276 kJ/mol, while the C-Cl bond is stronger at around 339 kJ/mol.[3] This difference in bond dissociation energy is the primary determinant of the reactivity order in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions.
The oxidative addition of a palladium(0) catalyst to the C-X bond is the rate-determining step in many cross-coupling cycles. A weaker C-X bond leads to a lower activation energy for this step, resulting in faster reaction rates and often allowing for milder reaction conditions. Consequently, 5-bromo-7-azaindole is generally the more reactive coupling partner.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of 5-bromo-7-azaindole is evident across the most common palladium-catalyzed cross-coupling reactions used in drug discovery.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4] A study by Buchwald and coworkers on the amination of unprotected halo-7-azaindoles provides a direct, qualitative comparison of the reactivity of C-Br versus C-Cl bonds on this scaffold. When 5-bromo-3-chloro-7-azaindole was subjected to amination conditions, the reaction occurred exclusively at the 5-position, demonstrating the preferential activation of the C-Br bond over the C-Cl bond.[5]
Table 1: Buchwald-Hartwig Amination of 5-Halo-7-Azaindoles
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-7-azaindole | Morpholine | Pd precatalyst / XPhos | LiHMDS | THF | 70 | 18 | 95 | [5] |
| 5-Bromo-7-azaindole | Aniline | Pd precatalyst / BrettPhos | LiHMDS | THF | 70 | 18 | 88 | [5] |
| 6-Chloro-7-azaindole | Morpholine | Pd precatalyst / XPhos | LiHMDS | THF | 70 | 18 | 92 | [5] |
While high yields can be achieved with chloro-azaindoles, the bromo-derivatives often react faster and under milder conditions. The successful coupling of chloro-azaindoles typically requires more specialized and electron-rich ligands to facilitate the more challenging oxidative addition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C-C bonds. Here too, the higher reactivity of 5-bromo-7-azaindole is advantageous, often leading to higher yields and shorter reaction times. However, with modern catalyst systems, 5-chloro-7-azaindole can also be an effective coupling partner, albeit generally requiring more forcing conditions.
Table 2: Suzuki-Miyaura Coupling of 5-Halo-7-Azaindoles
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-7-azaindole (N-protected) | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | [6] |
| 5-Chloro-7-azaindole (N-protected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 100 | 12 | 85 | [2] |
The data indicates that while excellent yields can be obtained with 5-chloro-7-azaindole, it may require higher temperatures and more specialized catalyst/ligand systems compared to the bromo analogue.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, introducing a linear alkyne moiety. The reactivity trend of C-I > C-Br > C-Cl is particularly pronounced in this reaction. While 5-bromo-7-azaindole undergoes Sonogashira coupling efficiently, the corresponding reaction with 5-chloro-7-azaindole is more challenging and less commonly reported. Successful couplings of chloro-N-heterocycles often require higher temperatures and more robust catalyst systems.
Table 3: Sonogashira Coupling of 5-Halo-7-Azaindoles
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-7-azaindole (from 2-amino-5-bromopyridine) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Base | Various | RT to reflux | Good to Excellent | [1] |
| 5-Chloro-7-azaindole | Terminal Alkyne | More robust Pd catalyst often required | Stronger Base | High-boiling solvent | Higher Temps | Moderate to Good (inferred) | [1] |
Mechanistic Considerations: A Deeper Dive
The observed reactivity difference is rooted in the palladium catalytic cycle.
Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
-
Oxidative Addition: The Pd(0) catalyst inserts into the Ar-X bond. This step is typically rate-limiting and is significantly faster for Ar-Br than for Ar-Cl due to the lower bond dissociation energy of the C-Br bond.
-
Transmetalation: The organic group (R) from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (Ar and R) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
The higher energy barrier for the oxidative addition to the C-Cl bond means that reactions involving 5-chloro-7-azaindole often require more energy (higher temperatures) or a more reactive catalytic system (e.g., highly electron-rich and bulky phosphine ligands) to proceed at a reasonable rate.
Experimental Protocols: A Practical Guide
The following are representative, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the typical differences in conditions for the bromo and chloro substrates.
Representative Suzuki-Miyaura Coupling Protocol
Caption: Generalized Experimental Workflow for Suzuki Coupling.
For 5-Bromo-7-azaindole:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add 5-bromo-7-azaindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add an anhydrous solvent such as dimethoxyethane (DME) or a mixture of toluene/ethanol (4-5 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 80-90 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
For 5-Chloro-7-azaindole:
-
Reaction Setup: Follow the same initial setup as for the bromo derivative, using 5-chloro-7-azaindole (1.0 mmol), the arylboronic acid (1.5 mmol), and a stronger base like Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Use a high-boiling point solvent system like toluene/ethanol or dioxane.
-
Catalyst Addition: Employ a more active catalyst system, such as a combination of Pd₂(dba)₃ (0.05 mmol, 5 mol%) and a bulky, electron-rich phosphine ligand like SPhos (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to a higher temperature, typically 100-110 °C, for a longer duration (12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure.
Conclusion and Recommendations
The choice between 5-bromo- and 5-chloro-7-azaindole is a strategic decision based on a trade-off between reactivity, cost, and the specific requirements of the synthetic route.
-
5-Bromo-7-azaindole is the more reactive and versatile intermediate. It is the preferred choice for:
-
Rapid library synthesis where high throughput is desired.
-
Reactions involving thermally sensitive functional groups that necessitate milder conditions.
-
Initial exploration of a new coupling reaction, as it is more likely to provide a successful outcome with standard catalyst systems.
-
-
5-Chloro-7-azaindole is a viable, often more cost-effective alternative, particularly for large-scale synthesis. It is a suitable choice when:
-
The higher reactivity of the bromo-compound is not required or may lead to side reactions.
-
The substrate can tolerate more forcing reaction conditions (higher temperatures, stronger bases).
-
Access to advanced, highly active palladium catalyst systems is available.
-
Ultimately, a deep understanding of the principles of palladium catalysis and the inherent reactivity differences between C-Br and C-Cl bonds empowers the medicinal chemist to make informed decisions, optimizing synthetic routes for efficiency, cost-effectiveness, and success in the complex landscape of drug discovery.
References
-
Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(1), 103. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Garg, N. K., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(44), 16697–16704. [Link]
-
An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles was established... Organic Chemistry Portal. [Link]
-
Bond Energies. (2025, April 3). Chemistry LibreTexts. [Link]
-
Singh, R. P., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2530–2539. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11676-11688. [Link]
-
Reddy, T. J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8697. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]
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The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition
An Objective Guide to the X-ray Crystallography of 7-Azaindole Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the X-ray crystallography of 7-azaindole-based kinase inhibitors. It is designed to equip researchers with the necessary insights and methodologies to navigate the structural biology of this important class of therapeutic agents. By understanding the nuances of their crystallographic studies, we can accelerate the design of more potent and selective kinase inhibitors.
The 7-azaindole ring system has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its prominence stems from its structural resemblance to the adenine core of ATP, allowing it to function as an exceptional "hinge-binding motif".[2][3] The scaffold's unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) enables it to form a characteristic bidentate hydrogen bond pattern with the backbone of the kinase hinge region.[1][3] This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency. X-ray crystallography has been the definitive tool for visualizing these interactions at the atomic level, providing indisputable evidence of binding modes and offering a blueprint for rational, structure-based drug design.[4]
Comparative Crystallographic Analysis of Inhibitor-Kinase Complexes
The efficacy of the 7-azaindole scaffold is demonstrated across a wide array of kinase targets. While the core interaction with the hinge remains conserved, the specific residues involved and the overall conformation of the inhibitor are dictated by the unique topology of each kinase's active site. The following table summarizes key crystallographic data for several prominent 7-azaindole-based inhibitors, illustrating both the common binding paradigm and the subtle differences that drive selectivity.
| Kinase Target | PDB ID | Inhibitor | Resolution (Å) | Key H-Bond Interactions (Inhibitor ↔ Hinge) | Reference |
| Anaplastic Lymphoma Kinase (ALK) | 2XP2 | Crizotinib | 2.00 | N1-H ↔ Glu1197 (C=O), N7 ↔ Met1199 (N-H) | [5] |
| B-Raf Kinase (V600E) | 3OG7 | Vemurafenib | 2.00 | N1-H ↔ Cys532 (C=O), N7 ↔ Cys532 (N-H) | [2] |
| p38 MAP Kinase | 1P38 | A-740003 | 2.00 | N1-H ↔ Met109 (C=O), N7 ↔ Met109 (N-H) | |
| c-Jun N-terminal kinase 1 (JNK1) | 3P33 | JNK Inhibitor VIII | 1.90 | N1-H ↔ Met111 (C=O), N7 ↔ Met111 (N-H) | [6] |
| Phosphoinositide 3-kinase γ (PI3Kγ) | 5EBT | GSK2126458 | 2.90 | N1-H ↔ Val882 (C=O), N7 ↔ Val882 (N-H) | [7] |
Causality Behind Binding Modes: The consistent formation of two hydrogen bonds with a hinge backbone amide (e.g., Met109 in p38, Met111 in JNK1) is the primary driver of high affinity for this inhibitor class.[2][6] As revealed by numerous crystal structures, the 7-azaindole core typically engages in what is termed a "normal" binding mode, where the pyrrole NH donates a hydrogen bond to the backbone carbonyl of a hinge residue (n), and the pyridine nitrogen accepts a hydrogen bond from the backbone NH of the same or an adjacent residue (n or n+2).[8] This energetically favorable interaction is the foundational principle upon which the potency of these inhibitors is built. Substituents at other positions of the azaindole ring are then strategically chosen to exploit other nearby pockets, thereby enhancing potency and conferring selectivity over other kinases.
Experimental Protocol: A Self-Validating Crystallography Workflow
The path from a purified kinase and an inhibitor to a high-resolution crystal structure is a multi-step process where each stage serves as a quality checkpoint for the next. The following protocol represents a robust and validated methodology.
Figure 1. A validated workflow for kinase-inhibitor X-ray crystallography.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Objective: To produce milligrams of highly pure, monodisperse, and active kinase.
-
Protocol:
-
Express the kinase domain (often with a purification tag like His6) in a suitable host system (E. coli or insect cells).
-
Lyse cells and perform initial capture via affinity chromatography (e.g., Ni-NTA).
-
If applicable, cleave the affinity tag with a specific protease (e.g., TEV) to reduce surface entropy, which can inhibit crystallization.
-
Conduct further purification using ion-exchange chromatography followed by size-exclusion chromatography (SEC).
-
-
Validation: The final SEC profile should show a single, symmetric peak. Purity should be >95% as assessed by SDS-PAGE and protein identity confirmed by mass spectrometry.
-
-
Protein-Inhibitor Complex Formation:
-
Objective: To ensure stoichiometric binding of the inhibitor to the kinase.
-
Protocol:
-
Concentrate the purified kinase to a typical crystallization concentration (e.g., 5-15 mg/mL).
-
Prepare a stock solution of the 7-azaindole inhibitor in a compatible solvent (e.g., DMSO).
-
Add the inhibitor to the protein solution at a 2-5 fold molar excess to drive complex formation.
-
Incubate on ice for at least 1 hour.
-
-
Validation: While not always performed, thermal shift assays (TSA) or isothermal titration calorimetry (ITC) can confirm binding and provide a measure of complex stability.
-
-
Crystallization Screening and Optimization:
-
Objective: To identify and refine conditions that produce well-ordered, diffraction-quality crystals.
-
Protocol:
-
Set up high-throughput screening trials using robotic systems and commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen). The sitting-drop vapor diffusion method is standard.
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.
-
Once initial "hits" (microcrystals) are identified, perform optimization. This involves systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
-
Validation: The appearance of single, well-formed crystals with sharp edges under a microscope is the primary validation.
-
-
Data Collection and Structure Determination:
-
Objective: To obtain a complete, high-resolution diffraction dataset and solve the 3D structure.
-
Protocol:
-
Harvest a suitable crystal and briefly soak it in a cryoprotectant solution (typically the mother liquor with 20-30% glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the data using software like XDS or HKL2000 to integrate, scale, and merge the diffraction spots.
-
Solve the structure using molecular replacement with a previously determined kinase structure as a search model.
-
Iteratively build the model into the electron density map using software like Coot and refine it with programs like PHENIX or Refmac5.
-
-
Validation: The final model is validated based on statistical metrics like R-work/R-free values (typically <0.25) and geometric analysis by tools such as MolProbity, which ensures correct bond lengths, angles, and absence of steric clashes.
-
Visualizing the Core Interaction
The foundational interaction of the 7-azaindole scaffold with the kinase hinge can be visualized as a simple but powerful hydrogen bonding network. This interaction is the defining characteristic of this inhibitor class.
Figure 2. The canonical bidentate hydrogen bond interaction.
Conclusion
X-ray crystallography provides an unparalleled level of detail in the study of 7-azaindole-based kinase inhibitors. The structural insights gained are not merely academic; they form the basis of a predictive, rational design cycle that has successfully delivered clinically approved medicines. By revealing the precise interactions within the ATP-binding site, crystallography allows chemists to understand structure-activity relationships, troubleshoot off-target effects, and design next-generation inhibitors with improved potency and selectivity. The robust experimental workflow detailed here, when executed with precision, consistently yields the high-resolution structural data that is critical for advancing modern drug discovery programs.
References
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Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available from: [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Available from: [Link]
- Tsai, J., et al. (2008). Discovery of a Potent and Selective B-Raf Inhibitor. Journal of Medicinal Chemistry, 51(6), 1971-1974. (Note: This is an example of a publication related to Vemurafenib, though the specific PDB is often cited in reviews).
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Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Available from: [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available from: [Link]
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Scapin, G. (2007). The crystal structure of JNK1 in complex with a pyrazolyl-pyrrolopyridine inhibitor. Protein Data Bank. DOI: 10.2210/pdb3p3/pdb. Available from: [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-6-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Available from: [Link]
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A Comparative Guide to 5-Substituted 7-Azaindole Inhibitors: Unraveling the Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site has made it a foundational element in the development of numerous clinical candidates.[1][2] Among the various positions for substitution on this heterocyclic core, the C5-position has proven to be a critical determinant of inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of 5-substituted 7-azaindole inhibitors, offering field-proven insights and experimental data to inform rational drug design.
The Strategic Importance of the 5-Position
Substitution at the 5-position of the 7-azaindole ring allows for the exploration of a diverse chemical space that can significantly impact the inhibitor's biological profile. The strategic placement of different functional groups at this position can influence:
-
Potency: By engaging with specific sub-pockets within the ATP-binding site, substituents can introduce additional favorable interactions, thereby increasing the inhibitor's affinity for the target kinase.
-
Selectivity: The nature of the 5-substituent can be tailored to exploit subtle differences in the topology of the ATP-binding sites across different kinases, leading to improved selectivity and a better safety profile.
-
Physicochemical Properties: Modification at the 5-position can be used to fine-tune crucial drug-like properties such as solubility, metabolic stability, and cell permeability. For instance, the introduction of a methoxy group at the 5-position of a 7-azaindole scaffold targeting Colony-Stimulating Factor 1 Receptor (CSF1R) was found to significantly enhance aqueous solubility.[3]
Comparative Analysis of 5-Substituents: A Case Study on Kinase Inhibition
To illustrate the impact of C5-substitution, we will analyze the SAR of 5-substituted 7-azaindole derivatives against key kinase targets implicated in oncology and other diseases.
Case Study 1: BRAF V600E Inhibitors
The discovery of Vemurafenib, a potent BRAF V600E inhibitor, highlights the significance of the 5-position. The development process involved the strategic introduction of a p-chlorophenyl group at the C5-position of the 7-azaindole core.[3] This modification was crucial for achieving high potency and desirable pharmacokinetic properties.
| Compound | 5-Substituent | BRAF V600E IC50 (nM) | Reference |
| Lead Compound | -H | 13 | [3] |
| Vemurafenib Analog | p-chlorophenyl | 31 | [3] |
The introduction of the p-chlorophenyl group at the 5-position, while slightly reducing the biochemical potency, significantly enhanced the overall drug-like properties, leading to a clinically successful drug. This underscores the importance of considering not just inhibitory activity but also the broader ADMET profile when exploring SAR at this position.
Case Study 2: Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Visualizing the Structure-Activity Relationship
The following diagram illustrates the general SAR principles for 5-substituted 7-azaindole kinase inhibitors.
Caption: General SAR trends for 5-substituted 7-azaindole kinase inhibitors.
Experimental Protocols for Kinase Inhibition Assays
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to employ robust and well-validated experimental protocols. Below are outlines of commonly used kinase inhibition assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the 5-substituted 7-azaindole inhibitor. Incubate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[8]
Workflow:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Component Preparation: Prepare solutions of the kinase, a europium (Eu)-labeled anti-tag antibody, and the fluorescently labeled kinase tracer.
-
Assay Assembly: In a suitable microplate, add the test compound, the kinase-antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for at least one hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. The signal is generated by the proximity of the Eu-labeled antibody and the fluorescent tracer when both are bound to the kinase.
-
Data Analysis: The displacement of the tracer by the inhibitor leads to a decrease in the TR-FRET signal. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.
Conclusion
The 5-position of the 7-azaindole scaffold is a key "handle" for medicinal chemists to optimize the properties of kinase inhibitors. As demonstrated, strategic substitution at this position can profoundly influence potency, selectivity, and drug-like properties. A thorough understanding of the SAR at the C5-position, supported by robust and reproducible experimental data, is essential for the successful design and development of next-generation 7-azaindole-based therapeutics. This guide provides a framework for researchers to rationally explore this important chemical space and advance their drug discovery programs.
References
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Santocanale, C. (2012). 5-Fluoro-7-azaindole derivatives as inhibitors of cell division cycle 7 (Cdc7) kinase. Journal of medicinal chemistry, 55(1), 179-191.
- Bryan, M. C., Falsey, J. R., Frohn, M., Reichelt, A., Yao, G., Bartberger, M. D., ... & Fotsch, C. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & medicinal chemistry letters, 23(7), 2056-2060.
- Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
- Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). RSC Medicinal Chemistry, 12(5), 813-826.
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of some reported VEGFR-2 inhibitors. Retrieved from [Link]
- Huang, L., Zhang, T., Song, J., Chen, Y., & Gong, C. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
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ResearchGate. (n.d.). Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity | Request PDF. Retrieved from [Link]
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Budagumpi, S. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(10), 1185-1215.
- Barberis, C., Boulet, A., Charrier, N., Chen, H., Cooke, V. G., Cuozzo, J. W., ... & Whittington, D. A. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors-Lead optimization-Part III. Bioorganic & medicinal chemistry letters, 29(5), 689-693.
- Zhang, C., Liu, Y., & Ke, Z. (2021). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 26(16), 4967.
- Al-Warhi, T., El-Gamal, M. I., Anbar, M., El-Kersh, D. M., & Youssif, B. G. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(3), 1013.
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Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from [Link]
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A Senior Application Scientist's Guide to Scaffold Selection: 7-Azaindole vs. Indole in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor design, the choice of the core heterocyclic scaffold is a critical decision that dictates potency, selectivity, and overall drug-like properties. Among the most utilized fragments, indole and its bioisostere, 7-azaindole, are foundational. While structurally similar, the strategic substitution of a single carbon atom for nitrogen at the 7-position imparts profound differences in binding affinity. This guide provides an in-depth comparison of these two scaffolds, grounded in structural biology, medicinal chemistry principles, and supporting experimental data, to inform rational drug design.
The Core Distinction: Structural and Electronic Properties
At first glance, indole and 7-azaindole (also known as 1H-pyrrolo[2,3-b]pyridine) are near-identical bicyclic aromatic heterocycles. However, the isosteric replacement of the C-H group at position 7 in indole with a nitrogen atom in 7-azaindole fundamentally alters the scaffold's electronic landscape and hydrogen bonding potential.[1][2][3]
-
Indole: Possesses a single hydrogen bond donor at the N1 position of the pyrrole ring. The C7 position is a simple, non-polar C-H bond.
-
7-Azaindole: Retains the crucial hydrogen bond donor at the N1 position but introduces a Lewis basic nitrogen atom (N7) in the pyridine ring. This N7 atom acts as a powerful hydrogen bond acceptor.[4][5][6]
This seemingly minor change is the cornerstone of 7-azaindole's recognition as a "privileged" scaffold in kinase inhibitor development.[1][7][8] It creates the capacity for a specific, high-affinity interaction that indole cannot replicate.
The Hinge Region: A Mechanistic Explanation for Enhanced Affinity
The majority of kinase inhibitors are ATP-competitive, targeting the ATP-binding site located between the N- and C-lobes of the kinase catalytic domain.[7][9] A critical feature of this site is the "hinge region," a short segment of amino acids that acts as an anchor point for inhibitors.
The superior performance of the 7-azaindole scaffold is rooted in its ability to form a bidentate hydrogen bond with the backbone of this hinge region.[5][7][10]
-
The pyrrole N1-H acts as a hydrogen bond donor to the backbone carbonyl oxygen of one hinge residue (often at position GK+1, the residue following the gatekeeper).
-
The pyridine N7 atom acts as a hydrogen bond acceptor for the backbone amide N-H of another hinge residue (often at position GK+3).[4][5]
This dual interaction anchors the 7-azaindole core firmly and specifically within the ATP pocket, providing a stable and high-affinity foundation for the rest of the inhibitor.[11] In contrast, the indole scaffold can only form the single hydrogen bond via its N1-H donor, resulting in a comparatively weaker interaction.
Quantitative Evidence: Comparative Binding Affinity Data
The theoretical advantage of the 7-azaindole scaffold is consistently validated by experimental data. Structure-activity relationship (SAR) studies often demonstrate a significant leap in potency when an indole core is replaced with a 7-azaindole, all other factors being equal.
A clear example comes from the development of potent and selective PI3Kγ inhibitors. In a systematic study, researchers compared an azaindole-based compound (12 ) with its unsubstituted analogue (10 ). The incorporation of the 7-azaindole scaffold resulted in a potent inhibitor with an IC₅₀ of 3.4 nM, representing an approximately 15-fold increase in potency compared to the analogue.[12]
| Target Kinase | Scaffold | Compound ID | IC₅₀ (nM) | Fold Improvement | Source |
| PI3Kγ | Azaindole | 12 | 3.4 | ~15x | [12] |
| PI3Kγ | Indole Analogue | 10 | ~51 (estimated) | - | [12] |
| CSF1R | 7-Azaindole | Pexidartinib | 13 | N/A | [9] |
| B-RAF | 7-Azaindole | Vemurafenib | 31 | N/A | [7] |
Note: Pexidartinib and Vemurafenib are highly optimized drugs where the 7-azaindole was chosen as the core scaffold early in development, precluding a direct indole comparison in the final structure. Their nanomolar potency, however, is a testament to the scaffold's efficacy.
The success of FDA-approved drugs like Vemurafenib (B-RAF inhibitor) and Pexidartinib (CSF1R inhibitor) further cements the 7-azaindole moiety as an elite hinge-binding element in modern drug discovery.[7][9]
Experimental Protocol: Assessing Kinase Binding Affinity
To quantify the inhibitory potential of compounds built on these scaffolds, a robust and reliable biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of an inhibitor indicates higher potency.
Step-by-Step Methodology: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation:
-
Create a reaction buffer containing the kinase of interest, the specific substrate (e.g., a peptide or protein), and ATP.
-
Serially dilute the test compounds (e.g., indole and 7-azaindole derivatives) in DMSO and add them to the wells of a multi-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP buffer to the wells containing the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection - Step 1:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature. This step is critical because the luminescent signal in the final step is proportional to ADP, and any remaining ATP would create a background signal.
-
-
ADP Detection - Step 2:
-
Add Kinase Detection Reagent to each well. This reagent contains luciferase and a substrate that uses the ADP (converted back to ATP in this step) to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The light signal is directly proportional to the ADP concentration, and therefore to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Conclusion and Field-Proven Insights
While both indole and 7-azaindole are valuable scaffolds, the data and mechanistic understanding overwhelmingly favor 7-azaindole for achieving high-affinity kinase inhibition.
-
Primary Advantage: The N7 atom provides a key hydrogen bond acceptor, enabling a bidentate interaction with the kinase hinge that significantly enhances binding affinity compared to the monodentate interaction of indole.[1][6][10]
-
Proven Success: The 7-azaindole core is a validated, "privileged" scaffold that forms the foundation of multiple FDA-approved kinase inhibitors.[7]
-
Design Implications: For ATP-competitive kinase inhibitor programs, the 7-azaindole scaffold should be considered a primary starting point or a high-priority bioisosteric replacement for an indole core to maximize potency. However, medicinal chemists must remain vigilant, as X-ray crystallography has shown that even small modifications can cause the 7-azaindole ring to adopt a "flipped" or alternative binding mode, which must be considered during SAR studies.[4][5]
By understanding the fundamental principles of molecular interactions that govern binding, researchers can make more informed decisions in scaffold selection, accelerating the path toward potent and selective therapeutic agents.
References
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
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Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
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Scott, J. S., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1421–1427. [Link]
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Zhang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(15), 5851. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459. [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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(n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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A Comparative Guide to Validating -Chloro-4-fluoro-7-azaindole Derivatives via COSY NMR
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2][3][4][5] However, the synthesis of substituted azaindoles, such as the 5-Chloro-4-fluoro-7-azaindole core, often yields a complex mixture of regioisomers. Misidentification of an isomer can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential derailment of a discovery pipeline.
This guide provides an in-depth technical comparison of Correlation Spectroscopy (COSY) NMR as a primary tool for the structural validation of these complex heterocyclic systems. We will explore the causality behind the technique, provide a field-proven experimental protocol, and objectively compare its performance against alternative analytical methods.
The Challenge: Ambiguity in Heterocyclic Substitution
The synthesis of a substituted 5-Chloro-4-fluoro-7-azaindole derivative can theoretically result in several isomers, particularly when additional substituents are introduced. Standard 1D ¹H NMR may present complex multiplets and overlapping signals, making definitive assignment challenging. It is in this context that 2D NMR techniques, specifically COSY, become indispensable for mapping the precise connectivity of the proton network, thereby confirming the substitution pattern.
The Solution: Mapping Connectivity with COSY NMR
Correlation Spectroscopy (COSY) is a powerful 2D NMR experiment that identifies protons that are coupled to each other through chemical bonds (J-coupling), typically over two to three bonds.[6][7][8][9] The fundamental principle is that a proton actively "splits" the signal of its immediate neighbors. The COSY experiment visualizes these interactions as "cross-peaks," which provide definitive evidence of connectivity.
A COSY spectrum plots the ¹H NMR spectrum on both the X and Y axes.[7][10] The standard 1D spectrum appears along the diagonal. The crucial information lies in the off-diagonal cross-peaks, which symmetrically connect the signals of two protons that are J-coupled.[7][11] For a 5-Chloro-4-fluoro-7-azaindole core, the key correlations we expect to observe are:
-
A cross-peak between the H-2 and H-3 protons on the pyrrole ring.
-
A cross-peak between the H-6 proton and the N-H proton at position 7.
The presence of these specific cross-peaks provides irrefutable evidence of the intact 7-azaindole core structure and the relative positions of the remaining protons.
A Self-Validating Experimental Protocol for COSY Analysis
To ensure trustworthiness, every protocol must be a self-validating system. This begins with rigorous sample preparation and acquisition of a high-quality 1D ¹H NMR spectrum as a prerequisite for a meaningful 2D experiment.
Step 1: Optimized Sample Preparation
-
Analyte: Use ~5-10 mg of the purified 5-Chloro-4-fluoro-7-azaindole derivative. The sample must be free of paramagnetic impurities, which can cause significant line broadening.
-
Solvent: Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen over other solvents like CDCl₃ because its polarity effectively solubilizes many drug-like molecules. Crucially, it minimizes the rate of proton exchange for the N-H proton of the azaindole, ensuring this proton signal is sharp enough to be observed and show coupling.
-
-
Filtration: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
Step 2: Prerequisite 1D ¹H NMR Acquisition
-
Acquire a standard 1D ¹H spectrum.[11]
-
Validation Check: The spectrum should exhibit sharp peaks with minimal baseline distortion. Note the chemical shift range (spectral width) that encompasses all proton signals.[12] This range will be used to set up the COSY experiment accurately. A poor-quality 1D spectrum will invariably lead to a poor-quality 2D spectrum.
Step 3: COSY Experiment Acquisition
-
Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Causality: Gradient-selected experiments offer superior artifact suppression compared to older, phase-cycled versions, resulting in cleaner spectra.
-
-
Key Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to match the range determined from the 1D ¹H spectrum.[12][13]
-
Number of Scans (NS): Set to 4-8 scans per increment.
-
Time Domain (TD): Set TD in the F2 (direct) dimension to 2K (2048) points and in the F1 (indirect) dimension to 256-512 points.
-
Relaxation Delay (d1): Set to 1.5-2.0 seconds.[12] This delay allows for magnetization to return to equilibrium between scans, ensuring quantitative signal intensity and preventing artifacts.
-
Step 4: Data Processing and Interpretation
-
Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Analysis:
-
Identify the signals on the diagonal, which correspond to the 1D spectrum.
-
Systematically look for off-diagonal cross-peaks. For a proton at chemical shift A, trace a vertical or horizontal line to a cross-peak, then trace a perpendicular line from that cross-peak to the diagonal. The diagonal peak it intersects corresponds to the coupled proton, B.[7][14]
-
Confirm the key H-2/H-3 and H-6/N-H correlations to validate the 7-azaindole framework.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation, highlighting the central role of the COSY experiment.
Caption: Workflow for structural validation using COSY NMR.
Comparative Analysis: COSY vs. Alternative Techniques
While COSY is a powerful tool for establishing H-H connectivity, a comprehensive validation strategy often involves complementary techniques. The choice of method depends on the specific question being asked and the available resources.
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| COSY NMR | ¹H-¹H through-bond connectivity (2-4 bonds)[6][15] | 5-10 mg, in solution | Rapid and definitive mapping of proton spin systems. | Provides no direct information on the carbon skeleton or through-space proximity. |
| NOESY NMR | ¹H-¹H through-space proximity (< 5 Å)[8][15] | 5-10 mg, in solution | Essential for determining stereochemistry and 3D conformation. | Correlations can be ambiguous for confirming bond connectivity; depends on molecular tumbling. |
| HMBC NMR | ¹H-¹³C long-range connectivity (2-3 bonds)[15][16] | 10-20 mg, in solution | Crucial for assigning quaternary carbons and piecing together molecular fragments. | More time-consuming to acquire; less sensitive than proton-detected experiments. |
| HSQC NMR | Direct ¹H-¹³C one-bond correlation [15][17] | 5-10 mg, in solution | Directly links protons to the carbons they are attached to. | Provides no information about connectivity between different C-H groups. |
| X-Ray Crystallography | Unambiguous 3D atomic coordinates in the solid state.[18] | High-quality single crystal | The "gold standard" for absolute structure determination.[19] | Obtaining a suitable crystal can be a major bottleneck and is not always possible.[18][20] |
This comparison highlights that COSY NMR is an optimal first-line 2D technique for confirming the fundamental proton framework of a molecule like 5-Chloro-4-fluoro-7-azaindole. Its speed and the directness of the information it provides make it highly efficient for verifying that the core structure has been synthesized as intended. When ambiguity remains, or when information about the carbon skeleton is required, heteronuclear experiments like HMBC and HSQC are the logical next steps.[16] X-ray crystallography remains the ultimate arbiter but is often a lower-throughput and more resource-intensive endeavor.[20][21]
Conclusion
For the structural validation of complex heterocyclic molecules such as 5-Chloro-4-fluoro-7-azaindole derivatives, COSY NMR is an indispensable, high-throughput, and non-destructive technique. By providing a clear and unambiguous map of the proton-proton coupling network, it allows researchers to rapidly confirm the covalent structure and identify the correct regioisomer. When integrated into a logical workflow that includes high-quality 1D NMR as a prerequisite and is complemented by other 2D NMR methods or X-ray crystallography as needed, COSY serves as a robust foundation for ensuring the scientific integrity of structure-activity relationship studies in drug discovery.
References
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- Slideshare. 2D NMR Spectroscopy.
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- IMSERC. TUTORIAL: 2D COSY EXPERIMENT.
- UC Davis NMR Facility. Acquisition of COSY Spectra on the Gemini-300.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Epistemeo. (2012). Introduction to COSY NMR Spectroscopy - YouTube.
- Columbia University NMR Core Facility. COSY.
- JEOL Ltd. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Journal of Medicinal Chemistry. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- PubMed. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins.
- PubMed Central. Azaindole Therapeutic Agents.
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- Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
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- JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
- PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
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The Fluorine Advantage: A Comparative Guide to 4-Fluoro vs. 4-Unsubstituted 7-Azaindole Kinase Inhibitors
For drug discovery researchers, the 7-azaindole scaffold has proven to be a "privileged" motif, particularly in the competitive landscape of kinase inhibitor development.[1][2] Its defining feature lies in the strategic placement of nitrogen atoms, which allows it to form two critical hydrogen bonds with the kinase hinge region, effectively mimicking the binding of the natural substrate, ATP.[1][3] This bioisosteric relationship has anchored the design of numerous successful inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[1]
However, the core scaffold is just the starting point. The true art of optimizing these inhibitors lies in the judicious decoration of the ring system with substituents to fine-tune potency, selectivity, and pharmacokinetic properties. The C-4 position of the 7-azaindole ring is a key site for such modifications. This guide provides an in-depth, data-supported comparison of the efficacy of 7-azaindole inhibitors bearing a fluorine atom at this strategic position versus their unsubstituted (hydrogen) counterparts. We will dissect the causal mechanisms behind the observed differences and provide the experimental frameworks necessary to validate these findings in your own research.
The Strategic Impact of C-4 Substitution
The C-4 position of the 7-azaindole ring projects into a space that allows substituents to modulate several key properties of the inhibitor. Modifications here can influence the molecule's electronics, conformation, and potential to form additional interactions with the target kinase or, conversely, to block unwanted off-target interactions. Furthermore, this position can be a site for metabolic attack; thus, substitution can significantly enhance metabolic stability.
Fluorine, given its small size and high electronegativity, is a particularly interesting substituent in medicinal chemistry. Its introduction can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation, often leading to improved pharmacokinetic profiles.[4] The central question for researchers is: what is the tangible impact of introducing a fluorine at the C-4 position on the overall efficacy of a 7-azaindole kinase inhibitor?
Efficacy Comparison: A Data-Driven Analysis
While direct head-to-head data for 4-fluoro vs 4-H substitution on the 7-azaindole core itself is sparse in publicly available literature, a compelling case study from a series of Cdc7 kinase inhibitors illustrates the profound impact of fluorine substitution on a peripheral pyridine ring within a 7-azaindole-based scaffold.[5] This study provides a valuable model for understanding the effects of such a substitution.
In this series, researchers at Abbott Laboratories explored replacements for a chloro group on a pyridine ring attached to the 7-azaindole core. The data clearly demonstrates the nuanced effects of seemingly minor substituent changes on inhibitory potency.
Table 1: Comparative Efficacy of Substituted 7-Azaindole-Based Cdc7 Inhibitors
| Compound ID | R Group on Pyridine | Cdc7 IC50 (μM) | Rationale for Activity Change |
| 6 | H | 0.088 | Baseline - Weaker hydrophobic interaction |
| 7 | CH₃ | 0.13 | Loss of hydrophobic interaction vs. Cl |
| 9 | F | 0.030 | Enhanced H-bonding ability with Lys 90 compensates for reduced hydrophobicity |
| Reference | Cl | 0.024 | Strong hydrophobic interaction |
Data synthesized from Tong, Y., et al. (2013). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters.[5]
Analysis of Key Findings:
-
Potency Enhancement with Fluorine : The fluoro-substituted analog (Compound 9 ) exhibited a nearly 3-fold increase in potency (IC50 = 0.030 μM) compared to the unsubstituted analog (Compound 6 , IC50 = 0.088 μM).[5] This demonstrates a significant efficacy gain achieved by the single fluorine atom.
-
Mechanistic Insight : The rationale provided by the researchers is critical for understanding the "why" behind the data. The unsubstituted and methyl-substituted analogs were less potent due to weaker hydrophobic interactions with key residues (Met 134 and Val 195) in the kinase active site.[5] The highly electronegative fluorine atom, while also expected to have less favorable hydrophobic interactions compared to chlorine, was uniquely positioned to form an enhanced hydrogen bond with the ε-amino group of a nearby lysine residue (Lys 90).[5] This favorable hydrogen bonding interaction more than compensated for the loss in hydrophobicity, resulting in a net increase in binding affinity and inhibitory potency.
This case study powerfully illustrates a fundamental principle in modern drug design: the strategic placement of fluorine can introduce beneficial polar interactions that significantly enhance target engagement, leading to improved efficacy.
Experimental Protocols for Inhibitor Characterization
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for the key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is a continuous fluorescent assay.
Principle : A substrate peptide is phosphorylated by the kinase. The phosphorylated product is then acted upon by an enzyme that produces a fluorescent signal. The rate of fluorescence increase is proportional to kinase activity.
Step-by-Step Protocol :
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Prepare a 2X substrate/ATP/MgCl₂ solution in kinase buffer.
-
Prepare a serial dilution of the test compounds (e.g., 4-fluoro and 4-unsubstituted 7-azaindole analogs) in DMSO, then dilute into kinase buffer to create 4X inhibitor solutions.
-
-
Assay Plate Setup (384-well plate) :
-
Add 5 µL of 4X inhibitor solution to the appropriate wells. For control wells (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of 2X kinase solution to all wells to initiate a pre-incubation (e.g., 15 minutes at room temperature).
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix.
-
-
Data Acquisition :
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the increase in fluorescence intensity (e.g., Ex/Em ~360/490 nm) kinetically over 60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the progress curve.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Diagram: Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
Cellular Activity Assay (MTT Assay)
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase.
Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol :
-
Cell Seeding :
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of inhibitors. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple precipitates are visible under the microscope.
-
-
Formazan Solubilization and Measurement :
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the curve to determine the EC50 (half-maximal effective concentration).
-
Diagram: 7-Azaindole Interaction with Kinase Hinge
Sources
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- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 7-Azaindole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the 7-azaindole scaffold has emerged as a "privileged" structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its unique ability to mimic the purine core and form crucial hydrogen bonds within enzyme active sites has cemented its importance in medicinal chemistry.[2][3] Understanding the structural integrity and metabolic fate of these compounds is paramount, and mass spectrometry (MS) stands as the cornerstone of this analytical endeavor. However, the interpretation of mass spectra for 7-azaindole derivatives is not always straightforward, with fragmentation patterns varying significantly based on the ionization technique employed and the nature of substituents on the core.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the mass spectrometric fragmentation of 7-azaindole compounds. We will dissect the fragmentation behaviors under Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), offering insights into the underlying mechanisms and the influence of molecular structure. This resource aims to equip researchers with the expertise to confidently interpret their mass spectral data, troubleshoot fragmentation pathways, and accelerate their drug development programs.
The 7-Azaindole Core: A Tale of Two Rings
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is an aromatic heterocyclic compound consisting of a fused pyridine and pyrrole ring. This structure imparts a unique electronic character that distinguishes it from its close relative, indole. The presence of the nitrogen atom in the six-membered ring introduces a site of basicity and alters the electron distribution across the bicyclic system, which in turn governs its fragmentation behavior in the gas phase.[4]
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in any mass spectrometry experiment, as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation. For 7-azaindole compounds, the three most common ionization methods each offer a different piece of the structural puzzle.
Electron Ionization (EI): The Hard Ionization Approach for Unambiguous Fingerprints
Electron Ionization is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation.[5] This results in a reproducible fragmentation pattern that serves as a molecular fingerprint, invaluable for structural confirmation and library matching.
Mechanism of Fragmentation:
Under EI, the 7-azaindole molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (M•+). This high-energy species then undergoes a cascade of fragmentation reactions to produce a series of smaller, characteristic ions.
A characteristic fragmentation pathway for the parent indole molecule involves the loss of HCN, resulting in an ion at m/z = 89.[6] While specific data for 7-azaindole is less common in public libraries, we can infer analogous and unique pathways. The presence of the pyridine nitrogen is expected to influence the initial ionization site and subsequent bond cleavages.
Expected Fragmentation Pathways for Unsubstituted 7-Azaindole under EI:
-
Loss of HCN (m/z 27): Similar to indole, the pyrrole ring can undergo cleavage to lose a molecule of hydrogen cyanide.
-
Loss of a hydrogen radical (H•): Formation of a stable [M-H]+ ion.
-
Ring Cleavage: The fused ring system can undergo more complex rearrangements and cleavages, leading to a variety of smaller fragments.
The fragmentation of substituted 7-azaindoles under EI will be heavily influenced by the nature of the substituent. Alpha-cleavage is a common fragmentation pathway for compounds with substituents containing heteroatoms.[7] For instance, a substituent on the pyrrole nitrogen or the C3 position will likely be a primary site of fragmentation.
Electrospray Ionization (ESI): The Soft Touch for Intact Molecules and Tandem MS
Electrospray Ionization is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in the observation of the intact protonated molecule [M+H]+.[8] This makes ESI the go-to method for determining the molecular weight of a compound and for coupling with liquid chromatography (LC-ESI-MS/MS) for the analysis of complex mixtures and metabolite identification.[9][10]
Tandem Mass Spectrometry (MS/MS) of Protonated 7-Azaindoles:
The true power of ESI for structural elucidation lies in tandem mass spectrometry (MS/MS). In this technique, the protonated molecule of interest is isolated and then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions provide detailed structural information.
Key Fragmentation Pathways in ESI-MS/MS:
The fragmentation of protonated 7-azaindole derivatives is often directed by the location of the proton, which is most likely on the basic pyridine nitrogen.[11] From this initial protonation site, fragmentation can proceed through several pathways:
-
Loss of Substituents: The most common fragmentation pathway involves the cleavage of bonds connecting substituents to the 7-azaindole core. The stability of the resulting fragment ion and the neutral loss will dictate the most favorable cleavages.
-
Ring Cleavage of the Pyridine Ring: The protonated pyridine ring can undergo cleavage, often initiated by the loss of a small neutral molecule like HCN or an alkene from a substituent.
-
Pyrrole Ring Opening: While less common than pyridine ring fragmentation, the pyrrole ring can also open, particularly in compounds with specific substitution patterns.
A comparative analysis with the fragmentation of quinolone antibiotics, which also contain a nitrogen-containing heterocyclic ring system, reveals similar fragmentation behaviors, such as the loss of small neutral molecules from side chains and ring rearrangements.[1][12]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Gentle Giant for High Mass and Imaging
MALDI is another soft ionization technique, particularly well-suited for the analysis of large, non-volatile molecules like peptides and proteins, but it is also applicable to smaller organic molecules.[13] In MALDI, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to a gentle desorption and ionization of the analyte, typically as [M+H]+.[13]
Fragmentation in MALDI:
While MALDI is considered a soft ionization technique, some fragmentation can occur, either in the source (in-source decay, ISD) or through post-source decay (PSD) in TOF analyzers.[14] In-source decay is a rapid fragmentation that happens before the ions are extracted from the source and can provide structural information without the need for a true MS/MS experiment.
For 7-azaindole compounds, MALDI-TOF analysis is particularly useful in applications like MALDI imaging, where the spatial distribution of a drug and its metabolites in tissue sections can be visualized. The fragmentation observed can help to confirm the identity of the detected species.
The Influence of Substituents: Directing the Fragmentation Cascade
The nature and position of substituents on the 7-azaindole ring have a profound impact on the observed fragmentation patterns across all ionization techniques. The electronic properties of the substituents (electron-donating vs. electron-withdrawing) can influence the site of ionization and the stability of the resulting fragment ions.[15]
| Substituent Type | Position | Expected Influence on Fragmentation |
| Electron-donating groups (e.g., -OCH3, -NH2) | Pyrrole or Pyridine Ring | Can stabilize the radical cation in EI-MS, leading to a more abundant molecular ion peak. In ESI-MS/MS, they can direct fragmentation pathways by influencing proton affinity. |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Pyrrole or Pyridine Ring | May destabilize the molecular ion in EI-MS, leading to more extensive fragmentation. Can create new fragmentation pathways through the loss of the substituent. |
| Bulky Substituents | Any | Can lead to characteristic losses of the entire substituent group due to steric hindrance. |
| Substituents with Heteroatoms (e.g., piperazine, morpholine) | C7-position (common in kinase inhibitors) | Often undergo characteristic ring-opening and cleavage, providing valuable structural information.[12] |
Case Study: Vemurafenib Fragmentation
Vemurafenib, an FDA-approved BRAF inhibitor, contains a 7-azaindole core. Its fragmentation under ESI-MS/MS has been studied for pharmacokinetic analysis.[16] The fragmentation is characterized by the cleavage of the amide bond and the loss of the propanesulfonate group, highlighting the importance of substituent-driven fragmentation in complex drug molecules.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, interpretable mass spectra, a well-defined experimental protocol is essential. The following provides a step-by-step methodology for the analysis of 7-azaindole compounds.
Sample Preparation
-
Compound Dissolution: Dissolve the 7-azaindole compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL for a stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis or LC-MS analysis.
-
Matrix Preparation (for MALDI): Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
MALDI Sample Spotting: Mix the analyte solution with the matrix solution in a 1:1 ratio and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to dry completely.
Mass Spectrometry Analysis
Workflow for Structural Elucidation of a Novel 7-Azaindole Compound
Caption: Workflow for the mass spectrometric analysis of a novel 7-azaindole compound.
Data Interpretation
-
Molecular Ion Identification: In ESI and MALDI, identify the [M+H]+ ion. In EI, identify the M•+ ion.
-
Fragment Ion Analysis:
-
ESI-MS/MS: Analyze the product ion spectrum to identify neutral losses and characteristic fragment ions.
-
EI-MS: Analyze the fragmentation pattern, paying attention to the base peak and other significant ions.
-
-
Propose Fragmentation Mechanisms: Based on the observed fragments and known chemical principles, propose plausible fragmentation pathways.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS data to determine the elemental composition of the molecular ion and key fragment ions, which greatly aids in structural confirmation.
Comparative Fragmentation Summary
| Ionization Technique | Typical Ion Observed | Extent of Fragmentation | Primary Application for 7-Azaindoles |
| Electron Ionization (EI) | M•+ | Extensive | Structural confirmation, library matching, analysis of volatile derivatives. |
| Electrospray Ionization (ESI) | [M+H]+ | Minimal (in MS1), Controlled (in MS/MS) | Molecular weight determination, LC-MS analysis of mixtures, detailed structural elucidation via MS/MS. |
| MALDI | [M+H]+ | Minimal to moderate (ISD) | Analysis of less volatile derivatives, tissue imaging. |
Conclusion: A Roadmap for Confident Interpretation
The mass spectrometric analysis of 7-azaindole compounds is a multifaceted endeavor, with the choice of ionization technique and an understanding of substituent effects being crucial for accurate structural interpretation. While EI provides a characteristic fingerprint through extensive fragmentation, ESI-MS/MS offers a more controlled approach to dissecting the molecule, and MALDI provides a gentle method for analyzing these compounds in various contexts, including biological tissues.
By leveraging the comparative insights and systematic protocols outlined in this guide, researchers, scientists, and drug development professionals can navigate the complexities of 7-azaindole fragmentation with greater confidence. A thorough understanding of these principles will not only facilitate the unambiguous identification of novel compounds but also provide critical insights into their metabolic stability and potential degradation pathways, ultimately accelerating the journey from a promising lead compound to a life-changing therapeutic.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental and Predicted NMR Data for Azaindole Structure Elucidation
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural characterization of these vital heterocyclic compounds. However, the nuanced influence of the nitrogen atom's position within the bicyclic system can lead to complex and sometimes ambiguous NMR spectra. This guide provides an in-depth, practical framework for integrating experimental NMR data with computationally predicted spectra, a powerful synergy that significantly bolsters confidence in the structural assignment of novel azaindole derivatives.
The Imperative of Integrated Spectral Analysis in Azaindole Chemistry
The location of the nitrogen atom in the azaindole ring dramatically alters the electronic environment, causing significant shifts in both proton (¹H) and carbon (¹³C) NMR signals. This can result in signal overlap and challenging assignments, particularly in substituted analogues. While two-dimensional NMR techniques (COSY, HSQC, HMBC) are indispensable for mapping connectivity, they may not always resolve all ambiguities.[2][3] It is in these instances that the cross-referencing of experimental data with theoretical predictions, primarily from Density Functional Theory (DFT), becomes a critical validation tool. This integrated approach allows for a meticulous comparison between observed chemical shifts and a calculated spectrum for a proposed structure, thereby elevating the certainty of the structural elucidation.
Foundational Excellence: Acquiring High-Fidelity Experimental NMR Data
The axiom "garbage in, garbage out" is particularly resonant in the context of NMR spectroscopy. The integrity of your experimental data is the bedrock upon which a reliable structural assignment is built.
Experimental Protocol: ¹H and ¹³C NMR Acquisition for a Representative Azaindole
-
Meticulous Sample Preparation:
-
Precisely weigh 5–10 mg of your azaindole sample.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is paramount as it can induce notable chemical shift changes.[4][5] DMSO-d₆ is often a preferred solvent due to its broad solubilizing capacity.
-
Filter the resulting solution through a clean pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.[6][7]
-
-
Spectrometer Setup (Illustrative for a 500 MHz Instrument):
-
Ensure optimal magnetic field homogeneity through locking and shimming procedures.[8]
-
¹H NMR Acquisition:
-
Employ a standard single-pulse experiment (e.g., Bruker's zg30).
-
Set the spectral width to encompass the expected range of proton signals (typically -2 to 12 ppm).
-
An acquisition time of at least 2–3 seconds is recommended for achieving good resolution.[9]
-
Utilize a relaxation delay (d1) of 1–2 seconds.
-
For a sample of moderate concentration, 16 to 32 scans are generally sufficient.[10]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., Bruker's zgpg30).
-
Set the spectral width to cover the expected carbon resonances (typically 0 to 160 ppm for azaindoles).
-
A significantly larger number of scans (1024 to 4096) will be necessary compared to ¹H NMR, contingent on sample concentration.[9]
-
-
-
Rigorous Data Processing:
-
Perform a Fourier transform on the acquired Free Induction Decay (FID).
-
Carefully phase the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and accurately pick the peaks for both ¹H and ¹³C spectra.
-
The Computational Counterpart: Predicting NMR Spectra with DFT
The accessibility and accuracy of computational NMR prediction have revolutionized structural elucidation. DFT calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, are the industry benchmark for predicting NMR chemical shifts.[11][12][13]
A Step-by-Step Workflow for DFT-Based NMR Prediction
-
Molecular Structure Optimization:
-
Construct the 3D model of the proposed azaindole structure using molecular modeling software.
-
Perform a geometry optimization calculation. A commonly used and effective level of theory is B3LYP with the 6-31G(d) basis set.[14] This step is critical, as the accuracy of the predicted NMR parameters is highly sensitive to the molecular geometry.
-
-
GIAO-NMR Calculation:
-
Using the optimized geometry, initiate the GIAO-NMR calculation. For enhanced accuracy, a higher level of theory such as mPW1PW91/6-311+G(2d,p) is often employed.[14]
-
To more closely mimic the experimental conditions, it is advisable to include a solvent model, such as the Polarizable Continuum Model (PCM).[15][16]
-
-
From Shielding Tensors to Chemical Shifts:
-
The raw output of the calculation provides absolute shielding tensors. These must be converted to the familiar chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS).[17]
-
The chemical shift is determined by the equation: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding of TMS calculated at the same level of theory, and σ_iso is the isotropic shielding of the nucleus of interest.[17]
-
Caption: A generalized workflow for the computational prediction of NMR spectra using DFT.
The Critical Juncture: Cross-Referencing Experimental and Predicted Data
The systematic comparison of your experimental and predicted data is where the structural hypothesis is rigorously tested.
-
Data Collation: Organize the experimental and predicted ¹H and ¹³C chemical shifts in a clear, tabular format for each position in the azaindole ring.
-
Deviation Analysis: Calculate the difference (Δδ = δ_exp - δ_pred) between the experimental and predicted chemical shifts for each nucleus.
-
Statistical Correlation: Determine the mean absolute error (MAE) and the correlation coefficient (R²) for the datasets. A low MAE and an R² value approaching 1 signify a strong correlation and lend significant support to the proposed structure.[18]
Illustrative Data Comparison for a Hypothetical 5-Azaindole
| Position | Experimental ¹H δ (ppm) | Predicted ¹H δ (ppm) | Δδ (¹H) | Experimental ¹³C δ (ppm) | Predicted ¹³C δ (ppm) | Δδ (¹³C) |
| 1-NH | 11.50 | 11.58 | -0.08 | - | - | - |
| 2-CH | 8.10 | 8.17 | -0.07 | 129.1 | 129.7 | -0.6 |
| 3-CH | 6.52 | 6.59 | -0.07 | 101.5 | 102.2 | -0.7 |
| 4-CH | 8.35 | 8.42 | -0.07 | 142.3 | 142.9 | -0.6 |
| 6-CH | 7.55 | 7.61 | -0.06 | 121.8 | 122.4 | -0.6 |
| 7-CH | 8.60 | 8.68 | -0.08 | 145.2 | 145.9 | -0.7 |
| 3a-C | - | - | - | 126.4 | 127.0 | -0.6 |
| 7a-C | - | - | - | 147.9 | 148.6 | -0.7 |
Interpretation of the Example Data: The consistently small Δδ values for both proton and carbon nuclei indicate a high degree of agreement between the experimental and predicted data, strongly corroborating the proposed 5-azaindole structure.
An Iterative Approach to Structural Verification
Should the initial comparison reveal significant discrepancies, a re-evaluation of the proposed structure is warranted, leading to an iterative refinement process.
Caption: The iterative workflow for structural verification using combined experimental and computational NMR data.
Field-Proven Insights and Troubleshooting
-
Solvent Congruence: It is imperative to use the same solvent in your computational model as in your experimental setup. Solvent effects can be a significant source of deviation.[4][5]
-
Addressing Tautomerism and Protonation: Azaindoles can exist in different tautomeric forms or protonation states. If ambiguity exists, calculating the spectra for all plausible forms and comparing them to the experimental data is a sound strategy.[11]
-
Conformational Dynamics: For azaindoles bearing flexible substituents, a thorough conformational analysis is recommended. The predicted spectrum should ideally be a Boltzmann-averaged spectrum of the most stable conformers.[19]
-
Advanced Referencing: While referencing to TMS is standard, systematic errors can be further minimized by performing a linear regression analysis of the experimental versus calculated chemical shifts and applying the resulting scaling factors.[16]
Conclusion
The judicious integration of high-quality experimental NMR data with accurate computational predictions provides a formidable strategy for the unambiguous structural elucidation of azaindoles. This dual-pronged approach not only instills a high degree of confidence in structural assignments but also offers deeper insights into the electronic architecture of these medicinally important heterocycles. By adhering to the rigorous protocols and best practices detailed in this guide, researchers can navigate the intricacies of azaindole NMR spectroscopy with enhanced precision and efficiency.
References
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Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH.[Link]
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NMR calculations using GIAO approach and different temp. condition at B3LYP/6-31G , results show same values in two or more calculated results.** ResearchGate.[Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
As a Senior Application Scientist, my goal is to provide you with practical, scientifically-grounded guidance that extends beyond product application to encompass the entire lifecycle of a chemical reagent, including its safe disposal. This document outlines the essential procedures for the proper disposal of 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole, ensuring the safety of laboratory personnel and compliance with environmental regulations. The protocols described herein are designed to be self-validating systems, grounded in the fundamental principles of chemical hazard management.
The core challenge in disposing of this compound lies in its composite structure: a halogenated (chloro and fluoro) azaindole core protected by a bulky organosilicon (triisopropylsilyl) group. Each component dictates a specific set of handling and disposal requirements. This guide will deconstruct these requirements into a clear, actionable workflow.
Chemical Profile and Hazard Assessment
-
Halogenated Aromatic System: The presence of chlorine and fluorine atoms places this compound squarely in the category of halogenated organic waste.[1][2][3] This is the single most important classification for disposal, as halogenated wastes require specific incineration processes to prevent the formation of toxic byproducts and damage to disposal facilities.[3] They must never be mixed with non-halogenated solvent waste.[1][4]
-
Organosilicon Group: The triisopropylsilyl group is a bulky, sterically hindering protecting group. While silyl ethers are generally stable, they can be cleaved by fluoride sources or strong acids.[5][6] This reactivity profile means the compound is incompatible with acidic waste streams or those containing fluoride ions, which could lead to uncontrolled deprotection reactions.
-
7-Azaindole Core: The parent 7-azaindole is a solid.[7][8][9][10][11] General handling precautions for similar heterocyclic compounds include avoiding dust inhalation and contact with skin and eyes.[9][10]
Summary of Key Chemical Data:
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 685513-90-0 | [12] |
| Molecular Formula | C₁₆H₂₄ClFN₂Si | [12] |
| Molecular Weight | 326.91 g/mol | [12] |
| Primary Hazard Class | Halogenated Organic Waste | [1][3][13] |
Required Personal Protective Equipment (PPE):
Given the lack of specific toxicological data, a conservative approach is mandated. Handle this compound and its waste with the following minimum PPE:
-
Eye Protection: Chemical safety goggles.[8]
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.[8]
-
Respiratory Protection: If handling the solid powder outside of a fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.[8]
The Core Principle: Waste Segregation
The cornerstone of proper chemical disposal is rigorous segregation. Mixing incompatible waste streams is not only a compliance violation but also a significant safety hazard.[14] The primary decision point for this compound is based on its halogen content.
The following diagram illustrates the critical decision-making workflow for segregating waste containing this compound.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
Follow this procedure for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Container Selection
-
Compatibility: Choose a waste container made of a material chemically compatible with the waste. For this compound and associated organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. The original reagent bottle is often the best choice for storing waste.[15]
-
Condition: The container must be in good condition, free of leaks, and have a secure, screw-top cap.[15] Never use food-grade containers (e.g., mayonnaise jars) for hazardous waste.[15]
-
Segregation: Use separate, dedicated containers for solid and liquid halogenated waste.
Step 2: Waste Collection
-
Solid Waste: Collect unreacted solid compound, contaminated silica gel, or other solid materials in a designated "Halogenated Solid Waste" container.
-
Liquid Waste: Collect solutions containing the compound (e.g., from a reaction workup or chromatography) in a designated "Halogenated Liquid Waste" container.
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[15]
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[14][16] Do not leave a funnel in the container opening.[16]
Step 3: Labeling
Proper labeling is a critical safety and compliance requirement. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name(s) of the contents: "this compound" and any solvents present. Avoid abbreviations or chemical formulas.
-
The approximate percentages of each component.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location (building and room number).[15]
Step 4: Temporary Storage
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.[16]
-
Ensure the container is within a secondary containment bin to catch any potential leaks.[14]
-
Store it away from incompatible materials, particularly strong acids or bases.[11]
Step 5: Arranging for Disposal
-
Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[14]
-
Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[1][2][17] Evaporation of hazardous waste in a fume hood is also not a permissible disposal method.[18]
Disposal of Contaminated Materials and Empty Containers
Contaminated Lab Supplies
-
Grossly Contaminated Items: Items heavily contaminated with the solid compound or concentrated solutions (e.g., weigh boats, pipette tips, gloves) should be placed in the "Halogenated Solid Waste" container.
-
Minimally Contaminated Items: Items with trace contamination can often be disposed of in the regular trash after appropriate decontamination (see below). Consult your EHS guidelines.
Empty Container Disposal
An empty container that held this compound must be properly decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[18]
-
Collect Rinsate: The first rinse, and often all three rinses depending on local regulations, must be collected and disposed of as "Halogenated Liquid Waste".[14]
-
Deface Label: Completely remove or deface the original chemical label on the container.[18]
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Discard: Once clean and dry, the container can be disposed of in the appropriate receptacle for glass or plastic waste.
By adhering to these scientifically sound and procedurally validated steps, you ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and environmental stewardship.
References
-
Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. Available at: [Link]
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Safety Data Sheet: 7-Azaindole. Carl ROTH. Available at: [Link]
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Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
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This compound. Crysdot. Available at: [Link]
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Guidelines for Solvent Waste Recycling and Disposal. Temarry Recycling. Available at: [Link]
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7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]
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Deprotection of Silyl Ethers. Gelest, Inc. Available at: [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
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Organic solvents disposal strategies?. ResearchGate. Available at: [Link]
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7-AZAINDOLE 98% For Synthesis. Alpha Chemika. Available at: [Link]
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Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. Available at: [Link]
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7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Organic Solvent Waste Disposal. University of British Columbia. Available at: [Link]
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Personal protective equipment for handling 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
Comprehensive Safety and Handling Guide: 5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole
Disclaimer: This guide is based on the known hazards of structurally similar compounds, including halogenated 7-azaindoles and organosilanes. No specific Safety Data Sheet (SDS) is currently available for this compound. Therefore, a conservative approach to handling is strongly recommended.
Hazard Assessment and Triage
This compound is a complex molecule for which detailed toxicological data is not publicly available. However, by dissecting its structural components, we can anticipate its primary hazards. The 7-azaindole core is a key pharmacophore in many biologically active compounds.[1] Halogenation with chlorine and fluorine can enhance both reactivity and potential toxicity. The triisopropylsilyl (TIPS) group, while generally used as a stable protecting group, introduces moisture sensitivity and the potential for hydrolysis.
Anticipated Primary Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants. Direct contact may cause redness, itching, and inflammation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[2]
-
Moisture Sensitivity: The triisopropylsilyl group can undergo hydrolysis in the presence of moisture, potentially releasing triisopropylsilanol and the parent 5-chloro-4-fluoro-7-azaindole. While TIPS ethers are relatively stable compared to other silyl ethers, this reactivity should not be discounted.[3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the unknown specific toxicity, a comprehensive PPE strategy is crucial. The following recommendations are based on a cautious approach to minimize all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent inhalation of fine powders or aerosols. If handling large quantities or if there is a potential for significant aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Protective Clothing | A disposable, long-sleeved, cuffed laboratory coat. | To protect skin and personal clothing from contamination. Cuffs should be tucked into the inner pair of gloves. |
Operational Plan: Safe Handling from Benchtop to Waste
A systematic workflow is essential to ensure safety throughout the handling process.
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to the moisture-sensitive nature of the triisopropylsilyl group, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions or prolonged storage of opened containers.[4]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfer, such as a spatula, and avoid pouring the powder.
-
Don PPE: Before entering the designated handling area, don all required PPE in the correct order: inner gloves, lab coat, outer gloves (over the cuffs of the lab coat), respirator, and finally, eye and face protection.
-
Prepare Workspace: Ensure the fume hood is clean and uncluttered. If using an inert atmosphere, prepare the glove bag or glove box.
-
Weighing and Transfer: Tare the receiving vessel. Carefully transfer the required amount of the compound using a clean spatula. Avoid any agitation that could generate dust.
-
Reaction Setup: If using in a reaction, add the compound to the reaction vessel within the fume hood. Ensure the vessel is properly sealed before removing it from the hood if the reaction is to be conducted elsewhere.
-
Post-Handling Decontamination: After handling, wipe down the spatula and any contaminated surfaces in the fume hood with an appropriate solvent (e.g., isopropanol) and a disposable towel. Place the used towel in the designated solid waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to contaminate yourself. The outer gloves should be removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves and respirator.
Workflow for Safe Handling
A visual representation of the key stages in the safe handling of this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, towels, and absorbent materials, as well as excess reagent, should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.
-
Disposal Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- National Center for Biotechnology Information. (n.d.). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. In PubMed Central. Retrieved from a study on the reactivity of silyl ethers.
- Jubilant Ingrevia Limited. (n.d.).
- Schmitt, B., et al. (2021). Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds. Toxicology and Applied Pharmacology, 433, 105074.
- Wang, R., et al. (2025).
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from a resource on silyl ether protecting groups.
- Daken Chem. (n.d.). Guide to Triisopropylsilane.
- Al-Nidawy, A. A., & Al-Nuaimi, I. A. (1997). Ab initio studies of the thermal decomposition of azaaromatics: free radical versus intramolecular mechanism. Journal of the Chemical Society, Faraday Transactions, 93(17), 3043-3048.
- Lee, G., et al. (2023). Thermal Decomposition and Phase Transformation of Chrysotile in Asbestos-Containing Waste. Minerals, 13(10), 1284.
- Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups.
- Cortes, S., et al. (2009). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 53(2), 65-69.
- Fisher Scientific. (n.d.).
- American Chemical Society. (n.d.). The Journal of Organic Chemistry.
- Sisco Research Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet - 7-Azaindole 98% (For Synthesis).
- Zhai, L., et al. (2019). Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. Organometallics, 38(17), 3326-3335.
- Nelson, T. D., & Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Synthesis, 2012(04), 495-519.
- Cornella, J., et al. (2015). Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst.
- Li, Y., et al. (2010). Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. The Journal of Physical Chemistry A, 114(28), 7437-7447.
- Nishiura, M., & Hou, Z. (2010). Rare-Earth-Catalyzed C-H Silylation of Aromatic Heterocycles with Hydrosilanes.
- Di Girolamo, D., et al. (2018). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Sustainable Energy & Fuels, 2(11), 2447-2454.
- Cortes, S., et al. (2009). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 53(2), 65-69.
- Google Patents. (n.d.). Silyl ethers as products of the hydroxide-catalyzed formation of silicon-oxygen bonds by dehydrogenative coupling of hydrosilanes and alcohols.
- Wikipedia. (n.d.). Silyl ether.
- National Center for Biotechnology Inform
- Ali, M., et al. (2022). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 10, 974351.
- Occupational Safety and Health Administration. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
